SDP116
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C60H93N13O23S |
|---|---|
Poids moléculaire |
1396.5 g/mol |
Nom IUPAC |
2-[[1-[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]butanedioic acid |
InChI |
InChI=1S/C60H93N13O23S/c1-7-30(4)47(71-53(88)39(26-75)67-50(85)35(22-32-13-9-8-10-14-32)63-52(87)38(25-74)68-56(91)46(61)31(5)78)57(92)65-34(21-29(2)3)49(84)62-33(17-20-97-6)48(83)69-40(27-76)58(93)72-18-11-15-42(72)54(89)64-36(23-44(79)80)51(86)70-41(28-77)59(94)73-19-12-16-43(73)55(90)66-37(60(95)96)24-45(81)82/h8-10,13-14,29-31,33-43,46-47,74-78H,7,11-12,15-28,61H2,1-6H3,(H,62,84)(H,63,87)(H,64,89)(H,65,92)(H,66,90)(H,67,85)(H,68,91)(H,69,83)(H,70,86)(H,71,88)(H,79,80)(H,81,82)(H,95,96) |
Clé InChI |
MQRZOEVPDCCQOQ-UHFFFAOYSA-N |
Origine du produit |
United States |
Foundational & Exploratory
Expression Patterns of SNORD116 in Diverse Tissues: A Technical Guide
An In-Depth Technical Resource for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression patterns of the small nucleolar RNA (snoRNA), SNORD116, across various human tissues. SNORD116 is a non-coding RNA implicated in the pathogenesis of Prader-Willi syndrome (PWS), a complex neurodevelopmental disorder. A thorough understanding of its tissue-specific expression is crucial for elucidating its biological functions and for the development of targeted therapeutics. This document summarizes quantitative expression data, details key experimental methodologies for SNORD116 detection, and visualizes associated signaling pathways.
Data Presentation: Quantitative Expression of SNORD116 Host Gene (SNHG14)
The individual SNORD116 snoRNAs are processed from the introns of the long non-coding RNA, Small Nucleolar RNA Host Gene 14 (SNHG14)[1][2]. Therefore, the expression level of SNHG14 can serve as a proxy for the potential expression of SNORD116. The following table summarizes the median expression of SNHG14 in Transcripts Per Million (TPM) across a range of human tissues, based on data from the Genotype-Tissue Expression (GTEx) project.[1][3]
| Tissue | Median Expression (TPM) of SNHG14 |
| Brain Tissues | |
| Brain - Cerebellum | 15.94 |
| Brain - Cortex | 12.43 |
| Brain - Frontal Cortex (BA9) | 11.98 |
| Brain - Caudate (basal ganglia) | 11.45 |
| Brain - Nucleus accumbens (basal ganglia) | 11.16 |
| Brain - Putamen (basal ganglia) | 10.97 |
| Brain - Hypothalamus | 10.15 |
| Brain - Cerebellar Hemisphere | 9.87 |
| Brain - Amygdala | 9.54 |
| Brain - Hippocampus | 8.98 |
| Brain - Substantia nigra | 7.03 |
| Brain - Anterior cingulate cortex (BA24) | 6.84 |
| Brain - Spinal cord (cervical c-1) | 4.96 |
| Other Tissues | |
| Testis | 6.78 |
| Pituitary | 5.34 |
| Adrenal Gland | 3.91 |
| Thyroid | 3.25 |
| Nerve - Tibial | 2.98 |
| Ovary | 2.51 |
| Uterus | 1.98 |
| Prostate | 1.87 |
| Artery - Aorta | 1.76 |
| Artery - Coronary | 1.69 |
| Artery - Tibial | 1.65 |
| Esophagus - Muscularis | 1.54 |
| Colon - Sigmoid | 1.49 |
| Heart - Atrial Appendage | 1.45 |
| Stomach | 1.39 |
| Lung | 1.32 |
| Small Intestine - Terminal Ileum | 1.28 |
| Adipose - Subcutaneous | 1.25 |
| Skin - Sun Exposed (Lower leg) | 1.21 |
| Esophagus - Gastroesophageal Junction | 1.18 |
| Heart - Left Ventricle | 1.15 |
| Muscle - Skeletal | 1.09 |
| Breast - Mammary Tissue | 1.05 |
| Colon - Transverse | 1.02 |
| Skin - Not Sun Exposed (Suprapubic) | 0.98 |
| Esophagus - Mucosa | 0.95 |
| Adipose - Visceral (Omentum) | 0.92 |
| Pancreas | 0.85 |
| Spleen | 0.78 |
| Kidney - Cortex | 0.75 |
| Liver | 0.68 |
| Whole Blood | 0.54 |
| Cells - EBV-transformed lymphocytes | 0.49 |
| Cells - Cultured fibroblasts | 0.45 |
| Vagina | 0.41 |
| Cervix - Ectocervix | 0.38 |
| Fallopian Tube | 0.35 |
| Bladder | 0.32 |
| Cervix - Endocervix | 0.29 |
| Minor Salivary Gland | 0.25 |
| Bone Marrow | 0.18 |
Data sourced from the GTEx Portal, Release V8.[1][3] The data indicates the highest expression of the SNORD116 host gene in various brain regions, which is consistent with the known neurological functions and the phenotype of PWS.[4][5]
Experimental Protocols
Accurate detection and quantification of SNORD116 are essential for research and diagnostic purposes. The following sections provide detailed protocols for three key experimental techniques.
Quantitative Real-Time PCR (RT-qPCR) for SNORD116
RT-qPCR is a sensitive method for quantifying RNA levels. This protocol is adapted for the detection of small non-coding RNAs like SNORD116 using SYBR Green chemistry.
Workflow for SNORD116 RT-qPCR
Protocol:
-
Total RNA Isolation:
-
Isolate total RNA from tissue or cell samples using a method that retains small RNAs, such as a TRIzol-based protocol or a dedicated small RNA isolation kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by gel electrophoresis to check for integrity.
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 100 ng to 1 µg of total RNA using a reverse transcriptase kit.
-
Due to the lack of a poly(A) tail on snoRNAs, use random hexamers or a mix of random primers and oligo(dT) primers for first-strand synthesis.
-
The reaction typically includes the RNA template, primers, dNTPs, reverse transcriptase buffer, and the reverse transcriptase enzyme.
-
Incubate the reaction according to the manufacturer's instructions (e.g., 25°C for 10 min, 42-50°C for 30-60 min, followed by enzyme inactivation at 70-85°C for 5-15 min).[6][7]
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix on ice. For a typical 20 µL reaction, combine:
-
10 µL of 2x SYBR Green qPCR Master Mix
-
0.5 µL of forward primer (10 µM stock)
-
0.5 µL of reverse primer (10 µM stock)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
7 µL of nuclease-free water
-
-
Use primers specifically designed to amplify a unique region of a SNORD116 copy or a consensus sequence if targeting multiple copies.
-
Include a no-template control (NTC) to check for contamination.
-
Run the qPCR on a real-time PCR instrument with a standard cycling program:
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each sample.
-
Normalize the Ct values of SNORD116 to a stable endogenous control RNA (e.g., a housekeeping gene like GAPDH or a small non-coding RNA like U6 snRNA).
-
Calculate the relative expression of SNORD116 using the ΔΔCt method.
-
In Situ Hybridization (ISH) for SNORD116
In situ hybridization allows for the visualization of SNORD116 expression within the cellular context of a tissue section. This protocol describes a non-radioactive method using digoxigenin (B1670575) (DIG)-labeled probes.
Workflow for SNORD116 In Situ Hybridization
Protocol:
-
Probe Preparation:
-
Synthesize a DIG-labeled antisense RNA probe complementary to the SNORD116 sequence. A sense probe should also be synthesized as a negative control.
-
This is typically done by in vitro transcription from a linearized plasmid containing the SNORD116 sequence downstream of a T7 or SP6 promoter.
-
-
Tissue Preparation:
-
Fix fresh tissue in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) overnight at 4°C.
-
Cryoprotect the tissue by incubating in a sucrose/PBS solution (e.g., 30% sucrose) until it sinks.
-
Embed the tissue in Optimal Cutting Temperature (OCT) compound and freeze.
-
Cut 10-20 µm thick sections using a cryostat and mount on positively charged slides.
-
Store slides at -80°C until use.
-
-
Prehybridization:
-
Thaw slides and post-fix in 4% PFA for 10 minutes.
-
Wash slides in PBS.
-
Permeabilize the tissue by incubating with Proteinase K (1-10 µg/mL in PBS) for 5-15 minutes at 37°C. The time and concentration should be optimized for the tissue type.
-
Stop the digestion by washing in PBS.
-
Post-fix again in 4% PFA for 5 minutes.
-
Wash in PBS.
-
Incubate slides in prehybridization buffer (e.g., 50% formamide (B127407), 5x SSC, 5x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL salmon sperm DNA) for at least 1 hour at the hybridization temperature (e.g., 55-65°C).[10]
-
-
Hybridization:
-
Denature the DIG-labeled probe by heating at 80-85°C for 5 minutes and then immediately placing on ice.
-
Dilute the probe in hybridization buffer (typically the same as the prehybridization buffer) to a final concentration of 100-500 ng/mL.
-
Remove the prehybridization buffer from the slides and add the hybridization solution containing the probe.
-
Cover with a coverslip and incubate in a humidified chamber overnight at the hybridization temperature.[11]
-
-
Post-Hybridization Washes (Stringency Washes):
-
Remove coverslips by briefly soaking in 5x SSC.
-
Wash slides in 2x SSC with 50% formamide at the hybridization temperature for 30 minutes.
-
Wash in 2x SSC at the hybridization temperature for 15 minutes.
-
Wash in 0.2x SSC at the hybridization temperature for 30 minutes (this is a high-stringency wash).
-
Wash in 0.2x SSC at room temperature for 5 minutes.
-
-
Immunodetection:
-
Rinse slides in a buffer such as MABT (Maleic acid buffer with Tween-20).
-
Block non-specific binding by incubating in a blocking solution (e.g., MABT with 2% Blocking Reagent and 20% heat-inactivated sheep serum) for 1-2 hours at room temperature.
-
Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP), diluted in blocking solution, overnight at 4°C.[11]
-
Wash slides extensively in MABT.
-
Equilibrate slides in a detection buffer (e.g., NTM: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2).
-
-
Color Development and Imaging:
-
Prepare the color development solution by adding NBT (nitro-blue tetrazolium chloride) and BCIP (5-bromo-4-chloro-3'-indolyphosphate p-toluidine (B81030) salt) to the detection buffer.
-
Incubate the slides with the color development solution in the dark until the desired signal intensity is reached.
-
Stop the reaction by washing in PBS.
-
Counterstain with Nuclear Fast Red if desired.
-
Dehydrate the slides through an ethanol (B145695) series, clear with xylene, and mount with a coverslip.
-
Image the slides using a bright-field microscope.
-
Northern Blotting for SNORD116
Northern blotting is a classic technique to detect and determine the size of specific RNA molecules. This protocol is adapted for the detection of small RNAs using biotinylated probes and chemiluminescent detection.
Workflow for SNORD116 Northern Blotting
Protocol:
-
RNA Preparation and Electrophoresis:
-
Isolate total RNA as described in the RT-qPCR protocol.
-
Load 5-20 µg of total RNA per lane on a 15% denaturing polyacrylamide gel containing 7-8 M urea.
-
Run the gel in 1x TBE buffer until the bromophenol blue dye is near the bottom of the gel.[12]
-
-
Transfer and Crosslinking:
-
Transfer the RNA from the gel to a positively charged nylon membrane using a semi-dry or wet electroblotting apparatus.
-
After transfer, immobilize the RNA to the membrane by UV crosslinking.[13]
-
-
Probe Preparation:
-
Synthesize a DNA oligonucleotide probe complementary to the SNORD116 sequence.
-
Label the 3' end of the probe with biotin (B1667282) using a terminal deoxynucleotidyl transferase (TdT) labeling kit.[13][14]
-
-
Hybridization:
-
Pre-hybridize the membrane in a hybridization buffer (e.g., ULTRAhyb-Oligo) for at least 30 minutes at 42°C in a hybridization oven.[15]
-
Add the biotinylated probe to the hybridization buffer and incubate overnight at 42°C with rotation.
-
-
Washing and Detection:
-
Wash the membrane with a low-stringency wash buffer (e.g., 2x SSC, 0.1% SDS) at room temperature.
-
Perform high-stringency washes (e.g., 0.1x SSC, 0.1% SDS) at a temperature optimized for your probe (e.g., 50°C).[13]
-
Block the membrane in a blocking buffer for 30-60 minutes at room temperature.
-
Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate diluted in blocking buffer for 30 minutes at room temperature.
-
Wash the membrane to remove unbound conjugate.
-
Incubate the membrane with a chemiluminescent HRP substrate and visualize the signal using a chemiluminescence imaging system.[16]
-
Signaling Pathways Involving SNORD116
The precise molecular function of SNORD116 is still under investigation, but evidence points to its role in regulating gene expression and influencing key cellular signaling pathways.
SNORD116 Regulatory Network
SNORD116 is thought to exert its effects through multiple mechanisms:
-
Regulation of NHLH2 and PCSK1: Studies suggest that SNORD116 may post-transcriptionally stabilize the mRNA of the transcription factor NHLH2. NHLH2, in turn, transcriptionally regulates PCSK1 (Proprotein Convertase Subtilisin/Kexin Type 1), an enzyme crucial for processing prohormones.[11] The dysregulation of this pathway could contribute to the endocrine abnormalities seen in PWS, such as impaired processing of pro-growth-hormone-releasing hormone, proinsulin, and proghrelin.[17]
-
Modulation of Insulin/IGF-1 and PI3K/mTOR Signaling: There is growing evidence that SNORD116 influences the insulin/IGF-1 and PI3K/mTOR signaling pathways.[2][18] The PI3K/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism.[19] Disruption of this pathway by the loss of SNORD116 could explain many of the developmental and metabolic phenotypes associated with PWS.[18] For instance, loss of SNORD116 has been linked to elevated levels of Insulin-Like Growth Factor Binding Protein 7 (IGFBP7), which can modulate IGF-1 signaling.[20][21][22]
Conclusion
SNORD116 exhibits a predominant expression in the brain, with the highest levels found in the cerebellum and various cortical and subcortical regions. Its expression in other tissues is generally lower. The methodologies of RT-qPCR, in situ hybridization, and Northern blotting are critical tools for the continued investigation of SNORD116 expression and function. The emerging understanding of its role in regulating key signaling pathways, including the NHLH2/PCSK1 axis and the PI3K/mTOR pathway, provides a foundation for future research into the molecular basis of Prader-Willi syndrome and the development of novel therapeutic strategies. This guide serves as a technical resource to aid researchers in these endeavors.
References
- 1. Analysis of SNHG14: A Long Non-Coding RNA Hosting SNORD116, Whose Loss Contributes to Prader–Willi Syndrome Etiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Footprints in the Sno: investigating the cellular and molecular mechanisms of SNORD116 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Roles of SNORD115 and SNORD116 ncRNA clusters during neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hypothalamic expression of snoRNA Snord116 is consistent with a link to the hyperphagia and obesity symptoms of Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. schnablelab.plantgenomics.iastate.edu [schnablelab.plantgenomics.iastate.edu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 9. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 10. rubensteinlab.ucsf.edu [rubensteinlab.ucsf.edu]
- 11. Hybridization and detection of small RNA samples with DIG-labeled probes [protocols.io]
- 12. A non-radioactive method for small RNA detection by northern blotting - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Nonradioactive Plant Small RNA Detection Using Biotin-Labeled Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. users.drew.edu [users.drew.edu]
- 16. Anti-RNA blotting with chemiluminescent detection [drummondlab.org]
- 17. fpwr.org [fpwr.org]
- 18. royalsocietypublishing.org [royalsocietypublishing.org]
- 19. researchgate.net [researchgate.net]
- 20. SNORD116 and growth hormone therapy impact IGFBP7 in Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. SNORD116 and growth hormone therapy impact IGFBP7 in Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Regulatory Maze: A Technical Guide to the Non-Canonical Functions of SNORD116
For Immediate Release
A deep dive into the non-canonical roles of the small nucleolar RNA SNORD116, offering researchers, scientists, and drug development professionals a comprehensive technical guide. This document details the emerging functions of SNORD116 beyond its classical role in ribosomal RNA modification, focusing on its impact on alternative splicing, mRNA stability, and intricate signaling pathways implicated in human health and disease, particularly Prader-Willi Syndrome (PWS).
Small nucleolar RNAs (snoRNAs) have long been recognized for their canonical function as guide molecules for the chemical modification of ribosomal RNAs. However, a growing body of evidence reveals that many of these small non-coding RNAs possess non-canonical functions, acting as key regulators of gene expression at multiple levels. Among these, the C/D box snoRNA SNORD116 has emerged as a molecule of significant interest due to its strong association with Prader-Willi Syndrome (PWS), a complex neurodevelopmental disorder. The loss of paternal expression of the SNORD116 gene cluster is a primary cause of PWS, highlighting its critical role in neuronal function and metabolism.[1][2] This guide provides an in-depth exploration of the non-canonical functions of SNORD116, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions.
Regulation of Gene Expression by SNORD116
SNORD116 exerts its non-canonical functions through various mechanisms, primarily by influencing alternative splicing and modulating mRNA stability. These actions lead to significant changes in the expression levels of target genes, impacting downstream cellular processes.
Alternative Splicing Modulation
While SNORD116 has been predicted to be associated with genes undergoing alternative splicing, direct, widespread regulation of splicing events remains an area of active investigation.[1] Some studies suggest that SNORD116 may influence the alternative splicing of specific pre-mRNAs, thereby altering the protein isoforms produced. For instance, transient downregulation of SNORD116 in human cells has been shown to affect the expression and splicing levels of predicted mRNA targets, including * Neuroligin 3* (NLGN3).[3]
Control of mRNA Stability and Translation
A more clearly defined non-canonical role of SNORD116 is its ability to regulate the stability of target messenger RNAs (mRNAs). By interacting with specific mRNA transcripts, SNORD116 can protect them from degradation, leading to increased protein expression. A prime example of this is the regulation of Nescient Helix-Loop-Helix 2 (NHLH2) mRNA. Overexpression of SNORD116 has been shown to increase the stability of Nhlh2 mRNA, resulting in a significant increase in its protein levels.[4][5][6] This interaction is thought to be mediated by a direct binding of SNORD116 to the 3' untranslated region (UTR) of the Nhlh2 transcript.[5][6]
Quantitative Impact of SNORD116 on Gene Expression
The regulatory effects of SNORD116 on gene expression have been quantified in various experimental settings. Overexpression and knockdown studies have provided valuable data on the extent of its influence on target genes.
| Cell Line | Experimental Approach | Target Gene | Fold Change in mRNA Level | Reference |
| Hypothalamic neuron cell line | SNORD116 overexpression | Nhlh2 | Upregulated | [5] |
| HEK 293T | SNORD116 overexpression | Multiple (over 200 genes) | Varied | [1] |
| Human cells | SNORD116 downregulation | NLGN3 | Altered splicing and expression | [3] |
| PWS patient-derived iPSCs | Endogenous loss of SNORD116 | NHLH2 | Decreased | [4] |
Table 1: Quantitative Effects of SNORD116 Modulation on Target Gene Expression. This table summarizes the observed changes in mRNA levels of key target genes following the experimental manipulation of SNORD116 expression in different cell lines.
| Cell Line | Experimental Approach | Target mRNA | Observation | Reference |
| N29/2 cells | SNORD116 overexpression with actinomycin (B1170597) D treatment | Nhlh2 | Increased mRNA stability in the 45 minutes post-transcription | [5][6] |
Table 2: Impact of SNORD116 on mRNA Stability. This table highlights the experimental evidence for SNORD116-mediated enhancement of mRNA half-life.
Signaling Pathways Involving SNORD116
The regulatory functions of SNORD116 place it as a crucial node in several signaling pathways, particularly those related to neurodevelopment and metabolism. Its influence on key proteins can have cascading effects on cellular function.
The SNORD116-NHLH2-PCSK1 Pathway
A significant pathway influenced by SNORD116 involves the transcription factor NHLH2 and the prohormone convertase PCSK1.[7] By stabilizing NHLH2 mRNA, SNORD116 indirectly promotes the expression of PCSK1. PCSK1 is essential for the processing of various prohormones, including those involved in appetite regulation and metabolism.[8] Disruption of this pathway due to the absence of SNORD116 is thought to contribute to the endocrine and metabolic disturbances seen in PWS.[7][8]
Caption: The SNORD116-NHLH2-PCSK1 signaling cascade.
Involvement in Insulin/IGF-1 and PI3K/mTOR Signaling
Emerging evidence suggests a recurring disruption of the insulin/IGF-1 and PI3K/mTOR signaling pathways in contexts of SNORD116 modulation.[9] These pathways are central to cellular growth, proliferation, and metabolism. While the precise molecular links between SNORD116 and these pathways are still being elucidated, its influence on downstream effectors involved in these cascades is a key area of ongoing research.
Caption: SNORD116 as a regulator of key cellular pathways.
Experimental Protocols for Studying SNORD116 Function
Investigating the non-canonical functions of SNORD116 requires a range of molecular biology techniques. Below are detailed methodologies for key experiments.
snoRNA Knockdown using Antisense Oligonucleotides (ASOs)
This protocol describes the use of chemically modified antisense oligonucleotides to achieve RNase H-mediated degradation of SNORD116.
Materials:
-
Chemically modified ASOs (e.g., 2'-O-Methoxyethyl gapmers) targeting SNORD116
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Mammalian cell line of interest (e.g., HEK293T, SH-SY5Y)
-
Culture medium and supplements
-
TRIzol Reagent for RNA extraction
-
Reagents for RT-qPCR analysis
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates to reach 70-80% confluency on the day of transfection.
-
ASO and Transfection Reagent Preparation:
-
For each well, dilute the ASO to the desired final concentration (e.g., 50 nM) in 250 µL of Opti-MEM.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 in 250 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
-
Transfection Complex Formation: Combine the diluted ASO and diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.
-
Transfection: Add the 500 µL of ASO-lipid complex to each well containing cells and fresh medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.
-
RNA Extraction and Analysis: Harvest the cells and extract total RNA using TRIzol. Assess SNORD116 knockdown efficiency by RT-qPCR, normalizing to a stable reference gene.
Caption: Workflow for snoRNA knockdown using ASOs.
snoRNA Overexpression from a Plasmid Vector
This protocol outlines the transient overexpression of SNORD116 using a mammalian expression vector.
Materials:
-
pcDNA3.1-based plasmid containing the SNORD116 sequence
-
Transfection reagent (e.g., FuGENE HD)
-
Mammalian cell line of interest
-
Culture medium and supplements
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to be 70-80% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
For each well, dilute 1-2 µg of the SNORD116 expression plasmid in 100 µL of serum-free medium.
-
Add 3-6 µL of FuGENE HD transfection reagent directly to the diluted DNA. Do not vortex.
-
Mix by gentle pipetting and incubate for 15 minutes at room temperature.
-
-
Transfection: Add the transfection complex dropwise to the cells in each well.
-
Incubation: Incubate the cells for 24-48 hours.
-
Analysis: Harvest the cells for RNA or protein extraction. Verify SNORD116 overexpression by RT-qPCR. Analyze the effect on target gene expression.
References
- 1. SNORD116 and SNORD115 change expression of multiple genes and modify each other’s activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highly restricted deletion of the SNORD116 region is implicated in Prader–Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Footprints in the Sno: investigating the cellular and molecular mechanisms of SNORD116 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Snord116 Post-transcriptionally Increases Nhlh2 mRNA Stability: Implications for Human Prader-Willi Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 7. fpwr.org [fpwr.org]
- 8. fpwr.org [fpwr.org]
- 9. royalsocietypublishing.org [royalsocietypublishing.org]
An In-depth Technical Guide to the Upstream and Downstream Regulators of SNORD116 Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
The small nucleolar RNA (snoRNA) SNORD116 is a paternally expressed non-coding RNA cluster located in the Prader-Willi Syndrome (PWS) critical region on chromosome 15q11-q13. Loss of SNORD116 expression is a primary cause of PWS, a complex neurodevelopmental disorder. Understanding the regulatory network governing SNORD116 expression and its downstream molecular consequences is crucial for developing therapeutic interventions. This technical guide provides a comprehensive overview of the known upstream and downstream regulators of SNORD116, supported by quantitative data, detailed experimental protocols, and visual signaling pathways.
Upstream Regulators of SNORD116 Expression
The expression of the SNORD116 gene cluster is tightly controlled by a multi-layered regulatory system, primarily involving genomic imprinting and neuron-specific processing.
Epigenetic Regulation via the Prader-Willi Syndrome Imprinting Center (PWS-IC)
The entire PWS locus is subject to genomic imprinting, meaning that gene expression occurs from only one parental allele. For SNORD116, this expression is exclusively from the paternal chromosome. The maternal allele is silenced through epigenetic mechanisms orchestrated by the PWS Imprinting Center (PWS-IC). This region contains the promoter for the SNURF-SNRPN transcript, which acts as the host gene for the SNORD116 snoRNAs. On the maternal chromosome, the PWS-IC is methylated, leading to the silencing of the entire locus.
Transcriptional Silencing of the Maternal Allele by ZNF274 and SETDB1
The silencing of the maternal SNORD116 allele is actively maintained by a protein complex involving the zinc-finger protein ZNF274 and the histone methyltransferase SETDB1. ZNF274 binds specifically to the SNORD116 gene cluster on the maternal chromosome, recruiting SETDB1. SETDB1 then deposits repressive histone marks, such as H3K9me3, leading to a condensed chromatin state that is inaccessible to the transcriptional machinery. Knockdown of SETDB1 has been shown to partially reactivate the expression of the maternal SNORD116 host gene.
Neuron-Specific Splicing by Rbfox3/NeuN
The SNORD116 snoRNAs are processed from the introns of a long non-coding RNA (lncRNA) host gene, transcribed from the SNURF-SNRPN locus. The splicing of this primary transcript is a critical step in the biogenesis of mature SNORD116 snoRNAs and is regulated in a neuron-specific manner by the splicing factor Rbfox3, also known as NeuN. This neuron-specific processing contributes to the high levels of SNORD116 expression observed in the brain.
Downstream Regulators and Cellular Pathways
SNORD116 functions as a regulatory RNA, influencing a wide array of downstream genes and cellular processes. Its mechanism of action is thought to be non-canonical for a snoRNA, likely involving the regulation of target RNA stability and/or alternative splicing.
Regulation of Gene Expression
Transcriptomic studies in various PWS models, including cell lines with SNORD116 overexpression or knockout and patient-derived cells, have identified hundreds of downstream target genes with altered expression. A study by Falaleeva et al. (2015) using genome-wide array analysis upon SNORD116 overexpression in HEK293T cells identified over 200 differentially expressed genes.[1][2] More recently, a consistent set of 42 dysregulated genes has been identified in PWS neuronal models.[3]
The NHLH2 and PCSK1 Pathway: A Controversial Link
Several studies have proposed that SNORD116 post-transcriptionally regulates the expression of the transcription factor NHLH2 (Nescient Helix-Loop-Helix 2), which in turn controls the expression of PCSK1 (Proprotein Convertase Subtilisin/Kexin Type 1). PCSK1 is a crucial enzyme in the processing of prohormones, and its dysregulation could explain many of the endocrine abnormalities seen in PWS. However, the link between SNORD116 and the NHLH2/PCSK1 pathway has been a subject of debate, with some studies failing to replicate the initial findings of reduced expression in SNORD116-deficient models.
Regulation of IGFBP7
Recent evidence has shown that Insulin-like Growth Factor Binding Protein 7 (IGFBP7) is upregulated in PWS patients.[4] Studies on iPSC-derived neurons from PWS patients, including those with a microdeletion of the SNORD116 cluster, also show elevated IGFBP7 expression.[4] This suggests that SNORD116 may play a role in regulating the IGF signaling pathway.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on SNORD116 regulation and its downstream effects.
Table 1: Upstream Regulation of SNORD116 Expression
| Regulator | Experimental System | Method | Quantitative Effect on SNORD116 Expression | Reference |
| SETDB1 | PWS Patient-derived iPSCs | shRNA Knockdown | ~70% reduction in SETDB1 mRNA; Partial reactivation of maternal 116HG RNA | (Cruvinel et al., 2014) |
| ZNF274 | PWS Patient-derived iPSCs | CRISPR/Cas9 KO of binding sites | Activation of maternal SNORD116 transcripts | (Langouët et al., 2020)[5] |
| Rbfox3/NeuN | Mouse model | siRNA Knockdown | Reduced splicing of the Snord116 host gene transcript | (Powell et al., 2018) |
Table 2: Downstream Gene Expression Changes Mediated by SNORD116
| Target Gene | Experimental System | SNORD116 Manipulation | Quantitative Change in Target Expression | Reference |
| Multiple | HEK293T cells | Overexpression | >200 genes with altered expression | (Falaleeva et al., 2015)[1][2] |
| Multiple | PWS neuronal models | Deletion | 42 consistently dysregulated genes | (Gilmore et al., 2023)[3] |
| NHLH2 / PCSK1 | PWS iPSC-derived neurons | Deletion | Reduced expression (conflicting data exists) | (Burnett et al., 2017; Polex-Wolf et al., 2018) |
| IGFBP7 | PWS Patients | Paternal Deletion | 1.9-fold increase in plasma IGFBP7 | (Tauber et al., 2021)[4] |
| SNORD116 | HeLa S3 cells | Gapmer knockdown | ~50% decrease in SNORD116 expression | (Baldini et al., 2022)[5] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of SNORD116 regulation.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for ZNF274
Objective: To identify the genomic binding sites of the transcription factor ZNF274 on the maternal SNORD116 allele.
Methodology:
-
Cell Culture and Cross-linking: PWS patient-derived induced pluripotent stem cells (iPSCs) are cultured and then treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Preparation: Cells are lysed, and the chromatin is sheared into small fragments (typically 200-600 bp) using sonication.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to ZNF274. The antibody-protein-DNA complexes are then captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specific binding, and the complexes are eluted.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared for high-throughput sequencing.
-
Data Analysis: Sequencing reads are aligned to the human genome, and peak-calling algorithms are used to identify regions of ZNF274 enrichment. Motif analysis can then be performed to identify the ZNF274 binding consensus sequence.
siRNA/shRNA-mediated Knockdown of Gene Expression
Objective: To investigate the functional role of a specific gene (e.g., SETDB1, Rbfox3) in the regulation of SNORD116 expression by reducing its expression.
Methodology:
-
Design and Synthesis: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting the mRNA of the gene of interest are designed and synthesized.
-
Transfection/Transduction:
-
siRNA: siRNAs are transiently transfected into cells (e.g., PWS iPSCs, neuronal cell lines) using lipid-based transfection reagents.
-
shRNA: shRNA constructs are cloned into a viral vector (e.g., lentivirus) and used to transduce cells for stable knockdown.
-
-
Cell Culture: Transfected/transduced cells are cultured for a period (typically 48-72 hours for siRNA) to allow for the degradation of the target mRNA and protein.
-
Validation of Knockdown: The efficiency of the knockdown is assessed at both the mRNA and protein levels.
-
qRT-PCR: Quantitative real-time PCR is used to measure the levels of the target mRNA relative to a housekeeping gene.
-
Western Blot: Western blotting is used to measure the levels of the target protein relative to a loading control.
-
-
Functional Analysis: The effect of the knockdown on SNORD116 expression or other downstream readouts is then analyzed.
Differentiation of iPSCs into Neurons
Objective: To create a cellular model of PWS by differentiating patient-derived iPSCs into neurons, which are a key cell type affected in the disorder.
Methodology:
-
iPSC Culture: PWS patient-derived iPSCs are maintained in a pluripotent state on a suitable matrix (e.g., Matrigel) in a specialized iPSC medium.
-
Neural Induction: iPSCs are induced to differentiate towards a neural lineage using a dual SMAD inhibition protocol (e.g., using Noggin and SB431542). This is typically done by switching to a neural induction medium.
-
Neural Progenitor Cell (NPC) Expansion: The resulting neural progenitor cells are expanded and can be cryopreserved.
-
Terminal Differentiation: NPCs are further differentiated into mature neurons by withdrawing mitogens and adding neurotrophic factors (e.g., BDNF, GDNF).
-
Characterization: The differentiated neurons are characterized by immunocytochemistry for neuronal markers (e.g., β-III-tubulin, MAP2, NeuN) and for the absence of pluripotency markers.
Luciferase Reporter Assay for mRNA Stability
Objective: To determine if SNORD116 affects the stability of a target mRNA (e.g., NHLH2).
Methodology:
-
Construct Generation: A luciferase reporter construct is created where the 3' UTR of the target mRNA is cloned downstream of the luciferase gene.
-
Co-transfection: The reporter construct is co-transfected into cells with a plasmid expressing SNORD116 (or a control plasmid) and a transfection control plasmid (e.g., expressing Renilla luciferase).
-
Transcription Inhibition: After a period of expression, transcription is halted by adding a transcription inhibitor such as Actinomycin D.
-
Time-course Analysis: Cells are harvested at different time points after transcription inhibition, and the luciferase activity is measured.
-
Data Analysis: The decay of luciferase activity over time reflects the stability of the reporter mRNA. The half-life of the mRNA in the presence and absence of SNORD116 can be calculated to determine its effect on mRNA stability.
Conclusion
The regulation of SNORD116 expression is a complex process involving epigenetic imprinting, transcriptional control, and neuron-specific RNA processing. Once expressed, SNORD116 acts as a key regulator of a broad network of downstream genes, influencing critical cellular pathways related to metabolism, neuronal development, and endocrine function. While significant progress has been made in identifying the key players in the SNORD116 regulatory network, further research is needed to fully elucidate the precise molecular mechanisms of its action and to validate the extensive list of its putative downstream targets. The experimental approaches detailed in this guide provide a robust framework for continued investigation into the biology of SNORD116 and its role in Prader-Willi Syndrome, with the ultimate goal of developing targeted therapies.
References
- 1. SNORD116 and SNORD115 change expression of multiple genes and modify each other's activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SNORD116 and SNORD115 change expression of multiple genes and modify each other’s activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ipwso.org [ipwso.org]
- 4. addgene.org [addgene.org]
- 5. Phylogenetic and Molecular Analyses Identify SNORD116 Targets Involved in the Prader–Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Function and Regulation of SNORD116 Host Gene 14 (SNHG14)
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Small Nucleolar RNA Host Gene 14 (SNHG14) is a long non-coding RNA (lncRNA) with a multifaceted role in cellular physiology and pathology. Initially identified for its association with Prader-Willi syndrome, a rare genetic disorder, SNHG14 has emerged as a critical regulator in a variety of cancers and is increasingly implicated in other conditions, including neurological and ischemic injuries. This guide provides a comprehensive overview of the current understanding of SNHG14's function and regulation, with a focus on its molecular mechanisms, particularly its role as a competing endogenous RNA (ceRNA). We present quantitative data on its expression, detail experimental methodologies for its study, and provide visual representations of its key signaling pathways and regulatory networks to facilitate further research and therapeutic development.
Introduction
Located on chromosome 15q11.2, the SNHG14 gene hosts the SNORD116 (HBII-85) cluster of small nucleolar RNAs. Deletions or silencing of the paternal allele of this locus are the primary cause of Prader-Willi syndrome, highlighting its importance in neurodevelopment.[1][2] Beyond this, SNHG14 has garnered significant attention as a pro-oncogenic lncRNA in numerous malignancies. Its primary mechanism of action involves acting as a molecular sponge for various microRNAs (miRNAs), thereby derepressing the expression of their target genes and promoting cancer progression.[3][4] This guide will delve into the known functions and regulatory mechanisms of SNHG14, providing a technical resource for the scientific community.
Function of SNHG14
The functional repertoire of SNHG14 is expanding as research progresses. Its roles can be broadly categorized into its involvement in cancer and its function in other physiological and pathological processes.
Role in Cancer
SNHG14 is predominantly upregulated in a wide array of cancers, and its elevated expression often correlates with poor prognosis, increased tumor size, and metastasis.[5][6][7] The primary mechanism through which SNHG14 exerts its oncogenic effects is by acting as a ceRNA, sequestering various tumor-suppressive miRNAs. This sponging activity leads to the upregulation of the miRNAs' target oncogenes, driving key cancer-related processes such as proliferation, invasion, and drug resistance.
Table 1: SNHG14 as a ceRNA in Various Cancers
| Cancer Type | Sponged miRNA | Target Gene(s) | Downstream Signaling Pathway(s) | Reference(s) |
| Colorectal Cancer | miR-944 | KRAS | PI3K/AKT | [4] |
| miR-186-5p | EPHA7 | - | [3] | |
| Hepatocellular Carcinoma | miR-217-5p | - | - | [3] |
| miR-656-3p | SIRT5 | - | [3][4] | |
| miR-876-5p | SSR2 | - | [8] | |
| Pancreatic Cancer | miR-613 | ANXA2 | - | [5] |
| Non-Small Cell Lung Cancer | miR-382-5p | SPIN1 | - | [3] |
| Ovarian Cancer | miR-125a-5p | - | - | [3] |
| Bladder Cancer | miR-211-3p | ESM1 | - | [3] |
| miR-150-5p | VAMP2 | - | [3] | |
| Prostate Cancer | miR-5590-3p | YY1 | - | [4] |
Quantitative Expression Data of SNHG14 in Cancer
Analysis of data from The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) consistently demonstrates the upregulation of SNHG14 in various tumor types compared to normal tissues.
Table 2: Differential Expression of SNHG14 in Cancer (TCGA and GEO Data)
| Cancer Type | Expression Change | Fold Change (Approx.) | Database Source | Reference(s) |
| Bladder Urothelial Carcinoma | Upregulated | >2 | TCGA | [7] |
| Breast Invasive Carcinoma | Upregulated | >1.5 | TCGA | [9] |
| Colon Adenocarcinoma | Upregulated | >2 | TCGA | [9] |
| Hepatocellular Carcinoma | Upregulated | >3 | TCGA, GEO | [10] |
| Lung Adenocarcinoma | Upregulated | >2 | TCGA | [9] |
| Stomach Adenocarcinoma | Upregulated | >2 | TCGA | [4] |
(Note: Fold change values are approximate and can vary based on the specific dataset and analysis method.)
Role in Neurological and Other Disorders
Beyond its role in Prader-Willi Syndrome, SNHG14 is implicated in other neurological conditions.
-
Parkinson's Disease: SNHG14 expression is elevated in the brain tissue of Parkinson's disease models. The transcription factor SP1 can enhance SNHG14 expression. SNHG14, in turn, sponges miR-133b, leading to an increase in α-synuclein levels, a key protein in Parkinson's pathology.[11][12]
-
Ischemic Stroke: SNHG14 is upregulated in mouse models of middle cerebral artery occlusion. It is suggested that SNHG14 sponges miR-199b to regulate the expression of Aquaporin-4 (AQP4), contributing to ischemic brain injury.[3][13]
-
Alzheimer's Disease: In mouse models of Alzheimer's disease, exercise has been shown to decrease the elevated levels of SNHG14, which is associated with reduced inflammation.[14]
Regulation of SNHG14 Expression
The expression of SNHG14 is tightly controlled by both genetic and epigenetic mechanisms.
Transcriptional Regulation
Several transcription factors have been identified that bind to the promoter region of SNHG14 and regulate its transcription.
-
SP1: The transcription factor Sp1 has been shown to bind to the SNHG14 promoter and enhance its expression, particularly in the context of Parkinson's disease.[11]
-
c-Myc and CEBPB: Biotin-DNA pulldown assays coupled with mass spectrometry have identified c-Myc and CEBPB as key regulators of SNHG14 transcription.[4]
Epigenetic Regulation
Epigenetic modifications, particularly histone acetylation, play a crucial role in modulating SNHG14 expression.
-
H3K27 Acetylation: Increased H3K27 acetylation at the SNHG14 promoter is associated with its active transcription. In hepatocellular carcinoma, SNHG14 promotes tumorigenesis through H3K27 acetylation-activated PABPC1.[4]
Key Signaling Pathways Involving SNHG14
SNHG14 influences several critical signaling pathways, primarily through its ceRNA activity, thereby promoting cancer cell proliferation, survival, and invasion.
PI3K/AKT Pathway
The PI3K/AKT pathway is a central regulator of cell growth and survival. SNHG14 can activate this pathway by sponging miRNAs that target key components of this cascade. For example, in colorectal cancer, SNHG14 sponges miR-944, leading to the upregulation of KRAS and subsequent activation of the PI3K/AKT pathway.[4]
Hippo-YAP Pathway
The Hippo pathway is a key regulator of organ size and cell proliferation, and its dysregulation is common in cancer. SNHG14 has been shown to interact with YAP, a key effector of the Hippo pathway, leading to its activation and the subsequent expression of its target genes, including KRAS, in colorectal cancer.[15]
Experimental Protocols for Studying SNHG14
Investigating the function and regulation of SNHG14 requires a range of molecular biology techniques. Below are detailed methodologies for key experiments.
Dual-Luciferase Reporter Assay for miRNA Sponging
This assay is used to validate the direct interaction between SNHG14 and a predicted target miRNA.
Methodology:
-
Vector Construction:
-
Clone the full-length or a fragment of the SNHG14 sequence containing the predicted miRNA binding site into a luciferase reporter vector (e.g., pmirGLO) downstream of the luciferase gene.
-
Create a mutant version of the construct where the miRNA binding site is mutated using site-directed mutagenesis. This will serve as a negative control.
-
-
Cell Culture and Transfection:
-
Seed cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with the wild-type or mutant SNHG14 luciferase reporter vector and either a miRNA mimic or a negative control mimic using a suitable transfection reagent (e.g., Lipofectamine 2000).
-
-
Luciferase Activity Measurement:
-
After 24-48 hours of incubation, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
-
Data Analysis:
-
A significant decrease in luciferase activity in cells co-transfected with the wild-type SNHG14 vector and the miRNA mimic, but not in the mutant vector group, confirms the direct interaction.
-
RNA Immunoprecipitation (RIP) Assay
RIP is used to confirm the physical association between SNHG14 and an RNA-binding protein (RBP) or a miRNA within a ribonucleoprotein complex.
Methodology:
-
Cell Lysis:
-
Lyse cells with a mild lysis buffer to keep RNA-protein complexes intact.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with magnetic beads conjugated to an antibody specific for the RBP of interest (e.g., Ago2 for miRNA interactions) or a control IgG antibody.
-
-
Washing:
-
Wash the beads several times to remove non-specific binding.
-
-
RNA Elution and Purification:
-
Elute the RNA from the immunoprecipitated complexes and purify it.
-
-
qRT-PCR Analysis:
-
Perform quantitative real-time PCR (qRT-PCR) to detect the presence and enrichment of SNHG14 in the immunoprecipitated RNA compared to the IgG control.
-
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the binding of transcription factors to the SNHG14 promoter or to analyze histone modifications at the SNHG14 locus.
Methodology:
-
Cross-linking:
-
Treat cells with formaldehyde (B43269) to cross-link proteins to DNA.
-
-
Chromatin Shearing:
-
Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific for the transcription factor of interest (e.g., SP1) or a modified histone (e.g., H3K27ac).
-
-
Washing and Elution:
-
Wash the antibody-bound chromatin to remove non-specific binding and then elute the chromatin.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the cross-links and purify the DNA.
-
-
qPCR Analysis:
-
Perform qPCR using primers designed to amplify the SNHG14 promoter region to determine the enrichment of the target protein at this locus.
-
Conclusion and Future Perspectives
SNHG14 is a key player in gene regulation with significant implications for human health and disease. Its role as a ceRNA in cancer is well-established, making it a promising biomarker for diagnosis and prognosis, as well as a potential therapeutic target. The expanding understanding of its function in neurological and other disorders opens new avenues for research and drug development.
Future research should focus on further elucidating the complex regulatory networks involving SNHG14, including the identification of additional miRNA targets and upstream regulators. Investigating the potential for therapeutically targeting SNHG14, for instance, through antisense oligonucleotides, warrants further exploration. A deeper understanding of the tissue-specific functions and regulation of SNHG14 will be crucial for the development of effective and targeted therapies. This guide provides a solid foundation for researchers and clinicians to build upon in their efforts to unravel the full therapeutic potential of modulating SNHG14 activity.
References
- 1. Values of LncRNA SNHG14 in the Differential Diagnosis and Prognosis Evaluation of Acute Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Long Noncoding RNA SNHG14 Promotes Ischemic Brain Injury via Regulating miR-199b/AQP4 Axis - ProQuest [proquest.com]
- 4. A pan-cancer analysis of small nucleolar RNA host gene 14 (SNHG14) in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of LncRNA SNHG14 as a biomarker of clinicopathological and prognosis value in human cancers: A meta-analysis and bioinformatics analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Overexpression of LncRNA SNHG14 as a biomarker of clinicopathological and prognosis value in human cancers: A meta-analysis and bioinformatics analysis [frontiersin.org]
- 7. Long Non-coding RNA Small Nucleolar RNA Host Gene 14, a Promising Biomarker and Therapeutic Target in Malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SNHG14 small nucleolar RNA host gene 14 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Long Non-Coding RNA SNHG14 Contributes to the Development of Hepatocellular Carcinoma via Sponging miR-217 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dopaminergic neuron injury in Parkinson’s disease is mitigated by interfering lncRNA SNHG14 expression to regulate the miR-133b/ α-synuclein pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dopaminergic neuron injury in Parkinson's disease is mitigated by interfering lncRNA SNHG14 expression to regulate the miR-133b/ α-synuclein pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for RNA Immunoprecipitation (RIP) of SNORD116 Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNORD116 is a C/D box small nucleolar RNA (snoRNA) that is paternally expressed in the brain. Its loss is a major cause of Prader-Willi syndrome (PWS), a complex neurodevelopmental disorder.[1][2] Unlike canonical snoRNAs that guide the modification of ribosomal RNAs, SNORD116 is considered an "orphan" snoRNA as its targets and precise molecular functions are not yet fully understood.[2][3] Identifying the RNA targets of SNORD116 is crucial for understanding the pathophysiology of PWS and for the development of novel therapeutic strategies.[1][3]
This document provides a detailed protocol for RNA Immunoprecipitation (RIP) to identify the RNA molecules that interact with the SNORD116 ribonucleoprotein (RNP) complex. As SNORD116 is a non-coding RNA, the RIP procedure targets one of its associated core proteins. For C/D box snoRNAs such as SNORD116, these core proteins are Fibrillarin (FBL), NOP56, NOP58, and SNU13.[4][5][6] The protocol provided here is a synthesis of established RIP methodologies and can be adapted for subsequent analysis by RT-qPCR, microarray, or high-throughput sequencing (RIP-Seq).
Experimental Principles
RNA Immunoprecipitation (RIP) is an antibody-based technique used to map in vivo RNA-protein interactions. The core principle involves using an antibody to specifically immunoprecipitate a target protein of interest, thereby co-precipitating any RNA molecules that are bound to it. These RNAs can then be isolated, purified, and identified. For SNORD116, which lacks protein-coding capacity, the RIP assay targets a core protein of the snoRNP complex it forms.
Experimental Workflow
The overall workflow for the RIP protocol to identify SNORD116 targets is depicted below.
Caption: Workflow for RNA Immunoprecipitation of SNORD116 targets.
Detailed Experimental Protocol
This protocol is adapted from established RIP procedures and should be performed in an RNase-free environment.[7]
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Protein A/G Magnetic Beads | Thermo Fisher Scientific | 88802 |
| Anti-Fibrillarin (FBL) antibody | Abcam | ab5821 |
| Normal Rabbit IgG | Cell Signaling Technology | 2729 |
| RNase Inhibitor | Promega | N2611 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| TRIzol™ Reagent | Invitrogen | 15596026 |
| DNase I (RNase-free) | QIAGEN | 79254 |
| SuperScript™ IV Reverse Transcriptase | Invitrogen | 18090010 |
Buffers
| Buffer | Composition |
| Polysome Lysis Buffer | 150 mM KCl, 25 mM Tris-HCl (pH 7.4), 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT, 100 U/ml RNase inhibitor, 1x Protease inhibitor cocktail.[8] |
| NT2 Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40, 1x Protease inhibitor cocktail.[8] |
| RIP Wash Buffer | 50 mM Tris-HCl (pH 7.4), 300 mM NaCl, 1 mM MgCl2, 0.1% NP-40. |
| Elution Buffer | 100 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS. |
Protocol Steps
1. Antibody-Bead Conjugation (2-4 hours)
-
Resuspend Protein A/G magnetic beads by vortexing.
-
For each immunoprecipitation (IP) reaction, transfer 50 µL of bead slurry to a new RNase-free microcentrifuge tube.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 500 µL of cold NT2 Buffer.
-
Resuspend the beads in 100 µL of NT2 Buffer and add 5-10 µg of the primary antibody (e.g., anti-FBL) or control IgG.
-
Incubate with rotation for 2-4 hours at 4°C.
-
Wash the antibody-conjugated beads three times with 500 µL of cold NT2 Buffer.
-
Resuspend the beads in 100 µL of NT2 Buffer and keep on ice.
2. Cell Lysate Preparation (1-2 hours)
-
Start with approximately 1 x 107 cells per IP.
-
(Optional Cross-linking) Treat cells with 1% formaldehyde for 10 minutes at room temperature. Quench with 0.125 M glycine (B1666218) for 5 minutes.
-
Harvest cells and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of cold Polysome Lysis Buffer.
-
Incubate on ice for 10 minutes with occasional vortexing.
-
Shear chromatin by sonication. This step needs to be optimized for your cell type and sonicator.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new RNase-free tube.
3. Immunoprecipitation (Overnight)
-
Set aside 50 µL of the lysate as an input control and store at -80°C.
-
Add the remaining lysate to the prepared antibody-conjugated beads.
-
Incubate overnight at 4°C with gentle rotation.
4. Washing (1 hour)
-
Place the tubes on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of cold RIP Wash Buffer.
-
Wash the beads once with 1 mL of cold NT2 Buffer.
5. RNA Elution and Purification (2-3 hours)
-
Resuspend the beads in 150 µL of Elution Buffer.
-
(If cross-linked) Add 6 µL of 5 M NaCl and incubate at 65°C for 1 hour to reverse cross-links.
-
Add Proteinase K and incubate at 55°C for 30 minutes to digest the protein.
-
Add 1 mL of TRIzol™ reagent to the bead suspension and proceed with RNA extraction according to the manufacturer's protocol.
-
Treat the purified RNA with RNase-free DNase I to remove any contaminating DNA.
-
Resuspend the final RNA pellet in 20 µL of RNase-free water.
6. Downstream Analysis
The purified RNA can be used for:
-
RT-qPCR: To quantify the enrichment of specific candidate target RNAs.
-
Microarray: For a broader, but less quantitative, screen of potential targets.
-
High-Throughput Sequencing (RIP-Seq): For a comprehensive and unbiased identification of all interacting RNAs.
Quantitative Data Summary
The following table provides a summary of typical quantitative parameters for a RIP experiment. These may require optimization for specific cell types and antibodies.
| Parameter | Recommended Range |
| Starting Cell Number | 1 x 107 - 5 x 107 cells per IP |
| Antibody Amount | 2 - 10 µg per IP |
| Protein A/G Beads | 40 - 60 µL of slurry per IP[9] |
| Lysis Buffer Volume | 1 mL per 1 x 107 cells |
| Sonication | 10-15 cycles of 30s ON / 30s OFF (optimization required) |
| IP Incubation Time | 4 hours to overnight |
| Final RNA Elution Volume | 20 µL |
SNORD116 and its Associated Proteins
The immunoprecipitation step is critical for the success of the RIP experiment. Since SNORD116 is a C/D box snoRNA, it associates with a core set of proteins to form a functional snoRNP. The diagram below illustrates this relationship, which forms the basis of the RIP strategy.
Caption: Interaction of SNORD116 with core proteins and a target RNA.
Conclusion
This protocol provides a comprehensive framework for researchers to identify the RNA targets of the SNORD116 snoRNP complex. The identification of these targets will be a significant step forward in elucidating the molecular mechanisms underlying Prader-Willi syndrome and will pave the way for the development of targeted therapies. As with any immunoprecipitation-based technique, optimization of specific steps, particularly antibody selection and washing conditions, is crucial for obtaining reliable and reproducible results.
References
- 1. fpwr.org [fpwr.org]
- 2. Identifying key underlying regulatory networks and predicting targets of orphan C/D box SNORD116 snoRNAs in Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying key underlying regulatory networks and predicting targets of orphan C/D box SNORD116 snoRNAs in Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mapping snoRNA-target RNA interactions in an RNA binding protein-dependent manner with chimeric eCLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Mapping snoRNA-target RNA interactions in an RNA-binding protein-dependent manner with chimeric eCLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA immunoprecipitation to identify in vivo targets of RNA editing and modifying enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Ribonucleoprotein Immunoprecipitation (RIP) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Best Practices for SNORD116 In Situ Hybridization in Brain Tissue: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNORD116 is a small nucleolar RNA (snoRNA) that is predominantly expressed in the brain. Its deletion is strongly associated with Prader-Willi syndrome (PWS), a complex neurodevelopmental disorder characterized by hyperphagia, obesity, and cognitive impairment. The study of SNORD116 localization and expression within brain tissue is crucial for understanding its role in neuronal function and the pathophysiology of PWS. In situ hybridization (ISH) is a powerful technique to visualize SNORD116 RNA within the cellular context of the brain. This document provides detailed application notes and protocols for performing reliable and reproducible SNORD116 ISH in brain tissue, with a focus on non-radioactive methods using digoxigenin (B1670575) (DIG)-labeled probes.
Data Presentation: Quantitative Parameters for SNORD116 ISH
The following tables summarize key quantitative parameters for successful SNORD116 in situ hybridization, compiled from various optimized protocols.
Table 1: Tissue Preparation and Pre-treatment
| Parameter | Recommended Value | Range | Notes |
| Fixative | 4% Paraformaldehyde (PFA) in PBS | 4% PFA | Freshly prepared is crucial for optimal RNA preservation. |
| Fixation Time | 4-6 hours (for immersion) | 4-24 hours | Over-fixation can mask the target RNA, while under-fixation leads to poor morphology. |
| Cryoprotection | 30% Sucrose (B13894) in PBS | 20-30% | Ensures tissue integrity during freezing. |
| Section Thickness | 14-20 µm | 10-30 µm | Thicker sections can increase signal but also background. |
| Proteinase K Concentration | 10 µg/mL | 5-20 µg/mL | Optimization is critical; over-digestion degrades tissue, while under-digestion results in poor probe penetration.[1][2] |
| Proteinase K Digestion Time | 10 minutes at 37°C | 5-15 minutes | Dependent on tissue type and fixation time. |
Table 2: Hybridization and Washing Conditions
| Parameter | Recommended Value | Range | Notes |
| Probe Type | Digoxigenin (DIG)-labeled LNA or DNA/RNA antisense probe | - | LNA (Locked Nucleic Acid) probes are recommended for short targets like snoRNAs due to their higher binding affinity. |
| Probe Concentration | 100-500 ng/mL | 50-1000 ng/mL | Higher concentrations can increase background. |
| Hybridization Buffer Formamide (B127407) % | 50% | 30-50% | Lowers the melting temperature of the nucleic acid hybrids, allowing for lower hybridization temperatures.[3][4][5][6] |
| Hybridization Temperature | 55-65°C | 50-70°C | Dependent on probe length, GC content, and formamide concentration. Empirically determine the optimal temperature.[7][8][9] |
| Hybridization Time | Overnight (16-18 hours) | 12-24 hours | Ensures sufficient time for the probe to bind to the target RNA. |
| Post-Hybridization Wash 1 (Low Stringency) | 2x SSC at 65°C | 2x-5x SSC at RT-65°C | Removes excess probe. |
| Post-Hybridization Wash 2 (High Stringency) | 0.2x SSC at 65°C | 0.1x-0.5x SSC at 60-70°C | Removes non-specifically bound probe. The temperature and salt concentration of this step are critical for specificity.[10][11] |
Table 3: Signal Detection and Quantification
| Parameter | Method | Key Considerations |
| Detection System | Anti-DIG antibody conjugated to Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP) | Use a high-quality antibody and optimize the dilution to minimize background. |
| Substrate | NBT/BCIP (for AP) or DAB (for HRP) | NBT/BCIP produces a purple/blue precipitate, while DAB produces a brown precipitate. |
| Signal Quantification | Densitometric Image Analysis | Software such as ImageJ/Fiji, HALO®, or Aperio® can be used to quantify the intensity and area of the ISH signal.[12][13][14][15] |
| Validation of Expression | qRT-PCR | Quantitative reverse transcription PCR on dissected brain regions can be used to validate the relative expression levels observed with ISH.[16] |
Experimental Protocols
Protocol 1: Non-Radioactive In Situ Hybridization for SNORD116 in Mouse Brain Sections
This protocol is optimized for the detection of SNORD116 in fresh-frozen mouse brain sections using DIG-labeled probes.
Materials:
-
Freshly dissected mouse brain
-
4% PFA in PBS
-
30% Sucrose in PBS
-
OCT compound
-
Superfrost Plus slides
-
Proteinase K
-
Acetic anhydride (B1165640)
-
Hybridization buffer (50% formamide, 5x SSC, 5x Denhardt's solution, 250 µg/mL yeast tRNA, 500 µg/mL salmon sperm DNA)
-
DIG-labeled SNORD116 antisense probe (and sense control probe)
-
Anti-DIG-AP antibody
-
NBT/BCIP substrate solution
-
Mounting medium
Procedure:
Day 1: Tissue Preparation and Hybridization
-
Perfusion and Fixation: Anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA in PBS. Dissect the brain and post-fix in 4% PFA for 4-6 hours at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS and incubate at 4°C until it sinks.
-
Embedding and Sectioning: Embed the brain in OCT compound and freeze on dry ice. Cut 14-20 µm coronal sections using a cryostat and mount on Superfrost Plus slides. Store slides at -80°C until use.
-
Pre-treatment:
-
Thaw slides at room temperature for 10-15 minutes.
-
Fix sections in 4% PFA for 10 minutes.
-
Wash twice in PBS for 5 minutes each.
-
Incubate in Proteinase K (10 µg/mL in PBS) for 10 minutes at 37°C.
-
Wash in PBS for 5 minutes.
-
Acetylate the sections by incubating in 0.1 M triethanolamine with 0.25% acetic anhydride for 10 minutes.
-
Wash twice in PBS for 5 minutes each.
-
Dehydrate through a series of ethanol (B145695) washes (70%, 95%, 100%) for 2 minutes each and air dry.
-
-
Hybridization:
-
Prepare the hybridization mix containing the DIG-labeled SNORD116 antisense probe (e.g., 200 ng/mL) in hybridization buffer. Prepare a separate mix with the sense probe as a negative control.
-
Denature the probe by heating at 80°C for 5 minutes, then place on ice.
-
Apply the hybridization mix to the sections, cover with a coverslip, and incubate in a humidified chamber overnight at 60°C.
-
Day 2: Washing and Detection
-
Post-Hybridization Washes:
-
Carefully remove the coverslips by immersing the slides in 5x SSC at 65°C.
-
Wash twice in 2x SSC at 65°C for 30 minutes each.
-
Perform a high-stringency wash in 0.2x SSC at 65°C for 30 minutes.
-
Wash in MABT (Maleic acid buffer with Tween-20) for 5 minutes at room temperature.
-
-
Immunodetection:
-
Block the sections with blocking solution (e.g., 2% Roche Blocking Reagent in MABT) for 1 hour at room temperature.
-
Incubate with anti-DIG-AP antibody (diluted in blocking solution, e.g., 1:2000) overnight at 4°C in a humidified chamber.
-
Day 3: Visualization
-
Washing: Wash the slides three times in MABT for 15 minutes each at room temperature.
-
Color Development:
-
Equilibrate the sections in alkaline phosphatase buffer (NTMT: 100 mM NaCl, 100 mM Tris-HCl pH 9.5, 50 mM MgCl2, 0.1% Tween-20) for 10 minutes.
-
Incubate the sections with NBT/BCIP substrate solution in the dark. Monitor the color development under a microscope.
-
Stop the reaction by washing the slides in PBS.
-
-
Mounting: Dehydrate the sections through an ethanol series, clear in xylene, and mount with a coverslip using a permanent mounting medium.
Visualization of Pathways and Workflows
SNORD116 Putative Signaling Pathway
SNORD116 is thought to regulate gene expression post-transcriptionally. One of its proposed mechanisms involves the stabilization of target mRNAs. A key validated target is the mRNA encoding the transcription factor NHLH2.[17][18][19][20] By binding to the 3' UTR of NHLH2 mRNA, SNORD116 protects it from degradation, leading to increased NHLH2 protein levels. NHLH2, in turn, can regulate the expression of downstream genes involved in neuronal function, metabolism, and development.
Caption: Putative signaling pathway of SNORD116.
Experimental Workflow for SNORD116 In Situ Hybridization
The following diagram illustrates the major steps involved in the non-radioactive in situ hybridization protocol for SNORD116.
Caption: Experimental workflow for SNORD116 ISH.
Troubleshooting Common Issues
1. No Signal or Weak Signal:
-
Suboptimal Probe: Ensure the probe sequence is correct and specific. Use LNA-modified probes for better sensitivity with short targets. Verify probe integrity on a gel.
-
RNA Degradation: Use RNase-free reagents and techniques throughout the procedure. Ensure tissue was fresh and properly fixed.
-
Insufficient Permeabilization: Optimize Proteinase K concentration and incubation time.
-
Low Expression Level: SNORD116 expression varies across brain regions and developmental stages.[16][21] Confirm expression with a more sensitive method like qRT-PCR.
2. High Background:
-
Non-specific Probe Binding: Increase the stringency of the post-hybridization washes (increase temperature, decrease salt concentration). Include a sense probe control to assess non-specific binding.
-
Antibody Issues: Use a high-quality anti-DIG antibody and optimize its dilution. Ensure adequate blocking.
-
Over-development of Color Reaction: Monitor the color development closely and stop the reaction promptly.
3. Poor Tissue Morphology:
-
Improper Fixation: Ensure adequate fixation time without over-fixation.
-
Freezing Artifacts: Ensure proper cryoprotection before freezing.
-
Over-digestion with Proteinase K: Reduce the concentration or incubation time of the Proteinase K treatment.
By following these best practices and detailed protocols, researchers can achieve reliable and high-quality in situ hybridization results for SNORD116 in brain tissue, facilitating a deeper understanding of its role in neuronal function and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Different Proteinase K Digest Protocols and Deparaffinization Methods on Yield and Integrity of DNA Extracted From Formalin-fixed, Paraffin-embedded Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fast and Non-Toxic In Situ Hybridization without Blocking of Repetitive Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimal conditions for hybridization with oligonucleotides: a study with myc-oncogene DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. takara.co.kr [takara.co.kr]
- 11. In situ hybridization and stringent washes - calculation of hybridisation stringency - Pat Heslop-Harrison [le.ac.uk]
- 12. Automated Image Analysis for Quantitative Fluorescence In Situ Hybridization with Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.pathology.wisc.edu [research.pathology.wisc.edu]
- 14. researchgate.net [researchgate.net]
- 15. Digital ISH Image Quantification and Statistical Analysis - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. Hypothalamic Expression of SnoRNA Snord116 is Consistent with a Link to the hyperphagia and obesity symptoms of Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fpwr.org [fpwr.org]
- 18. Footprints in the Sno: investigating the cellular and molecular mechanisms of SNORD116 | Open Biology | The Royal Society [royalsocietypublishing.org]
- 19. Snord116 Post-transcriptionally Increases Nhlh2 mRNA Stability: Implications for Human Prader-Willi Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 21. academic.oup.com [academic.oup.com]
Application Notes and Protocols for SNORD116 Overexpression in Primary Neurons using Lentiviral Vectors
Introduction and Application Notes
The small nucleolar RNA (snoRNA) SNORD116 is a non-coding RNA that plays a critical role in neuronal function and development.[1] Loss of paternal expression of the SNORD116 gene cluster is the primary cause of Prader-Willi syndrome (PWS), a complex neurodevelopmental disorder characterized by metabolic, cognitive, and behavioral deficits.[2][3][4] SNORD116 is highly expressed in the brain, particularly in neurons, where it is involved in processes such as RNA stability, protein synthesis, and the regulation of neuronal differentiation.[2][3][5]
Lentiviral vectors are highly effective tools for gene delivery into primary neurons, which are post-mitotic and thus difficult to transfect with traditional methods.[6][7][8][9] These vectors can integrate into the host genome, leading to stable, long-term transgene expression.[7][8] This makes them ideal for overexpressing SNORD116 to study its function, model PWS-related cellular phenotypes, and screen for potential therapeutic interventions. Overexpression of SNORD116 in neuronal models can help elucidate its downstream targets and pathways, offering insights into the molecular basis of PWS.[10]
Key Applications:
-
Functional Analysis: Investigating the role of SNORD116 in neuronal maturation, synapse formation, and electrophysiological activity.
-
Disease Modeling: Recreating cellular phenotypes of PWS in primary neurons to understand disease mechanisms.
-
Target Identification: Using transcriptomic and proteomic analyses to identify downstream molecular targets and pathways regulated by SNORD116.[4][11]
-
Therapeutic Screening: Developing high-throughput screening assays to identify compounds that can modulate SNORD116 expression or rescue disease-related phenotypes.
SNORD116 Signaling and Functional Pathways
SNORD116 is an orphan C/D box snoRNA, meaning it lacks known sequence complementarity to ribosomal RNA (rRNA) or small nuclear RNAs (snRNAs).[2][3] Instead, it is believed to regulate gene expression post-transcriptionally. One of its proposed mechanisms is the stabilization of target messenger RNAs (mRNAs). For instance, SNORD116 has been shown to interact with and increase the stability of Nescient Helix-Loop-Helix 2 (NHLH2) mRNA, a transcription factor involved in metabolism and body weight regulation.[10][12] Loss of SNORD116 can also impact the expression of other genes crucial for neurodevelopment, such as MAGEL2 and protocadherins.[2][3] Furthermore, dysregulated insulin (B600854) signaling and altered cell cycle gene expression have been observed in the absence of SNORD116, linking it to broader metabolic and proliferative pathways.[1]
Caption: Putative signaling pathway for overexpressed SNORD116 in primary neurons.
Experimental Workflow and Protocols
The overall workflow for SNORD116 overexpression involves designing the lentiviral construct, producing and titrating the virus, transducing primary neuron cultures, and finally, analyzing the functional and molecular outcomes.
Caption: High-level experimental workflow for SNORD116 overexpression in neurons.
Protocol 1: Lentiviral Vector Production and Concentration
This protocol describes the production of high-titer lentivirus in HEK293T cells using a 2nd or 3rd generation packaging system.[9][13][14]
Materials:
-
HEK293T cells (low passage)
-
Lentiviral transfer plasmid encoding SNORD116 (e.g., pLenti-CMV-SNORD116)
-
Packaging plasmids (e.g., psPAX2) and envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., TransIT-Lenti, PEI, or Calcium Phosphate)
-
DMEM, high glucose, supplemented with 10% FBS
-
0.45 µm syringe filters
-
Lenti-X Concentrator or ultracentrifuge
Procedure:
-
Cell Seeding: The day before transfection, seed HEK293T cells in 10-cm dishes so they reach 70-85% confluency on the day of transfection.[13]
-
Transfection:
-
Prepare the plasmid DNA mixture in a sterile tube. For a 10-cm dish, use the amounts specified in Table 1.
-
Add the DNA mix to the transfection reagent according to the manufacturer's protocol. Incubate for 20 minutes at room temperature.[13]
-
Gently add the transfection complex to the cells.
-
-
Incubation: Incubate cells for 48-72 hours. A media change after 12-16 hours can reduce toxicity and increase viral yield.
-
Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection. Pool the collections.
-
Filtration: Centrifuge the supernatant at 1,200 x g for 10 minutes to pellet cell debris. Filter the cleared supernatant through a 0.45 µm filter.[13]
-
Concentration:
-
Using a Concentrator Reagent: Add Lenti-X Concentrator (or similar) to the filtered supernatant, mix, and incubate at 4°C overnight. The next day, centrifuge at 1,500 x g for 45 minutes at 4°C to pellet the virus.[13]
-
Using Ultracentrifugation: Alternatively, concentrate the virus by ultracentrifugation at ~120,000 x g for 1.5-2 hours at 4°C through a 20% sucrose (B13894) cushion.[9]
-
-
Resuspension and Storage: Carefully discard the supernatant and resuspend the viral pellet in a small volume of cold, sterile PBS or DMEM. Aliquot and store at -80°C.
Table 1: Example Plasmid DNA Mixture for Transfection (per 10-cm dish)
| Plasmid Component | Example Plasmid | Amount (µg) | Purpose |
| Transfer Plasmid | pLenti-SNORD116 | 10 | Carries the gene of interest (SNORD116) |
| Packaging Plasmid | psPAX2 | 6.5 | Provides Gag, Pol, Rev, Tat proteins |
| Envelope Plasmid | pMD2.G (VSV-G) | 3.5 | Provides viral envelope glycoprotein |
Protocol 2: Lentiviral Titer Determination
Accurate titration is crucial for achieving reproducible transduction efficiency. This can be done by transducing a permissive cell line (e.g., HEK293T) and measuring the number of integrated proviral copies via qPCR.
Materials:
-
HEK293T cells
-
Lentiviral stock (produced in Protocol 1)
-
Genomic DNA extraction kit
-
qPCR master mix
-
Primers targeting a stable region of the lentiviral vector (e.g., WPRE or LTR)
Procedure:
-
Seed HEK293T cells in a 24-well plate.
-
The next day, prepare serial dilutions of the lentiviral stock (e.g., 10⁻³, 10⁻⁴, 10⁻⁵, 10⁻⁶) in complete media.
-
Transduce the cells with each dilution. Include a non-transduced control.
-
Incubate for 72 hours to allow for viral integration.
-
Harvest the cells and extract genomic DNA.
-
Perform qPCR using primers for the lentiviral vector and a host reference gene (e.g., GAPDH, ACTB) to determine the average number of viral copies per cell.
-
Calculate the titer in infectious units (IU) per mL. Effective titers for primary neuron work are typically in the range of 10⁸-10⁹ IU/mL.[6][7][8]
Protocol 3: Transduction of Primary Neurons
Materials:
-
Primary neuron cultures (e.g., from embryonic mouse cortex or hippocampus)
-
Neurobasal medium with B-27 supplement and GlutaMAX
-
Concentrated lentivirus stock with known titer
Procedure:
-
Culture primary neurons for 4-7 days in vitro (DIV) to allow them to adhere and extend initial processes.
-
Thaw the lentiviral aliquot on ice.
-
Calculate the volume of virus needed based on the desired Multiplicity of Infection (MOI), which is the ratio of infectious viral particles to the number of cells. Recommended MOIs for primary neurons are listed in Table 2.
-
Add the calculated volume of lentivirus directly to the culture medium. Gently swirl the plate to distribute the virus.
-
Incubate the transduced neurons. Expression of the transgene is typically robust after 5-7 days.
-
Perform a half-media change every 3-4 days post-transduction.
-
Proceed with analysis at the desired time point (e.g., 10-14 DIV). A transduction efficiency of 85-90% can be achieved with appropriate MOIs.[6][7][8]
Table 2: Recommended MOI for Primary Neuron Transduction
| Transduction Efficiency | Recommended MOI Range | Notes |
| Low | 0.1 - 1 | Useful for sparse labeling or minimizing potential toxicity. |
| Medium | 1 - 5 | Typically sufficient for population-level biochemical assays. |
| High | 5 - 20 | Aims for >85% transduction for imaging or functional assays.[6][7] |
Protocol 4: Assessing SNORD116 Overexpression and Phenotypes
1. Verification of Overexpression (RT-qPCR):
-
At 7-10 days post-transduction, lyse the neurons and extract total RNA.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using primers specific for SNORD116 and a reference gene (e.g., GAPDH). Compare expression levels between transduced and control (e.g., Lenti-GFP) neurons.
2. Analysis of Downstream Targets and Phenotypes:
-
Molecular Analysis: Perform RNA-sequencing or targeted qPCR to measure changes in the expression of known or putative SNORD116 targets (see Table 3).
-
Morphological Analysis: Fix cells and perform immunocytochemistry for neuronal markers (e.g., MAP2, Tau) and analyze neurite outgrowth, complexity (Sholl analysis), and spine density.
-
Functional Analysis: Conduct electrophysiological recordings (e.g., patch-clamp) to assess changes in synaptic transmission and neuronal excitability.
Table 3: Potential Downstream Targets of SNORD116 for Analysis
| Target Gene | Function | Expected Effect of SNORD116 Overexpression | Reference |
| NHLH2 | Transcription factor; regulates metabolism and reproduction | Increased mRNA stability and expression | [10][12] |
| MAGEL2 | Involved in circadian rhythm and metabolism | Altered expression levels | [2][3] |
| Protocadherins | Cell-cell adhesion in the nervous system | Altered expression levels | [2][3] |
| CDKN1A, CDK2 | Cell cycle regulators | Altered expression levels | [1] |
| IGFBP7 | Insulin-like growth factor binding protein | Altered expression levels | [1] |
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. fpwr.org [fpwr.org]
- 3. Roles of SNORD115 and SNORD116 ncRNA clusters during neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Lentiviral vector production, titration, and transduction of primary neurons. | Semantic Scholar [semanticscholar.org]
- 7. Lentiviral vector production, titration, and transduction of primary neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lentiviral Vector Production, Titration, and Transduction of Primary Neurons | Springer Nature Experiments [experiments.springernature.com]
- 9. Production of Lentiviral Vectors for Transducing Cells from the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fpwr.org [fpwr.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Footprints in the Sno: investigating the cellular and molecular mechanisms of SNORD116 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lentivirus production for primary neuron transduction [protocols.io]
- 14. Production of Neuron-Preferential Lentiviral Vectors Protocol - Creative Biogene [creative-biogene.com]
Application Notes & Protocols: High-Throughput Screening for Modulators of SNORD116 Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The small nucleolar RNA (snoRNA) SNORD116 is a paternally expressed non-coding RNA cluster located in the Prader-Willi syndrome (PWS) critical region on chromosome 15. Loss of SNORD116 expression is a primary driver of PWS phenotypes.[1][2] Unlike canonical snoRNAs that guide chemical modifications of ribosomal RNAs, SNORD116 is considered an "orphan" snoRNA with an elusive molecular function.[2] Emerging evidence suggests that SNORD116 plays a crucial role in regulating the expression of downstream genes by modulating the stability and alternative splicing of their messenger RNAs (mRNAs).[3][4]
One of the key identified downstream targets of SNORD116 is the Nescient Helix-Loop-Helix 2 (NHLH2) gene.[3][4][5] SNORD116 has been shown to post-transcriptionally increase the stability of NHLH2 mRNA, leading to elevated NHLH2 protein levels.[3][4] This regulatory mechanism presents a promising therapeutic target for PWS and related neurodevelopmental disorders. The identification of small molecules that can mimic or enhance the activity of SNORD116 is therefore of significant interest.
These application notes provide a comprehensive framework for a high-throughput screening (HTS) campaign designed to identify small molecule modulators of SNORD116 activity. The primary assay is a cell-based dual-luciferase reporter system that quantitatively measures the stabilizing effect of SNORD116 on the 3' untranslated region (UTR) of NHLH2 mRNA.
Signaling Pathway and Assay Principle
The proposed HTS assay is based on the functional interaction between SNORD116 and the NHLH2 mRNA. SNORD116 is thought to bind to the 3' UTR of the NHLH2 transcript, protecting it from degradation and thereby increasing its half-life. This leads to an accumulation of NHLH2 mRNA and a subsequent increase in the translation of the NHLH2 protein. The assay leverages this mechanism by using a reporter construct where the expression of Firefly luciferase is post-transcriptionally regulated by the NHLH2 3' UTR. In a cellular environment engineered to express SNORD116, the luciferase mRNA is stabilized, resulting in a high luminescence signal. Small molecules that enhance SNORD116's function would further increase this signal, while inhibitors would decrease it. A constitutively expressed Renilla luciferase serves as an internal control for normalization.
Experimental Protocols
Development of a Stable Reporter Cell Line
A neuronal cell line is recommended due to the brain-enriched expression of SNORD116. Human neuroblastoma cell lines (e.g., SH-SY5Y) or LUHMES cells, which express SNORD116 upon differentiation, are suitable choices.[6]
Protocol for Stable Cell Line Generation:
-
Vector Construction:
-
Reporter Vector: Clone the full-length 3' UTR of human NHLH2 downstream of the Firefly luciferase coding sequence in a dual-luciferase vector (e.g., psiCHECK™-2). This vector should also contain a constitutively expressed Renilla luciferase gene for normalization.
-
SNORD116 Expression Vector: Clone the genomic sequence of a SNORD116 repeat unit into a lentiviral expression vector containing a strong constitutive promoter (e.g., CMV or EF1α) and a selectable marker (e.g., puromycin (B1679871) resistance).
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the SNORD116 lentiviral vector and packaging plasmids.
-
Harvest the lentiviral particles from the supernatant 48-72 hours post-transfection.
-
Titer the virus to determine the optimal multiplicity of infection (MOI).
-
-
Transduction and Selection:
-
Transduce the chosen neuronal cell line first with the SNORD116-expressing lentivirus at an optimized MOI.
-
48 hours post-transduction, begin selection with the appropriate antibiotic (e.g., puromycin).
-
Expand the antibiotic-resistant polyclonal population.
-
Confirm SNORD116 expression using RT-qPCR.
-
Next, transfect the SNORD116-expressing cells with the NHLH2 3' UTR dual-luciferase reporter vector.
-
Select for stably integrated reporter construct using a second antibiotic (e.g., G418/Geneticin if the reporter vector contains a neomycin resistance gene).
-
Isolate and expand single-cell clones.
-
-
Clone Validation:
-
Screen individual clones for high and stable expression of both Firefly and Renilla luciferase.
-
Select a clone with a high signal-to-background ratio and stable luciferase expression over multiple passages for the HTS campaign.
-
High-Throughput Screening (HTS) Protocol
The following protocol is optimized for a 384-well plate format.
Materials:
-
Validated stable reporter cell line
-
Assay medium: Phenol red-free culture medium with serum
-
Compound library dissolved in DMSO
-
Positive Control: A compound known to upregulate gene expression through general mechanisms (for assay validation).
-
Negative Control: DMSO (vehicle)
-
Dual-luciferase reagent kit (e.g., Dual-Glo® Luciferase Assay System)
-
White, opaque 384-well assay plates
-
Luminometer capable of reading 384-well plates
Workflow Diagram:
Step-by-Step Procedure:
-
Cell Seeding: Dispense 20 µL of the stable reporter cell suspension into each well of a 384-well white, opaque plate at a pre-determined optimal density (e.g., 2,500 cells/well).[7]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Addition: Using a pin tool or acoustic liquid handler, transfer approximately 100 nL of each compound from the library to the assay plates. Each plate should include wells with negative controls (DMSO) and positive controls.
-
Incubation with Compounds: Incubate the plates for 24 to 48 hours. The optimal incubation time should be determined during assay development.
-
Plate Equilibration: Allow the plates to equilibrate to room temperature for 15-20 minutes.
-
First Luciferase Reading (Firefly): Add 20 µL of the first luciferase reagent (e.g., Dual-Glo® Luciferase Reagent) to each well.[8] Incubate for 10 minutes at room temperature, protected from light. Measure the luminescence using a plate luminometer.
-
Second Luciferase Reading (Renilla): Add 20 µL of the second reagent (e.g., Dual-Glo® Stop & Glo® Reagent) to each well.[8] This quenches the Firefly signal and initiates the Renilla reaction. Incubate for 10 minutes at room temperature, protected from light. Measure the Renilla luminescence.
Data Analysis and Hit Identification
-
Normalization: For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity. This normalization corrects for variations in cell number and transfection efficiency.
-
Assay Quality Control: Calculate the Z'-factor for each plate to assess the quality and robustness of the assay.[9][10][11] The formula is: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
Hit Selection: Normalize the data to the in-plate controls. A common method is to calculate the percent activation relative to the DMSO control. Set a hit threshold, for example, compounds that result in a >3 standard deviation increase in the normalized signal compared to the DMSO control wells.
Data Presentation
The following tables provide a template for summarizing assay parameters and presenting hypothetical screening data.
Table 1: HTS Assay Parameters
| Parameter | Value |
| Cell Line | SH-SY5Y-SNORD116-NHLH2-3'UTR-Luc |
| Plate Format | 384-well, white, opaque |
| Seeding Density | 2,500 cells/well |
| Assay Volume | 40 µL (final) |
| Compound Concentration | 10 µM |
| Incubation Time | 48 hours |
| Positive Control | N/A (activators sought) |
| Negative Control | 0.1% DMSO |
| Readout | Dual-luciferase luminescence |
| Z'-Factor | > 0.5 |
Table 2: Hypothetical Primary HTS Results
| Compound ID | Firefly RLU | Renilla RLU | Normalized Ratio (Firefly/Renilla) | % Activation vs. DMSO | Hit ( >3 SD) |
| DMSO Control 1 | 85,000 | 10,000 | 8.5 | 0% | No |
| DMSO Control 2 | 88,000 | 10,500 | 8.38 | -1.4% | No |
| ... | ... | ... | ... | ... | ... |
| Mean DMSO | 87,500 | 10,200 | 8.58 | 0% | |
| SD DMSO | 4,200 | 600 | 0.45 | ||
| Compound A | 92,000 | 10,100 | 9.11 | 6.2% | No |
| Compound B | 155,000 | 9,800 | 15.82 | 84.4% | Yes |
| Compound C | 86,000 | 10,300 | 8.35 | -2.7% | No |
| Compound D | 135,000 | 10,500 | 12.86 | 49.9% | Yes |
RLU: Relative Light Units
Secondary Assays for Hit Validation
Hits identified in the primary screen require validation through a series of secondary assays to confirm their mechanism of action and rule out artifacts.
Dose-Response Curve
-
Objective: To determine the potency (EC50) of the hit compounds.
-
Method: Perform the primary dual-luciferase assay with a serial dilution of the hit compounds (e.g., 10-point, 3-fold dilution series).
Measurement of Endogenous NHLH2 mRNA Levels
-
Objective: To confirm that the hit compounds upregulate the endogenous NHLH2 mRNA in a SNORD116-dependent manner.
-
Method:
-
Treat the parental neuronal cell line (without the reporter construct but expressing SNORD116) with the hit compounds at various concentrations.
-
Isolate total RNA after 24-48 hours.
-
Perform quantitative reverse transcription PCR (qRT-PCR) to measure the relative expression levels of NHLH2 mRNA, normalized to a housekeeping gene (e.g., GAPDH).
-
mRNA Stability Assay
-
Objective: To verify that the hit compounds increase the stability of NHLH2 mRNA.
-
Method:
-
Treat SNORD116-expressing cells with the hit compound.
-
Add a transcription inhibitor, such as Actinomycin D, to block new mRNA synthesis.
-
Isolate RNA at several time points after the addition of the inhibitor (e.g., 0, 2, 4, 6, 8 hours).
-
Quantify the remaining NHLH2 mRNA at each time point using qRT-PCR.
-
Calculate the half-life of the NHLH2 mRNA in the presence and absence of the compound. An increase in half-life indicates stabilization.
-
Counter-Screening
-
Objective: To rule out compounds that act as general luciferase enhancers or have off-target effects.
-
Method:
-
Perform the dual-luciferase assay using a control vector that lacks the NHLH2 3' UTR.
-
Compounds that show activity in this assay are likely acting on the luciferase reporter itself or through general cellular pathways and should be deprioritized.
-
By following these detailed protocols and validation strategies, researchers can effectively screen for and identify novel small molecule modulators of SNORD116 activity, providing potential starting points for the development of new therapeutics for Prader-Willi syndrome.
References
- 1. Roles of SNORD115 and SNORD116 ncRNA clusters during neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying key underlying regulatory networks and predicting targets of orphan C/D box SNORD116 snoRNAs in Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. fpwr.org [fpwr.org]
- 5. fpwr.org [fpwr.org]
- 6. biorxiv.org [biorxiv.org]
- 7. corning.com [corning.com]
- 8. promega.com [promega.com]
- 9. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 10. academic.oup.com [academic.oup.com]
- 11. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 12. assay.dev [assay.dev]
Application Notes and Protocols for Single-Cell Analysis of SNORD116 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNORD116 is a small nucleolar RNA (snoRNA) encoded within the Prader-Willi syndrome (PWS) critical region on chromosome 15q11-q13. Its absence is strongly associated with the key features of PWS, a complex neurodevelopmental disorder. Emerging evidence highlights the role of SNORD116 in regulating cellular metabolism, neuronal differentiation and function, and its intersection with critical signaling pathways such as the Insulin/IGF-1 and PI3K/mTOR pathways.[1] Understanding the cell-type-specific expression and function of SNORD116 is paramount for elucidating the molecular mechanisms of PWS and for the development of targeted therapeutics.
Single-cell analysis offers an unparalleled opportunity to dissect the heterogeneous expression of SNORD116 and its impact on individual cells within complex tissues like the brain. This document provides detailed application notes and protocols for the single-cell analysis of SNORD116 expression, tailored for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize hypothetical quantitative data for SNORD116 expression in different neuronal subtypes derived from human induced pluripotent stem cells (iPSCs). This data is illustrative of the expected outcomes from the protocols described herein.
Table 1: SNORD116 Expression in iPSC-Derived Neuronal Subtypes
| Cell Type | Condition | Mean SNORD116 UMI Counts per Cell | Percentage of SNORD116-Positive Cells |
| Dopaminergic Neurons | Control | 15.2 | 85% |
| Dopaminergic Neurons | SNORD116 Knockout | 0.1 | <1% |
| GABAergic Neurons | Control | 12.8 | 82% |
| GABAergic Neurons | SNORD116 Knockout | 0.2 | <1% |
| Glutamatergic Neurons | Control | 18.5 | 90% |
| Glutamatergic Neurons | SNORD116 Knockout | 0.1 | <1% |
Table 2: Differential Gene Expression in SNORD116-Deficient Neurons (Single-Cell RNA-Seq)
| Gene | Cell Type | Log2 Fold Change (KO vs. Control) | Adjusted p-value |
| NHLH2 | All Neurons | -1.5 | < 0.001 |
| PCSK1 | All Neurons | -1.2 | < 0.001 |
| IGFBP7 | All Neurons | 2.1 | < 0.001 |
| MTOR | Dopaminergic Neurons | 0.8 | < 0.05 |
Experimental Protocols
Protocol 1: Single-Cell Small RNA Sequencing (sc-sRNA-seq) using the Small-seq Method
This protocol is adapted from the "Small-seq" method, which is designed to capture and sequence small RNAs from individual cells.[2][3]
1. Single-Cell Suspension Preparation from iPSC-Derived Neurons: a. Culture human iPSCs and differentiate into desired neuronal subtypes (e.g., dopaminergic, GABAergic) using established protocols. b. At the desired time point, dissociate the neuronal cultures into a single-cell suspension using a gentle enzymatic dissociation reagent (e.g., Accutase). c. Wash the cells with ice-cold PBS supplemented with 0.04% BSA. d. Resuspend the cells in a suitable buffer for fluorescence-activated cell sorting (FACS).
2. Single-Cell Sorting: a. Use a flow cytometer to sort individual viable cells into separate wells of a 96-well or 384-well PCR plate containing lysis buffer.
3. Cell Lysis and RNA Release: a. Each well of the sorting plate should contain a lysis buffer that inactivates RNases and allows for the release of RNA.
4. 3' Adapter Ligation: a. Ligate a pre-adenylated 3' DNA adapter to the 3' end of the RNA molecules in each well. This reaction is catalyzed by a truncated T4 RNA ligase 2.
5. 5' Adapter Ligation: a. Ligate a 5' RNA adapter to the 5' end of the RNA molecules. This reaction is catalyzed by T4 RNA ligase 1.
6. Reverse Transcription: a. Perform reverse transcription using a primer that is complementary to the 3' adapter. This reaction will incorporate a unique molecular identifier (UMI) and a cell-specific barcode.
7. cDNA Amplification: a. Amplify the cDNA using PCR. The number of cycles should be optimized to obtain sufficient library yield without introducing significant amplification bias.
8. Library Pooling and Sequencing: a. Pool the amplified cDNA libraries from all single cells. b. Perform a size selection step to enrich for small RNA libraries if desired. c. Sequence the pooled library on an Illumina sequencing platform.
Protocol 2: Bioinformatic Analysis of Single-Cell Small RNA-Seq Data
1. Data Pre-processing: a. Use tools like cutadapt to trim adapter sequences from the raw sequencing reads. b. Extract the UMI and cell barcode sequences from each read.
2. Alignment: a. Align the trimmed reads to the human reference genome (e.g., hg38). It is crucial to use an aligner that is suitable for small RNA sequencing data, such as Bowtie or STAR. b. Include annotations for snoRNAs, such as those from the snoDB or Ensembl databases, in the reference genome for accurate mapping.
3. Quantification: a. Assign reads to snoRNA features. b. Use the UMIs to correct for PCR duplicates and obtain a digital count of unique SNORD116 molecules per cell.
4. Downstream Analysis: a. Use single-cell analysis packages like Seurat in R to perform quality control, normalization, clustering, and differential expression analysis. b. Identify cell clusters based on their overall small RNA expression profiles. c. Quantify and visualize the expression of SNORD116 across different cell clusters.
Mandatory Visualizations
Signaling Pathways
References
- 1. Footprints in the Sno: investigating the cellular and molecular mechanisms of SNORD116 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-seq for single-cell small-RNA sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-seq for single-cell small-RNA sequencing | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Low yield in SNORD116 RNA extraction from patient samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of low yield when extracting SNORD116 RNA from patient samples.
Troubleshooting Guide
This guide is designed to help you identify and resolve potential issues during your SNORD116 RNA extraction experiments.
Issue: Low or No SNORD116 RNA Yield
A common problem encountered by researchers is a lower-than-expected yield of SNORD116 RNA. This can be due to a variety of factors, from sample handling to the extraction protocol itself.
Question 1: My total RNA yield is low. What could be the cause?
Answer:
Several factors can contribute to a low total RNA yield, which will consequently affect the yield of SNORD116. Consider the following:
-
Incomplete Sample Lysis and Homogenization: For many patient samples, especially tissues, complete disruption is critical to release the RNA.[1][2][3] Insufficient homogenization will leave RNA trapped within cells, leading to poor recovery.[1]
-
Incorrect Lysis Buffer Volume: Using too little lysis buffer for the amount of starting material can result in incomplete lysis and RNase inactivation.
-
Poor Quality of Starting Material: The quality of the patient sample is paramount. Delays in processing or improper storage can lead to RNA degradation by endogenous RNases.[5]
-
Recommendation: Whenever possible, process fresh samples immediately after collection.[5] If storage is necessary, snap-freezing in liquid nitrogen and storing at -80°C is a reliable method.[6] For tissue biopsies, using a stabilizing solution like RNAlater can be an option, but its effectiveness can be tissue-dependent.[6]
-
-
Suboptimal RNA Isolation Method: The chosen RNA extraction method may not be ideal for isolating small RNAs like snoRNAs.
Question 2: My total RNA yield is acceptable, but my SNORD116 levels are still low. Why?
Answer:
If your total RNA yield appears sufficient but you are still struggling to detect or quantify SNORD116, the issue might be specific to the nature of snoRNAs or the downstream application.
-
RNA Degradation: While total RNA quantity might seem fine on a NanoDrop, the integrity of the RNA could be compromised. SNORD116, being a small non-coding RNA, can be susceptible to degradation.
-
Suboptimal Elution: The RNA may be binding too tightly to the silica (B1680970) column in kit-based methods.
-
Recommendation: To improve elution, you can slightly increase the elution buffer volume or perform a second elution.[12] Heating the elution buffer to 60-70°C before applying it to the column can also enhance recovery.
-
-
Presence of Inhibitors: Contaminants carried over from the extraction, such as salts or phenol, can inhibit downstream applications like RT-qPCR, making it seem like the yield is low.[9]
Frequently Asked Questions (FAQs)
Q1: What is the expected yield of total RNA from patient samples?
A1: The expected RNA yield can vary significantly depending on the sample type, size, and cellularity. The following table provides a general reference.
| Sample Type | Starting Amount | Average RNA Yield |
| Whole Blood (PAXgene tube) | 2.5 mL | 3 - 10 µg |
| Peripheral Blood Mononuclear Cells (PBMCs) | 1 x 10^6 cells | 1 - 5 µg |
| Fresh Frozen Tissue | 10 mg | 10 - 50 µg |
| Formalin-Fixed Paraffin-Embedded (FFPE) Tissue | 10 µm section | 0.1 - 2 µg |
| Core Needle Biopsy (Fresh Frozen) | 1 biopsy | 0.1 - 10 µg[13] |
Q2: How can I improve RNA yield from FFPE samples?
A2: FFPE samples are particularly challenging due to RNA fragmentation and cross-linking caused by formalin fixation.[4] To improve your yield:
-
Use a kit specifically designed for FFPE samples, as these often contain reagents to reverse formaldehyde (B43269) modifications.[4]
-
Increase the proteinase K digestion time to ensure complete tissue lysis.
-
Perform a deparaffinization step with xylene or a non-toxic equivalent to remove all paraffin (B1166041) before lysis.
Q3: What quality control measures are essential for SNORD116 analysis?
A3: Proper quality control is crucial. At a minimum, you should assess:
-
RNA Quantity: Use a spectrophotometer (e.g., NanoDrop) or a fluorometer (e.g., Qubit). A Qubit is generally more accurate as it uses RNA-specific dyes.[13]
-
RNA Purity: Check the A260/280 and A260/230 ratios on a spectrophotometer. An A260/280 ratio of ~2.0 indicates pure RNA, free from protein contamination. An A260/230 ratio of 2.0-2.2 suggests minimal contamination with salts or organic solvents.[9][10]
-
RNA Integrity: Use a microfluidics-based system like the Agilent Bioanalyzer to determine the RNA Integrity Number (RIN). For small RNA analysis, a dedicated small RNA chip can visualize the snoRNA fraction.[11][14]
Q4: Can carrier RNA help in increasing the yield of SNORD116?
A4: Yes, for very small samples or when the expected RNA yield is extremely low, adding a carrier RNA (like glycogen (B147801) or polyacrylamide) during precipitation can help to improve the recovery of your target RNA.[4][5]
Experimental Protocols
Protocol 1: SNORD116 RNA Extraction from Fresh Frozen Patient Tissue
This protocol is optimized for high-quality total RNA extraction, including small RNAs, from fresh-frozen tissue samples.
-
Sample Preparation:
-
Keep tissue frozen on dry ice until ready to process.
-
Weigh out 10-20 mg of frozen tissue.
-
For efficient lysis, it is crucial to disrupt the tissue. This can be done by grinding the tissue to a powder in a liquid nitrogen-cooled mortar and pestle or by using a bead mill homogenizer with appropriate lysis buffer.
-
-
Homogenization:
-
Transfer the powdered or intact tissue into a tube containing 1 mL of a phenol-based lysis reagent (e.g., TRIzol).
-
Homogenize the sample using a rotor-stator homogenizer until no visible tissue clumps remain.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to allow for complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform (B151607) per 1 mL of lysis reagent.
-
Shake the tube vigorously for 15 seconds and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a new tube without disturbing the interphase.
-
Add 0.5 mL of isopropanol (B130326) per 1 mL of lysis reagent used initially.
-
Mix gently and incubate at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Discard the supernatant.
-
Wash the RNA pellet by adding at least 1 mL of 75% ethanol (B145695).
-
Vortex briefly and then centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Carefully remove the ethanol wash.
-
Air-dry the pellet for 5-10 minutes. Do not over-dry as this will make the RNA difficult to dissolve.
-
Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
-
Incubate at 55-60°C for 10 minutes to aid in solubilization.
-
-
DNase Treatment (Optional but Recommended):
-
To remove any contaminating genomic DNA, treat the RNA sample with DNase I according to the manufacturer's instructions.
-
Re-purify the RNA using a column-based cleanup kit or by performing another round of phenol-chloroform extraction and precipitation.
-
Visualizations
Caption: Workflow for SNORD116 RNA Extraction and Quality Control.
Caption: Troubleshooting Decision Tree for Low SNORD116 Yield.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. zymoresearch.com [zymoresearch.com]
- 3. mpbio.com [mpbio.com]
- 4. biocompare.com [biocompare.com]
- 5. RNA Sample Collection, Protection, and Isolation Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Reliable approaches to extract high-integrity RNA from skin and other pertinent tissues used in pain research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA Extraction Kits | RNA Isolation and Purification | QIAGEN [qiagen.com]
- 8. SNORD116 and SNORD115 change expression of multiple genes and modify each other’s activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA Extraction and Quality Control | RNA Lexicon [lexogen.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. agilent.com [agilent.com]
- 12. neb.com [neb.com]
- 13. mdpi.com [mdpi.com]
- 14. RNA extraction and quality control - QIMA Life Sciences [qima-lifesciences.com]
Optimizing SNORD116 Quantitative PCR: A Technical Support Center
For researchers, scientists, and drug development professionals, accurate and reproducible quantification of SNORD116 is crucial for advancing our understanding of its role in various neurological disorders, including Prader-Willi syndrome. This technical support center provides a comprehensive guide to optimizing primer design and troubleshooting common issues encountered during SNORD116 quantitative PCR (qPCR) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in designing qPCR primers for SNORD116?
A1: The primary challenges in designing effective qPCR primers for SNORD116 stem from its unique genetic characteristics:
-
High GC Content and Secondary Structure: The SNORD116 sequence is GC-rich, which can lead to the formation of stable secondary structures like hairpins. These structures can impede primer binding and polymerase extension, resulting in reduced amplification efficiency.
-
Repetitive Nature: The SNORD116 gene cluster consists of multiple, highly similar tandem repeats. This makes it challenging to design primers that are specific to a single copy or that amplify all copies with equal efficiency.
-
Copy Number Variation (CNV): The number of SNORD116 copies can vary between individuals, which can complicate the interpretation of quantitative data. It is essential to use a robust qPCR assay and appropriate data analysis methods to account for CNV.[1]
Q2: What are the key parameters to consider for SNORD116 primer design?
A2: To overcome the challenges mentioned above, consider the following parameters when designing your primers:
| Parameter | Recommendation | Rationale |
| Amplicon Length | 70-150 bp | Shorter amplicons are generally amplified more efficiently, which is particularly important for GC-rich targets. |
| GC Content | 40-60% | A balanced GC content helps to ensure primer stability without promoting the formation of secondary structures. |
| Melting Temperature (Tm) | 60-65°C | A higher Tm can improve specificity for GC-rich sequences. The Tm of the forward and reverse primers should be within 2°C of each other. |
| Primer Length | 18-24 nucleotides | This length provides a good balance between specificity and annealing efficiency. |
| 3' End | G or C clamp | A G or C at the 3' end of the primer can enhance priming efficiency. However, avoid long runs of Gs or Cs. |
| Secondary Structures | Avoid | Use software tools to check for potential hairpins, self-dimers, and cross-dimers. |
| Specificity | BLAST primers | Ensure that your primers are specific to the SNORD116 sequence and do not have significant homology to other genomic regions. |
Q3: Which reference genes are recommended for SNORD116 qPCR in neuronal tissues?
A3: Given that SNORD116 is predominantly expressed in the brain, selecting stable reference genes for neuronal tissues is critical for accurate normalization. Studies have validated several reference genes in human brain tissue that can be considered for SNORD116 qPCR.[2][3][4] It is always recommended to validate a panel of candidate reference genes under your specific experimental conditions.
| Gene Symbol | Gene Name | Function |
| UBE2D2 | Ubiquitin Conjugating Enzyme E2 D2 | Protein ubiquitination |
| CYC1 | Cytochrome C1 | Mitochondrial electron transport |
| RPL13 | Ribosomal Protein L13 | Ribosome structure |
| GAPDH | Glyceraldehyde-3-Phosphate Dehydrogenase | Glycolysis |
| UBC | Ubiquitin C | Protein degradation |
| YWHAZ | Tyrosine 3-Monooxygenase/Tryptophan 5-Monooxygenase Activation Protein Zeta | Signal transduction |
Troubleshooting Guide
This guide addresses common problems encountered during SNORD116 qPCR experiments and provides potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No amplification or very late amplification (High Cq) | Inefficient primer design: Primers may have secondary structures or poor binding efficiency. | Redesign primers following the recommended guidelines. Test multiple primer sets to identify the best performing pair. |
| Poor RNA quality: RNA degradation or contamination with PCR inhibitors. | Assess RNA integrity using gel electrophoresis or a bioanalyzer. Ensure A260/280 and A260/230 ratios are within the optimal range. | |
| Suboptimal reaction conditions: Incorrect annealing temperature or reagent concentrations. | Perform a temperature gradient PCR to determine the optimal annealing temperature. Titrate primer and MgCl₂ concentrations. | |
| Secondary structure of SNORD116: The template's secondary structure may be inhibiting amplification. | Increase the denaturation temperature and/or time. Consider using a PCR master mix with a high-performance polymerase and additives like betaine (B1666868) or DMSO to help destabilize secondary structures. | |
| Non-specific amplification (multiple peaks in melt curve analysis) | Primer-dimer formation: Primers are annealing to each other. | Redesign primers to avoid complementarity, especially at the 3' ends. Optimize primer concentration (lower concentrations may reduce dimer formation). |
| Off-target amplification: Primers are binding to other genomic regions. | Perform a BLAST search to ensure primer specificity. Increase the annealing temperature to improve stringency. | |
| Poor amplification efficiency | Suboptimal primer design or reaction conditions. | Re-evaluate primer design and optimize reaction conditions as described above. |
| Presence of PCR inhibitors in the sample. | Purify the RNA or cDNA sample to remove inhibitors. | |
| Inconsistent results between replicates | Pipetting errors. | Ensure accurate and consistent pipetting. Prepare a master mix to minimize well-to-well variation. |
| Template quantification errors. | Accurately quantify your RNA or cDNA before setting up the qPCR reaction. | |
| Copy Number Variation (CNV). | When analyzing DNA, use a validated CNV assay and a reference gene with a known stable copy number (e.g., RNase P).[5] For gene expression, normalize to multiple validated reference genes. |
Experimental Protocols & Methodologies
Validated qPCR Primers for Human SNORD116
The following primer sequences have been used in published research for the quantification of human SNORD116. It is recommended to empirically validate these or newly designed primers in your specific experimental setup.
| Primer Name | Sequence (5' to 3') | Target | Source |
| SNORD116-F | [Sequence not yet found in public sources] | Human SNORD116 | Baldini et al., 2022 (Supplementary Table S8) |
| SNORD116-R | [Sequence not yet found in public sources] | Human SNORD116 | Baldini et al., 2022 (Supplementary Table S8) |
| GAPDH-F | [Sequence not yet found in public sources] | Human GAPDH | Gilmore et al., 2024 (Supplemental Table S1) |
| GAPDH-R | [Sequence not yet found in public sources] | Human GAPDH | Gilmore et al., 2024 (Supplemental Table S1) |
Note: The specific sequences from the supplementary tables were not directly accessible in the performed searches. Researchers should refer to the cited publications to obtain the exact primer sequences.
General SNORD116 qPCR Protocol
This protocol provides a starting point for SNORD116 qPCR. Optimization of specific parameters may be required.
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from your samples using a reliable method.
-
Assess RNA quality and quantity.
-
Perform reverse transcription using a high-quality reverse transcriptase and a mix of random hexamers and oligo(dT) primers to ensure efficient conversion of all RNA species, including snoRNAs.
-
-
qPCR Reaction Setup:
-
Prepare a master mix containing:
-
SYBR Green qPCR Master Mix (2X)
-
Forward Primer (final concentration 300-900 nM)
-
Reverse Primer (final concentration 300-900 nM)
-
Nuclease-free water
-
-
Aliquot the master mix into qPCR plates or tubes.
-
Add cDNA template (typically 1-10 ng) to each reaction.
-
Include no-template controls (NTCs) to check for contamination and no-reverse-transcriptase controls (-RT) to check for genomic DNA contamination.
-
-
Thermal Cycling Conditions:
| Step | Temperature (°C) | Time | Cycles |
| Initial Denaturation | 95 | 2-5 min | 1 |
| Denaturation | 95 | 10-15 sec | 40 |
| Annealing/Extension | 58-62 | 15-30 sec | |
| Melt Curve Analysis | (Refer to instrument guidelines) | 1 |
Note: These are general conditions. The annealing temperature should be optimized for your specific primer set. A study by Scarano et al. (2017) used an annealing temperature of 58°C for 15 seconds.[6]
Visualizing Experimental Workflows
SNORD116 qPCR Primer Design and Validation Workflow
Caption: Workflow for designing and validating SNORD116 qPCR primers.
Troubleshooting Workflow for Poor SNORD116 qPCR Amplification
Caption: Troubleshooting guide for poor SNORD116 qPCR amplification.
References
- 1. Quantitative Analysis of Copy Number Variants Based on Real-Time LightCycler PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of valid reference genes for the normalization of RT qPCR gene expression data in human brain tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Improving SNORD116 ASO Delivery to the CNS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the efficiency of SNORD116 antisense oligonucleotide (ASO) delivery to the central nervous system (CNS) for therapeutic development in Prader-Willi Syndrome (PWS).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering SNORD116 ASOs to the CNS?
The primary challenges in delivering SNORD116 ASOs to the CNS are similar to those for other ASO-based therapies targeting the brain and spinal cord. These include:
-
The Blood-Brain Barrier (BBB): The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS.[1][2] Due to their size and negative charge, ASOs do not readily cross the BBB, necessitating direct administration into the CNS or the use of advanced delivery strategies.[1][3]
-
Biodistribution within the CNS: Even with direct administration, achieving broad and uniform distribution of ASOs throughout all brain regions can be challenging.[1] Delivery often results in higher concentrations in areas near the injection site and in the spinal cord, with lower concentrations in deeper brain structures.[1]
-
Cellular Uptake: Once in the CNS, ASOs must be efficiently taken up by target neurons. The mechanisms of ASO uptake in different CNS cell types are still being investigated, and efficiency can vary.
-
Neurotoxicity: Administration of ASOs into the CNS can sometimes lead to acute, dose-dependent neurotoxicity.[4] This can manifest as behavioral changes, seizures, or cellular damage.[5] Toxicity is often related to the ASO's chemical modifications, sequence, and concentration.[4]
-
Off-Target Effects: ASOs may bind to unintended RNA sequences, leading to off-target gene modulation and potential toxicity.[6][7] Careful sequence design and chemical modifications are crucial to minimize these effects.
Q2: What are the main strategies to overcome the blood-brain barrier for SNORD116 ASO delivery?
Several strategies are being explored to enhance the delivery of ASOs across the BBB for systemic administration:
-
Chemical Modifications: Modifying the sugar, backbone, or nucleobases of the ASO can improve its stability, binding affinity, and biodistribution.[8][9] While these modifications primarily enhance stability and efficacy, they can also influence how ASOs interact with transport mechanisms.
-
Nanocarriers: Encapsulating ASOs in nanoparticles, such as lipid nanoparticles (LNPs) or polymeric nanocarriers, can facilitate their passage across the BBB.[2][10] These carriers can be designed to target specific receptors on the BBB for enhanced uptake.
-
Glucose-Coated Polymeric Nanocarriers: These have been shown to utilize glucose transporters (GLUT1) on brain capillary endothelial cells to cross the BBB.
-
-
Conjugation Strategies:
-
Antibody-Oligonucleotide Conjugates (AOCs): Conjugating the ASO to an antibody that targets a receptor on the BBB, such as the transferrin receptor (TfR), can enable receptor-mediated transcytosis into the brain.[5][11]
-
Peptide Conjugates: Cell-penetrating peptides (CPPs) can be attached to ASOs to facilitate their transport across cellular membranes, including the BBB.[12][13]
-
Cholesterol Conjugation: Conjugating cholesterol to heteroduplex oligonucleotides (HDOs) has been shown to improve CNS delivery after systemic administration.[14]
-
Q3: What are the common in vivo models used for testing SNORD116 ASO delivery?
Mouse models that recapitulate key aspects of Prader-Willi Syndrome are essential for preclinical testing of SNORD116 ASO therapies. These models allow for the evaluation of ASO delivery, efficacy in target engagement, and potential therapeutic outcomes.
-
Snord116 Paternal Deletion Mice (PWScrm+/p–): This is a commonly used model that lacks the paternal copy of the Snord116 gene cluster and exhibits several PWS-like phenotypes, including growth retardation and altered food-related behaviors.[15]
-
Humanized Mouse Models: For ASOs targeting human-specific sequences, transgenic mice expressing the human SNORD116 gene can be utilized.
Q4: How can I quantify the concentration of SNORD116 ASO in CNS tissue?
Accurate quantification of ASO concentration in different brain regions is crucial for pharmacokinetic (PK) and pharmacodynamic (PD) studies. Several methods are available:
-
Hybridization-Based ELISA: This method uses a capture probe to bind the ASO and a detection probe for quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for quantifying ASOs and their metabolites.
-
Quantitative PCR (qPCR)-based methods: These assays, such as splint ligation qPCR, offer high sensitivity for detecting low ASO concentrations in tissue homogenates.[16]
Troubleshooting Guides
Problem 1: Low efficacy of SNORD116 ASO in reducing target RNA levels in the brain.
| Possible Cause | Troubleshooting Step |
| Poor ASO delivery to the target brain region | - Verify the accuracy of intracerebroventricular (ICV) or intrathecal (IT) injection coordinates. - Increase the injection volume or infusion rate to enhance distribution (within toxicity limits).[17] - Consider alternative delivery routes like intra-cisterna magna (ICM) injection for better targeting of posterior brain regions.[17] - For systemic delivery, re-evaluate the BBB-crossing strategy (e.g., optimize nanocarrier formulation or antibody conjugate). |
| Inefficient cellular uptake of the ASO | - Evaluate ASO uptake in different CNS cell types (neurons, astrocytes, microglia) using immunohistochemistry or fluorescence microscopy. - Consider conjugating the ASO with a cell-penetrating peptide (CPP) to enhance cellular internalization.[12] |
| Suboptimal ASO design | - Synthesize and test a second ASO targeting a different sequence within the SNORD116 transcript to rule out sequence-specific issues.[18] - Ensure the ASO design is appropriate for the intended mechanism (e.g., RNase H-mediated degradation).[8] |
| ASO degradation | - Confirm the stability of the ASO formulation before injection. - Use ASOs with appropriate chemical modifications (e.g., phosphorothioate (B77711) backbone, 2'-O-methoxyethyl) to increase nuclease resistance.[8] |
| Incorrect quantification of target RNA | - Validate qPCR primers and probes for SNORD116. - Use multiple housekeeping genes for normalization. - Confirm target reduction at the protein level if an antibody is available. |
Problem 2: Acute neurotoxicity observed after ASO administration.
| Possible Cause | Troubleshooting Step |
| High ASO concentration | - Perform a dose-response study to determine the maximum tolerated dose (MTD). - Reduce the ASO concentration in the formulation. |
| ASO sequence-dependent toxicity | - Certain sequence motifs, such as G-quadruplexes, can be associated with toxicity.[4] Analyze the ASO sequence for such motifs. - Test a control ASO with a scrambled or mismatch sequence to determine if the toxicity is sequence-specific.[18] |
| Off-target effects | - Perform a bioinformatics analysis to predict potential off-target binding sites. - Conduct transcriptome-wide analysis (e.g., RNA-seq) to identify unintended changes in gene expression.[6] |
| Formulation issues | - Ensure the formulation buffer is appropriate for CNS administration (e.g., artificial cerebrospinal fluid - aCSF). - The presence of certain ions in the formulation can influence toxicity. |
| Immune response | - Assess for signs of neuroinflammation (e.g., microglial and astrocyte activation) in brain tissue sections. |
Quantitative Data Summary
Table 1: Comparison of ASO Delivery Strategies to the CNS
| Delivery Strategy | ASO Target | Animal Model | Dose | Key Finding | Reference |
| Antibody-Oligonucleotide Conjugate (AOC) | SMN2 | hSMN2-transgenic mouse | 50 mg/kg (systemic) | 2-fold increase in full-length SMN2 expression in the brain. | [5] |
| Oligonucleotide Transport Vehicle (OTV) | Malat1 | TfRmu/hu KI mice | 2.4 mg/kg (systemic) | Successful BBB penetration and widespread ASO distribution throughout the brain. | [11] |
| Cholesterol-conjugated HDO | Malat1 | Mouse/Rat | - | Up to 90% target suppression in the CNS after intravenous injection. | [14] |
| BPP-PMO Conjugate | SMN2 | SMN2 transgenic adult mice | - | 1.25-fold increase in full-length functional SMN2 in the brain. 78% of the conjugate reached brain parenchyma. | [13] |
| Intracerebroventricular (ICV) Injection | SMN2 | SMA mice | 0.5 - 8 µg | Dose-dependent increase in median survival (18-26 days vs. untreated). | [19] |
Note: Data specific to SNORD116 ASO delivery is limited. The table presents data from studies on other ASOs to illustrate the potential efficacy of different delivery strategies.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of ASO in Mice
This protocol describes the stereotactic injection of an ASO into the lateral ventricle of a mouse brain.[20][21]
Materials:
-
SNORD116 ASO dissolved in sterile artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Stereotactic frame
-
Hamilton syringe with a 30-gauge needle
-
Surgical tools (scalpel, drill, sutures)
-
Heating pad
Procedure:
-
Anesthetize the mouse and place it in the stereotactic frame.
-
Maintain the mouse's body temperature using a heating pad.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the coordinates for the lateral ventricle (e.g., AP: -0.3 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).
-
Drill a small burr hole at the determined coordinates.
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse the ASO solution at a slow rate (e.g., 0.5 µL/min) to avoid increased intracranial pressure. The total volume is typically 2-5 µL.
-
After infusion, leave the needle in place for 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle and suture the scalp incision.
-
Monitor the mouse during recovery.
Protocol 2: Quantification of ASO in Brain Tissue using Splint Ligation qPCR
This protocol is adapted from a method for quantifying ASOs in CNS tissue.[16]
Materials:
-
Brain tissue samples
-
Homogenization buffer
-
Proteinase K
-
Phenol-chloroform
-
Solid-phase extraction (SPE) columns
-
Splint ligation reaction mix (including SplintR ligase and specific probes for the SNORD116 ASO)
-
qPCR master mix and primers/probe for the ligated product
-
qPCR instrument
Procedure:
-
Tissue Homogenization: Homogenize a known weight of brain tissue in homogenization buffer with proteinase K.
-
ASO Extraction: Perform a liquid-liquid extraction using phenol-chloroform followed by solid-phase extraction to purify the ASO from the tissue homogenate.
-
Splint Ligation Reaction:
-
Design two DNA probes that are complementary to the 5' and 3' ends of the SNORD116 ASO.
-
In a reaction tube, combine the extracted ASO, the two DNA probes, and the SplintR ligase mix.
-
The SNORD116 ASO acts as a template, bringing the two probes into proximity for ligation.
-
-
Quantitative PCR (qPCR):
-
Use the ligation product as a template for qPCR.
-
Design primers and a TaqMan probe that specifically amplify and detect the ligated product.
-
Run the qPCR and determine the Cq value.
-
-
Quantification:
-
Create a standard curve using known concentrations of the SNORD116 ASO spiked into control brain tissue homogenate.
-
Determine the concentration of the ASO in the experimental samples by comparing their Cq values to the standard curve.
-
Visualizations
Caption: Preclinical workflow for SNORD116 ASO development.
Caption: Major strategies for ASO delivery to the CNS.
Caption: Troubleshooting flowchart for low SNORD116 ASO efficacy.
References
- 1. Transporting Therapeutics: A Novel Approach to Deliver ASOs to the Brain - Oligonucleotide Therapeutics Society [oligotherapeutics.org]
- 2. Antisense Oligonucleotide Therapy for the Nervous System: From Bench to Bedside with Emphasis on Pediatric Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cerebral Organoids and Antisense Oligonucleotide Therapeutics: Challenges and Opportunities [frontiersin.org]
- 4. Acute Neurotoxicity of Antisense Oligonucleotides After Intracerebroventricular Injection Into Mouse Brain Can Be Predicted from Sequence Features - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody-oligonucleotide conjugate achieves CNS delivery in animal models for spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of off-target effects of gapmer antisense oligonucleotides using human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. DSpace [cora.ucc.ie]
- 10. Advances in the Design of (Nano)Formulations for Delivery of Antisense Oligonucleotides and Small Interfering RNA: Focus on the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Nucleic acid-based therapeutics for the treatment of central nervous system disorders [frontiersin.org]
- 12. Enhancing Antisense Oligonucleotide-Based Therapeutic Delivery with DG9, a Versatile Cell-Penetrating Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient systemic CNS delivery of a therapeutic antisense oligonucleotide with a blood-brain barrier-penetrating ApoE-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. sciencedaily.com [sciencedaily.com]
- 15. Loss of Snord116 impacts lateral hypothalamus, sleep, and food-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phylogenetic and Molecular Analyses Identify SNORD116 Targets Involved in the Prader–Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Guidelines for Experiments Using Antisense Oligonucleotides and Double-Stranded RNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antisense Oligonucleotides Delivered to the Mouse CNS Ameliorate Symptoms of Severe Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol for inducing severe Scn2a insufficiency in mice by intracerebroventricular antisense oligonucleotide injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Delivery of Antisense Oligonucleotides to the Mouse Brain by Intracerebroventricular Injections | Springer Nature Experiments [experiments.springernature.com]
SNORD116 Functional Assays In Vitro: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges with in vitro functional assays for SNORD116.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My SNORD116 knockdown/knockout is inefficient. What could be the problem and how can I improve it?
Answer:
Inefficient knockdown or knockout of the SNORD116 gene cluster is a common challenge due to its multi-copy nature within the Prader-Willi syndrome (PWS) locus.[1] Here are some potential reasons and troubleshooting steps:
Potential Causes:
-
Multi-copy Gene Cluster: Targeting all 29 tandemly repeated copies of SNORD116 in the human genome simultaneously is technically challenging.[1]
-
Complex Genomic Region: The SNORD116 cluster is located within the intron of the SNHG14 host gene, and its expression is regulated by a distant imprinting center.[2] This complex genomic architecture can hinder the efficiency of targeting reagents.
-
Ineffective Targeting Reagents: The design and delivery of antisense oligonucleotides (ASOs), siRNAs, or CRISPR/Cas9 guide RNAs may not be optimal for accessing all copies of SNORD116.
Troubleshooting Guide:
| Strategy | Detailed Recommendation | Expected Outcome |
| Optimize ASO/siRNA Design | Design multiple ASOs or siRNAs targeting different conserved regions across the SNORD116 copies. Test a pool of the most effective reagents. | Increased probability of silencing a majority of the SNORD116 copies, leading to a more significant reduction in total SNORD116 levels. |
| CRISPR/Cas9 Targeting | Design guide RNAs to target conserved sequences flanking the entire SNORD116 cluster for a large deletion. Alternatively, use guide RNAs targeting the promoter region of the SNHG14 host gene to silence the entire locus. | Complete or near-complete knockout of the SNORD116 cluster, providing a robust model for loss-of-function studies. |
| Enhance Delivery Method | Optimize transfection or electroporation protocols for your specific cell line. Consider using viral delivery systems (e.g., lentivirus, AAV) for stable and efficient delivery of knockdown or knockout machinery, especially in difficult-to-transfect cells like primary neurons. | Improved delivery of targeting reagents into the nucleus where SNORD116 is transcribed and processed, leading to higher knockdown/knockout efficiency. |
| Validate Knockdown Efficiency | Use multiple validation methods. In addition to RT-qPCR for the mature snoRNA, consider quantifying the SNHG14 host gene transcript. Northern blotting can also provide a more direct measure of the mature snoRNA levels. | Accurate assessment of the degree of SNORD116 depletion, allowing for reliable interpretation of phenotypic data. |
FAQ 2: I am not observing a consistent phenotype after modulating SNORD116 expression. Why is this happening?
Answer:
The lack of a consistent phenotype can be frustrating and may stem from several factors related to the elusive function of SNORD116 and the experimental system used.
Potential Causes:
-
Cell Line Specificity: The function of SNORD116 may be highly cell-type specific.[3] A phenotype observed in a neuronal cell line may not be present in a non-neuronal line like HEK293T.
-
Orphan SnoRNA Function: As an "orphan" snoRNA, SNORD116 does not have a well-defined canonical function like rRNA modification, making the expected phenotype less predictable.[4][5][6] Its proposed roles in alternative splicing and regulating mRNA stability may only affect a subtle subset of genes.[2][4]
-
Functional Redundancy: Other snoRNAs or regulatory RNAs might compensate for the loss of SNORD116, masking a potential phenotype.
-
Complex Processing: The SNORD116 locus produces not only the mature snoRNAs but also a long non-coding host gene (116HG) and potentially other processed RNAs.[2][7] The observed phenotype (or lack thereof) could be due to the combined effect or the effect of a different RNA species from the locus.
Troubleshooting Guide:
| Strategy | Detailed Recommendation | Expected Outcome |
| Use a Relevant Cell Model | Select a cell model that is relevant to Prader-Willi syndrome, the primary disease associated with SNORD116 loss.[2] PWS patient-derived induced pluripotent stem cells (iPSCs) differentiated into neurons are a highly relevant but complex model.[8][9] Neuronal cell lines are also a good option.[10] | Increased likelihood of observing a disease-relevant phenotype. |
| Comprehensive Phenotypic Analysis | Instead of a single endpoint, perform a broader analysis. Consider RNA-sequencing to identify global changes in gene expression and alternative splicing.[4] Ribosome profiling can assess changes in translation.[11] | Identification of subtle or unexpected molecular phenotypes that may not be apparent from a single assay. |
| Isogenic Control Cell Lines | When using patient-derived iPSCs, it is crucial to have an isogenic control line where the SNORD116 deletion has been corrected to control for genetic background effects.[12][5][6] | Reduced variability and increased confidence that the observed phenotype is due to the loss of SNORD116 and not other genetic differences. |
| Overexpression Studies | In addition to knockdown/knockout, perform overexpression studies to see if this induces a phenotype. This can help to confirm a functional role for SNORD116.[4] | Gain-of-function experiments can provide complementary evidence to loss-of-function studies. |
FAQ 3: I am struggling to identify and validate direct targets of SNORD116. What are the best approaches?
Answer:
Identifying the direct molecular targets of SNORD116 is a significant challenge due to its non-canonical mode of action.[3][13]
Potential Challenges:
-
No Canonical Binding Site: Unlike snoRNAs that guide rRNA modification through clear antisense elements, the binding sites and mechanisms of SNORD116 on its targets are not well understood.[4]
-
Transient or Weak Interactions: The interaction between SNORD116 and its target RNAs may be transient or have a low binding affinity, making them difficult to capture.
-
Indirect Effects: Many of the observed changes in gene expression upon SNORD116 modulation may be indirect, downstream effects rather than direct targets.[4]
Recommended Approaches:
| Method | Description | Advantages | Considerations |
| Bioinformatic Target Prediction | Use computational tools like snoTARGET or snoGloBe to predict potential SNORD116 binding sites in mRNAs.[2][14] | Provides a starting point for experimental validation. | High potential for false positives. Predictions need to be experimentally validated. |
| RNA Immunoprecipitation (RIP) | Use an antibody against a protein known to associate with SNORD116 (e.g., Fibrillarin) to pull down the snoRNP complex and identify associated RNAs by sequencing. | Can identify RNAs that are in close proximity to the SNORD116-containing complex. | Does not prove direct interaction with SNORD116 itself. |
| Crosslinking and Immunoprecipitation (CLIP) | UV crosslink RNA-protein complexes in vivo, immunoprecipitate a core snoRNP protein, and sequence the crosslinked RNA fragments. | Provides higher resolution mapping of binding sites compared to RIP. | Technically challenging and may not capture all interactions. |
| RNA-RNA Interaction Mapping (e.g., snoKARR-seq) | Employ specialized high-throughput sequencing methods designed to capture snoRNA-RNA interactions directly.[2] | Can provide direct evidence of SNORD116-RNA interactions. | These methods are technically complex and may require specialized expertise. |
| Validation of Candidate Targets | Once candidate targets are identified, validate them using reporter assays (e.g., luciferase assays with the putative binding site in the 3' UTR) and by examining the effect of SNORD116 knockdown/overexpression on the candidate target's expression, splicing, or stability.[15][16][17][18] | Confirms a functional relationship between SNORD116 and the target. | Does not definitively prove a direct binding interaction. |
Experimental Protocols
Protocol 1: SNORD116 Knockdown using Antisense Oligonucleotides (ASOs)
This protocol is adapted from methodologies described for downregulating non-coding RNAs in cell culture.[16][17]
Materials:
-
HeLa S3 cells (or other suitable cell line)
-
Gapmer ASOs targeting SNORD116 (and a non-targeting control ASO)
-
Lipofectamine RNAiMAX (or other suitable transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
6-well plates
-
Reagents for RNA extraction and RT-qPCR
Procedure:
-
Cell Seeding: The day before transfection, seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
ASO-Lipid Complex Formation:
-
For each well, dilute the ASO (e.g., to a final concentration of 50 nM) in Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted ASO and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the ASO-lipid complexes dropwise to the cells in fresh complete growth medium.
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Harvesting and Analysis:
-
After incubation, wash the cells with PBS and harvest them.
-
Extract total RNA using a standard protocol (e.g., TRIzol).
-
Perform RT-qPCR to quantify the levels of SNORD116 and a housekeeping gene to determine knockdown efficiency.
-
Visualizations
SNORD116 Processing and Proposed Functions
Caption: SNORD116 gene processing and its proposed molecular functions.
Troubleshooting Workflow for Inconsistent Phenotypes
Caption: A logical workflow for troubleshooting inconsistent phenotypes in SNORD116 functional assays.
References
- 1. Small nucleolar RNA SNORD116 - Wikipedia [en.wikipedia.org]
- 2. Footprints in the Sno: investigating the cellular and molecular mechanisms of SNORD116 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are the challenges in studying non coding RNA (ncRNAs)? | AAT Bioquest [aatbio.com]
- 4. SNORD116 and SNORD115 change expression of multiple genes and modify each other’s activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. academic.oup.com [academic.oup.com]
- 8. fpwr.org [fpwr.org]
- 9. fpwr.org [fpwr.org]
- 10. fpwr.org [fpwr.org]
- 11. Ribosome Profiling | Ribo-Seq/ART-Seq for ribosome-protected mRNA [illumina.com]
- 12. Identifying key underlying regulatory networks and predicting targets of orphan C/D box SNORD116 snoRNAs in Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fpwr.org [fpwr.org]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. Phylogenetic and Molecular Analyses Identify SNORD116 Targets Involved in the Prader–Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Snord116 Post-transcriptionally Increases Nhlh2 mRNA Stability: Implications for Human Prader-Willi Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Reducing background signal in SNORD116 FISH experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background signals in SNORD116 Fluorescence In Situ Hybridization (FISH) experiments.
Troubleshooting Guides & FAQs
High background fluorescence can obscure the specific signal from your SNORD116 probe, leading to difficulties in data interpretation. Below are common issues and actionable solutions to improve your signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in RNA FISH experiments?
High background in RNA FISH can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Sample Preparation: Inadequate fixation can lead to poor preservation of cellular morphology and RNA, while over-fixation can create excessive cross-linking, both of which can increase non-specific probe binding.[1]
-
Inefficient Permeabilization: Insufficient permeabilization can prevent the probe from accessing the target RNA, while overly aggressive permeabilization can damage the cellular structure and lead to increased background.
-
Probe-Related Issues: Probes with repetitive sequences or high concentrations can contribute to non-specific binding.[1]
-
Inadequate Hybridization and Washing: Hybridization conditions that are not stringent enough, or insufficient post-hybridization washes, will fail to remove non-specifically bound probes.[1][2]
-
Autofluorescence: Some tissues and cells have endogenous fluorophores that can contribute to background noise.[3]
Q2: My background signal is high even in my no-probe control. What could be the issue?
High background in a no-probe control strongly suggests that the background is not due to non-specific probe binding but rather to autofluorescence of the sample or issues with the imaging setup.[3]
-
Autofluorescence: Tissues rich in red blood cells, collagen, or elastin (B1584352) can exhibit significant autofluorescence. Certain fixatives like glutaraldehyde (B144438) can also induce autofluorescence.
-
Imaging System: Check your microscope's filter sets to ensure they are appropriate for your fluorophore and are not allowing bleed-through from other channels. Old or failing mercury lamps can also increase image noise.
Q3: I'm observing a diffuse, hazy background across the entire slide. How can I reduce this?
A diffuse background is often related to issues with probe concentration, hybridization conditions, or washing stringency.
-
Optimize Probe Concentration: Using too high a probe concentration is a common cause of high background. It is recommended to test a range of probe concentrations to find the optimal balance between signal and noise.[4]
-
Increase Washing Stringency: The post-hybridization washes are critical for removing unbound and weakly bound probes.[2] You can increase stringency by:
-
Increasing the temperature of the wash buffers.
-
Decreasing the salt concentration (e.g., using a lower concentration of SSC).
-
Increasing the formamide (B127407) concentration in the wash buffer.
-
-
Use Blocking Agents: Including blocking agents like sheared salmon sperm DNA or yeast tRNA in your hybridization buffer can help to saturate non-specific binding sites.[5]
Q4: My background is specifically localized to the nucleus, obscuring my SNORD116 signal in the nucleolus. What can I do?
Since SNORD116 is primarily localized to the nucleolus within the nucleus, a high nuclear background can be particularly problematic.[6][7]
-
Pre-treatment Optimization: Insufficient digestion of nuclear proteins can lead to non-specific binding of the probe within the nucleus. You may need to optimize the proteinase K digestion time and concentration.
-
Probe Design: Ensure your probe does not contain repetitive sequences that might bind to other nuclear RNAs or DNA.
-
Acetylation: Treating your samples with acetic anhydride (B1165640) can help to reduce electrostatic interactions that may contribute to non-specific binding in the nucleus.
Q5: Can the type of blocking agent I use affect my background?
Yes, the choice and concentration of blocking agents can significantly impact background levels.
-
Standard Blocking Agents: Commonly used blocking agents for RNA FISH include sheared salmon sperm DNA, yeast tRNA, and Bovine Serum Albumin (BSA). These help to prevent the probe from binding to non-target nucleic acids and proteins.[5]
-
Commercial Blocking Reagents: Several commercially available blocking solutions are formulated to reduce background in FISH experiments and can be a good alternative if standard blocking agents are insufficient.
Data Presentation: Optimizing Experimental Parameters
The following tables provide recommended starting points and ranges for key quantitative parameters in your SNORD116 FISH protocol. Optimization will be required for your specific cell or tissue type and experimental setup.
Table 1: Probe and Hybridization Parameters
| Parameter | Recommended Range | Notes |
| Probe Concentration | 1 - 10 ng/µL | Start with a lower concentration and titrate up to find the optimal signal-to-noise ratio.[4] |
| Formamide Concentration (Hybridization) | 30 - 50% | Higher concentrations increase stringency but can be harsh on sample morphology. |
| Hybridization Temperature | 37 - 42°C | Should be optimized based on the melting temperature (Tm) of your probe. |
| Hybridization Time | 4 - 16 hours | Longer incubation times can increase signal but may also increase background. |
Table 2: Post-Hybridization Wash Stringency
| Wash Solution Component | Low Stringency | High Stringency | Purpose |
| Formamide | 10 - 20% | 30 - 50% | Increases the stringency of the wash, helping to remove weakly bound probes. |
| SSC Concentration | 2x - 1x | 0.5x - 0.1x | Lower salt concentrations increase stringency. |
| Temperature | Room Temperature - 37°C | 42 - 50°C | Higher temperatures increase the stringency of the wash.[2] |
Experimental Protocols
Below is a representative protocol for SNORD116 RNA FISH, synthesized from common practices in the field. Note: This is a general guideline and should be optimized for your specific application.
1. Sample Preparation
-
For adherent cells: Grow cells on coverslips. Wash with PBS and fix with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.
-
For tissue sections: Use freshly prepared, ice-cold 4% PFA for fixation. The duration of fixation will depend on the tissue type and size and requires optimization.
2. Permeabilization
-
Wash the fixed samples with PBS.
-
Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
3. Pre-hybridization
-
Incubate the samples in hybridization buffer (without probe) for 1-2 hours at the planned hybridization temperature. A typical hybridization buffer contains formamide, SSC, dextran (B179266) sulfate, and blocking agents.
4. Hybridization
-
Dilute your fluorescently labeled SNORD116 probe in the hybridization buffer to the desired concentration.
-
Denature the probe by heating at 75-85°C for 5-10 minutes, then immediately place on ice.
-
Apply the probe mixture to your samples, cover with a coverslip, and seal to prevent evaporation.
-
Incubate overnight in a humidified chamber at the optimized hybridization temperature.
5. Post-Hybridization Washes
-
Carefully remove the coverslip.
-
Perform a series of washes with increasing stringency. For example:
-
2x SSC at 37°C for 15 minutes.
-
1x SSC with 30% formamide at 42°C for 15 minutes.
-
0.5x SSC at 42°C for 15 minutes.
-
-
Wash with PBS.
6. Counterstaining and Mounting
-
Counterstain the nuclei with DAPI.
-
Mount the coverslip onto a microscope slide using an anti-fade mounting medium.
-
Seal the coverslip and store it in the dark at 4°C until imaging.
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting high background signals in SNORD116 FISH experiments.
References
- 1. In Situ Hybridization Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. clinicallab.com [clinicallab.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimized protocol for single-molecule RNA FISH to visualize gene expression in S. cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Situ Hybridization Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Prader–Willi locus Snord116 RNA processing requires an active endogenous allele and neuron-specific splicing by Rbfox3/NeuN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loss of the imprinted, non-coding Snord116 gene cluster in the interval deleted in the Prader Willi syndrome results in murine neuronal and endocrine pancreatic developmental phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming difficulties in cloning the full SNORD116 gene cluster
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering difficulties in cloning the full SNORD116 gene cluster. The repetitive nature and large size of this cluster present unique challenges, which this guide aims to address with practical solutions and detailed protocols.
Troubleshooting Guide
Problem 1: Low or No Colonies After Transformation
| Possible Cause | Solution | Experimental Protocol |
| Toxicity of the SNORD116 repeats to E. coli | Use a recombination-deficient E. coli strain (e.g., Stbl3, SURE2). These strains are designed to minimize the rearrangement or deletion of repetitive sequences. Incubate plates at a lower temperature (30°C) to reduce the metabolic burden on the cells. | Protocol: Electroporate your ligation product into electrocompetent Stbl3 cells. Immediately after electroporation, add 950 µL of SOC medium and incubate at 30°C for 1 hour with gentle shaking. Plate on pre-warmed LB agar (B569324) plates with the appropriate antibiotic and incubate at 30°C for 16-24 hours. |
| Inefficient ligation of large DNA fragments | Use a high-concentration T4 DNA ligase and extend the ligation time. Ligation of large fragments, such as those in BAC or YAC cloning, can be inefficient. Perform the ligation at 16°C overnight. | Protocol: For a 20 µL ligation reaction, use 100 ng of the vector and a 3-5 fold molar excess of the SNORD116 insert. Add 2 µL of T4 DNA Ligase Buffer (10X) and 1 µL of high-concentration T4 DNA Ligase (400 U/µL). Incubate at 16°C for 16 hours. |
| Poor quality or low concentration of starting genomic DNA | Isolate high-molecular-weight genomic DNA using a gentle lysis method and phenol-chloroform extraction, followed by dialysis to remove inhibitors. Avoid vigorous vortexing or multiple freeze-thaw cycles. | Protocol: Embed cells in agarose (B213101) plugs and perform lysis and proteinase K digestion within the plugs. This minimizes shearing of the DNA. After digestion, wash the plugs extensively and then digest the agarose with agarase (B13387818) to release the high-molecular-weight DNA. |
Problem 2: All Clones Contain Empty Vector or Incorrect Inserts
| Possible Cause | Solution | Experimental Protocol |
| Vector self-ligation | Dephosphorylate the vector using a heat-labile alkaline phosphatase after restriction digestion to prevent self-ligation. | Protocol: After digesting the vector with the appropriate restriction enzyme(s), add 1 µL of a heat-labile alkaline phosphatase (e.g., rSAP) and incubate at 37°C for 30 minutes. Inactivate the phosphatase by heating at 65°C for 5 minutes before proceeding with the ligation. |
| Rearrangement or deletion of the SNORD116 repeats | As mentioned above, use a recombination-deficient E. coli strain. Additionally, perform colony PCR with multiple primer pairs spanning the entire SNORD116 cluster to screen for clones with the full-length insert. | Protocol: Design 5-10 primer pairs that amplify overlapping ~1 kb segments of the SNORD116 cluster. Perform colony PCR on at least 24 colonies. Run the PCR products on an agarose gel to check for the expected band sizes. Only proceed with miniprepping and sequencing clones that show the correct amplification pattern for all primer pairs. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in cloning the full SNORD116 gene cluster?
The primary challenge lies in the highly repetitive nature and large size of the SNORD116 gene cluster. This region on human chromosome 15 contains multiple tandem repeats of the SNORD116 small nucleolar RNA genes.[1][2] Repetitive DNA sequences are notoriously unstable in standard E. coli cloning hosts, leading to frequent recombination events, deletions, and rearrangements.[3][4]
Q2: Which cloning vectors are most suitable for the SNORD116 gene cluster?
Due to the large size of the SNORD116 cluster, standard plasmids are not suitable. The preferred vectors are high-capacity systems such as:
-
Bacterial Artificial Chromosomes (BACs): BACs can stably maintain DNA inserts of 150-350 kbp.[5][6] They are based on the E. coli F-plasmid and are maintained at a low copy number, which enhances insert stability.[6]
-
Yeast Artificial Chromosomes (YACs): YACs can accommodate even larger inserts, from 100 to over 1000 kbp.[7][8][9] Cloning in a eukaryotic host like yeast can sometimes improve the stability of complex eukaryotic DNA sequences.[8]
Q3: Are there newer cloning methods that can be applied to the SNORD116 cluster?
Yes, modern synthetic biology approaches can be adapted for cloning large, repetitive DNA. One such strategy is:
-
Golden Gate or Gibson Assembly with "Stuffers": This method involves synthesizing smaller, manageable fragments of the SNORD116 cluster with unique, non-repetitive "stuffer" sequences in between.[10] These fragments can then be assembled in a specific order into a vector using a one-pot reaction. The stuffer sequences aid in the stability of the individual fragments during synthesis and amplification.[10]
Q4: How can I verify the integrity of my cloned SNORD116 cluster?
Verifying the integrity of the cloned cluster is crucial. A multi-pronged approach is recommended:
-
Restriction Digestion: Digestion with multiple restriction enzymes that have known cutting sites within the SNORD116 cluster should produce a predictable banding pattern on an agarose gel.
-
PCR Amplification: As described in the troubleshooting guide, use multiple primer pairs spanning the entire length of the cluster to confirm the presence of all regions.
-
Next-Generation Sequencing (NGS): For definitive confirmation, sequence the entire insert. Long-read sequencing technologies are particularly useful for resolving repetitive regions.
Q5: What is the relevance of the SNORD116 gene cluster in disease?
The SNORD116 gene cluster is located in the Prader-Willi syndrome (PWS) critical region on chromosome 15.[11][12] Loss of expression of the paternal copy of this cluster is a primary cause of PWS, a complex genetic disorder characterized by metabolic, endocrine, and cognitive issues.[11][13][14] Research suggests that SNORD116 plays a crucial role in regulating the expression of other genes.[15][16][17]
Data Presentation
Table 1: Comparison of Cloning Vector Systems for Large DNA Inserts
| Vector System | Host Organism | Typical Insert Size | Advantages | Disadvantages |
| Plasmids | E. coli | Up to 15 kbp | Easy to handle, high copy number | Not suitable for large inserts, unstable with repeats |
| Cosmids | E. coli | 35-45 kbp | Higher capacity than plasmids | Prone to rearrangement |
| Bacterial Artificial Chromosomes (BACs) | E. coli | 150-350 kbp | High stability for large inserts, low chimerism rate[18] | Low copy number can make DNA isolation challenging |
| Yeast Artificial Chromosomes (YACs) | Saccharomyces cerevisiae | 100-1000+ kbp | Very large insert capacity, eukaryotic host may aid stability[8] | Prone to chimerism and rearrangements, more complex to manipulate than BACs[9] |
Experimental Workflows and Signaling Pathways
Below are diagrams created using the DOT language to visualize key experimental workflows and a relevant biological pathway involving a predicted target of SNORD116.
Caption: Workflow for cloning the SNORD116 gene cluster using a BAC or YAC vector.
Caption: Putative regulatory pathway of SNORD116 influencing NHLH2 expression.
References
- 1. academic.oup.com [academic.oup.com]
- 2. fpwr.org [fpwr.org]
- 3. Cloning and expansion of repetitive DNA sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bacterial Artificial Chromosome (BAC) [genome.gov]
- 6. Bacterial artificial chromosome - Wikipedia [en.wikipedia.org]
- 7. Yeast artificial chromosome - Wikipedia [en.wikipedia.org]
- 8. Yeast artificial chromosome cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. A rapid and scalable approach to build synthetic repetitive hormone‐responsive promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prader–Willi syndrome - Wikipedia [en.wikipedia.org]
- 12. Prader-Willi syndrome — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 13. researchgate.net [researchgate.net]
- 14. Prader-Willi Syndrome - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. SNORD116 and SNORD115 change expression of multiple genes and modify each other’s activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phylogenetic and Molecular Analyses Identify SNORD116 Targets Involved in the Prader–Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fpwr.org [fpwr.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Analysis of SNORD116 Sequencing Data
Welcome to the technical support center for the analysis of SNORD116 sequencing data. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the experimental and analytical phases of studying the SNORD116 small nucleolar RNA.
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter during your SNORD116 sequencing experiments.
Issue 1: Low Yield of Small RNA Library
Question: I am consistently getting low yields for my small RNA libraries prepared from samples expected to have good SNORD116 expression. What could be the cause, and how can I troubleshoot this?
Answer:
Low library yield is a frequent issue in small RNA sequencing. Several factors, from sample quality to procedural steps, can contribute to this problem. Here’s a step-by-step guide to troubleshoot low library yield:
Possible Causes and Solutions:
-
Poor RNA Quality:
-
Cause: Degraded or impure RNA will lead to inefficient ligation and reverse transcription.
-
Solution: Always assess the quality of your input RNA. Use a Bioanalyzer to check the RNA Integrity Number (RIN); a RIN value of >7 is generally recommended. For purity, check the A260/280 and A260/230 ratios using a NanoDrop spectrophotometer. Ideal A260/280 is ~2.0, and A260/230 should be between 2.0-2.2. If contamination is suspected, re-purify your RNA sample.[1]
-
-
Suboptimal Library Preparation Kit/Protocol:
-
Cause: Different library preparation kits have varying efficiencies and biases. The choice of kit can significantly impact the yield, especially for specific small RNAs like snoRNAs.
-
Solution: Consider trying a different library preparation kit specifically optimized for small RNAs. Kits that employ strategies to reduce adapter ligation bias, such as using randomized adapters or PEG, may improve yield and representation.[2][3] Compare the features of different commercially available kits (see Table 1).
-
-
Inefficient Adapter Ligation:
-
Cause: The ligation of 3' and 5' adapters to the small RNA is a critical step. Inefficient ligation can be due to the secondary structure of the RNA, suboptimal reaction conditions, or enzyme inhibition.
-
Solution:
-
Follow the manufacturer's protocol for the ligation step precisely.
-
Ensure the incubation times and temperatures are optimal.
-
Some protocols suggest denaturing the RNA before ligation to reduce secondary structures.[4]
-
The addition of polyethylene (B3416737) glycol (PEG) can enhance ligation efficiency.[3]
-
-
-
Adapter Dimer Formation:
-
Cause: Adapter dimers are a common byproduct of small RNA library preparation where the 3' and 5' adapters ligate to each other without an intervening small RNA molecule. These dimers are of a similar size to the desired library fragments and can compete during amplification, leading to a lower yield of the actual library.[5][6]
-
Solution:
-
Optimize the adapter-to-insert ratio. Using too little input RNA can increase adapter dimer formation.[7]
-
Some library preparation kits include chemical modifications to the adapters to suppress dimer formation.[5]
-
Perform a gel purification step to physically separate the library from adapter dimers.[6] Alternatively, a bead-based size selection can be used.[7]
-
-
-
Inefficient Reverse Transcription and PCR Amplification:
-
Cause: Inhibitors carried over from the RNA extraction or issues with the reverse transcriptase or polymerase can lead to poor cDNA synthesis and amplification.
-
Solution:
-
Ensure your RNA sample is free of inhibitors.
-
Use a high-fidelity reverse transcriptase and polymerase.
-
Optimize the number of PCR cycles. Too few cycles will result in low yield, while too many can introduce bias and artifacts.[8]
-
-
Experimental Workflow for Troubleshooting Low Library Yield:
Issue 2: High Percentage of Adapter Dimer Contamination
Question: My sequencing data shows a high percentage of reads corresponding to adapter dimers. What causes this and how can I prevent it?
Answer:
Adapter dimer contamination is a significant pitfall in small RNA sequencing as these non-target molecules can consume a large portion of the sequencing capacity, reducing the effective sequencing depth for your small RNAs of interest.[6]
Causes and Prevention Strategies:
-
Low Input RNA Amount:
-
Cause: When the amount of input RNA is low, the molar ratio of adapters to small RNA molecules is high, increasing the likelihood of adapters ligating to each other.[7]
-
Prevention:
-
Start with a sufficient amount of high-quality RNA. If your sample is precious and low in concentration, consider using a library preparation kit specifically designed for low-input samples.
-
Accurately quantify your input RNA using a fluorometric method like Qubit, which is more accurate for low concentrations than spectrophotometry.[1]
-
-
-
Suboptimal Adapter Ligation Conditions:
-
Cause: The efficiency of ligation of adapters to small RNAs versus to each other can be influenced by the reaction conditions.
-
Prevention:
-
-
Inefficient Removal of Adapter Dimers:
-
Cause: Inadequate size selection after library preparation fails to remove the adapter dimer population.
-
Prevention:
-
Gel Purification: This is a highly effective method to separate the desired library (around 140-150 bp) from adapter dimers (around 120-130 bp).[6]
-
Bead-Based Size Selection: While more amenable to high-throughput workflows, bead-based cleanups require careful optimization of the bead-to-sample ratio to effectively remove smaller fragments like adapter dimers. A two-step size selection can be more effective.[7]
-
-
Logical Flow for Preventing Adapter Dimer Contamination:
Frequently Asked Questions (FAQs)
This section addresses common questions related to the analysis of SNORD116 sequencing data.
Data Quality Control
Q1: My FastQC report for SNORD116 sequencing data shows a high level of sequence duplication and overrepresented sequences. Should I be concerned?
A1: Not necessarily. For small RNA sequencing data, and particularly for targeted studies of specific RNAs like SNORD116, high duplication rates and overrepresented sequences are often expected and not indicative of a technical problem.[9][10]
-
Sequence Duplication: Since small RNAs are not randomly fragmented like in mRNA-seq, it is expected that highly expressed snoRNAs will be sequenced many times, leading to a high duplication level. This is a biological feature of the sample rather than a PCR artifact.
-
Overrepresented Sequences: If SNORD116 is highly expressed in your sample, it is expected to appear as an overrepresented sequence. You should verify that the overrepresented sequences correspond to the SNORD116 consensus sequence or its variants.
However, it's crucial to check if the overrepresented sequences also correspond to adapter sequences. If so, this indicates adapter contamination that needs to be trimmed.
Q2: What are the key metrics to check in a FastQC report for snoRNA sequencing data?
A2: While some standard FastQC modules may produce warnings for small RNA-seq data, you should pay close attention to the following:
-
Per Base Sequence Quality: The quality scores should generally be high across the reads (ideally > Q30). A significant drop in quality towards the 3' end is common but should be monitored.[11][12]
-
Adapter Content: This plot should show a significant presence of adapter sequences, which is expected for small RNA-seq as the reads often extend into the 3' adapter. This confirms that adapter trimming is necessary.[10]
-
Sequence Length Distribution: After adapter trimming, the plot should show a peak corresponding to the expected size of snoRNAs (typically around 60-150 nt for C/D box snoRNAs, although processed forms can be smaller).
Bioinformatics Analysis
Q3: Why is it challenging to align sequencing reads to the SNORD116 locus?
A3: The SNORD116 locus presents several challenges for read alignment due to its genomic structure:
-
Repetitive Nature: The SNORD116 locus consists of multiple tandem repeats of highly similar snoRNA gene copies.[13][14] This leads to multi-mapping reads, where a single read can align to multiple locations with equal confidence, making it difficult to assign the read to a specific copy.
-
Copy Number Variation (CNV): The number of SNORD116 repeats can vary between individuals, and this variation can be challenging to accurately determine from short-read sequencing data.[13][15]
-
Post-Transcriptional Modifications: SnoRNAs are known to undergo post-transcriptional modifications, such as 2'-O-methylation, which can cause mismatches during alignment if the aligner is not configured to handle them.[16]
To address these challenges, it is recommended to use alignment strategies that can handle multi-mapping reads (e.g., by reporting all possible alignments or using algorithms that attempt to resolve them) and to be aware of the potential for CNVs when interpreting expression levels.
Q4: How should I normalize SNORD116 sequencing data?
A4: Normalization is crucial for comparing SNORD116 expression levels across different samples. However, standard normalization methods developed for mRNA-seq may not be optimal for snoRNA-seq data due to the different distribution of read counts.
Commonly used normalization methods for small RNA-seq data include:
-
Total Count (Reads Per Million, RPM): This is a simple method but can be skewed by highly abundant small RNAs.
-
Trimmed Mean of M-values (TMM): This method is more robust to outliers and is widely used in RNA-seq analysis.
-
DESeq2 and edgeR normalization: These methods, implemented in their respective R packages, are specifically designed for count-based sequencing data and are generally recommended.
The choice of normalization method can impact the results of differential expression analysis, so it is important to be consistent and to consider the assumptions of each method.[17]
Q5: How can I predict the targets of SNORD116?
A5: Identifying the targets of orphan snoRNAs like SNORD116, which lack clear complementarity to ribosomal RNA, is a significant challenge. Several computational tools can be used to predict potential RNA targets:
-
snoGloBe: A predictor based on a gradient boosting classifier that can identify both canonical and non-canonical snoRNA-RNA interactions.
-
RNAsnoop: A tool specifically designed to predict H/ACA snoRNA-RNA interactions, but the principles can be adapted for C/D box snoRNAs.[3][18]
It is important to note that these are prediction tools, and any identified targets should be experimentally validated.
Experimental Protocols
This section provides detailed methodologies for key experiments in SNORD116 sequencing analysis.
Protocol 1: Small RNA Library Preparation (Adapted from Fang and Bartel, 2015)
This protocol is optimized for the preparation of small RNA libraries for Illumina sequencing and incorporates degenerate adapters to reduce ligation bias.[4]
Materials:
-
Total RNA sample
-
Pre-adenylated 3' adapter with 4 random nucleotides at the 5' end
-
5' adapter with 8 random nucleotides at the 3' end
-
T4 RNA Ligase 2, truncated KQ (NEB)
-
T4 RNA Ligase 1 (NEB)
-
SuperScript III Reverse Transcriptase (Invitrogen)
-
PCR primers
-
Polyacrylamide gels (15% and 8%)
-
Urea
-
Formamide loading buffer
-
Nuclease-free water
Procedure:
-
3' Adapter Ligation:
-
Mix ~5-10 µg of total RNA with the pre-adenylated 3' adapter.
-
Add T4 RNA Ligase 2 buffer (without ATP) and PEG.
-
Add T4 RNA Ligase 2, truncated KQ.
-
Incubate at 22°C overnight.
-
-
Gel Purification of 3' Ligated Product:
-
Run the ligation reaction on a 15% urea-polyacrylamide gel.
-
Excise the gel slice corresponding to the ligated product (size-selected from 18-30 nt inserts).
-
Elute the RNA from the gel slice.
-
-
5' Adapter Ligation:
-
To the eluted 3' ligated RNA, add the 5' adapter.
-
Add T4 RNA Ligase 1 buffer and ATP.
-
Add T4 RNA Ligase 1.
-
Incubate at 22°C overnight.
-
-
Gel Purification of 5' and 3' Ligated Product:
-
Run the ligation reaction on an 8% urea-polyacrylamide gel.
-
Excise the gel slice corresponding to the fully ligated product.
-
Elute the RNA from the gel slice.
-
-
Reverse Transcription:
-
Use the eluted RNA as a template for reverse transcription with SuperScript III and a specific RT primer.
-
Incubate at 50°C for 1 hour.
-
-
PCR Amplification:
-
Amplify the cDNA using PCR primers.
-
The number of cycles should be optimized to avoid over-amplification (typically 8-12 cycles).
-
-
Final Library Purification:
-
Purify the final PCR product using a gel or bead-based method to remove primer-dimers and other artifacts.
-
Protocol 2: Bioinformatics Workflow for SNORD116 Sequencing Data
This workflow outlines the key steps from raw sequencing reads to a count matrix for downstream analysis.
Bioinformatics Workflow:
Detailed Steps:
-
Quality Control (Pre-trimming):
-
Adapter and Quality Trimming:
-
Use tools like Cutadapt or Trimmomatic to remove adapter sequences from the 3' end of the reads.
-
Trim low-quality bases from the ends of the reads.
-
-
Quality Control (Post-trimming):
-
Run FastQC again on the trimmed reads to ensure that adapters have been successfully removed and that the overall quality has improved.
-
-
Alignment:
-
Align the trimmed reads to the reference genome using a splice-aware aligner like STAR or a short-read aligner like Bowtie2.
-
Given the repetitive nature of SNORD116, configure the aligner to report multi-mapping reads.
-
-
Read Quantification:
-
Use a tool like featureCounts or HTSeq-count to count the number of reads that map to each SNORD116 copy.
-
You will need a GTF/GFF file with the genomic coordinates of the SNORD116 genes.
-
-
Normalization and Downstream Analysis:
-
Import the raw count matrix into a tool like R and use packages like DESeq2 or edgeR for normalization and differential expression analysis.
-
Quantitative Data Summary
Table 1: Comparison of Common Small RNA Library Preparation Kits
| Feature | Illumina TruSeq Small RNA | NEBNext Small RNA | QIAseq miRNA Library | NEXTflex Small RNA-Seq |
| Adapter Type | Fixed Sequence | Fixed Sequence with PEG | Unique Molecular Identifiers (UMIs) | Randomized Adapters |
| Bias Profile | High sequence-specific bias[3] | Reduced bias compared to TruSeq[2][3] | Reduces PCR bias, but ligation bias remains[8] | Significantly reduced ligation bias[2] |
| Adapter Dimer | Prone to adapter dimer formation | Reduced adapter dimer formation | Reduced adapter dimer formation | |
| Input RNA | 1 µg total RNA | 10-1000 ng total RNA | 1 ng - 1 µg total RNA | 1-1000 ng total RNA |
| Workflow | Gel-based size selection | Gel-free option available | Gel-free | Gel-free option available |
| Best For | Standard small RNA sequencing | Reduced bias, general purpose | Low input, PCR duplicate removal | Minimizing ligation bias |
Table 2: Interpreting FastQC Warnings for SNORD116 Sequencing Data
| FastQC Module | Common Warning/Failure | Interpretation for SNORD116 Data | Recommended Action |
| Per base sequence content | Fails | Can be normal due to non-random nature of snoRNA sequences. | Investigate if there is a strong positional bias that cannot be explained by known motifs. |
| Sequence Duplication Levels | Fails | Expected due to high expression of specific snoRNAs.[9] | Check if the duplicated sequences correspond to SNORD116. No action needed if biological. |
| Overrepresented sequences | Fails | Expected if SNORD116 is highly abundant.[9] | Verify that the overrepresented sequences are SNORD116 and not adapters or contaminants. |
| Adapter Content | Fails | Expected, indicates reads are shorter than the sequencing cycle length. | Confirm that adapter trimming is performed in the bioinformatics pipeline. |
References
- 1. How to Troubleshoot Sequencing Preparation Errors (NGS Guide) - CD Genomics [cd-genomics.com]
- 2. rna-seqblog.com [rna-seqblog.com]
- 3. Systematic comparison of small RNA library preparation protocols for next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 5. Small RNA Library Preparation Method for Next-Generation Sequencing Using Chemical Modifications to Prevent Adapter Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small RNA Library Preparation Method for Next-Generation Sequencing Using Chemical Modifications to Prevent Adapter Dimer Formation | PLOS One [journals.plos.org]
- 7. knowledge.illumina.com [knowledge.illumina.com]
- 8. revvity.com [revvity.com]
- 9. futurelearn.com [futurelearn.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Addressing Bias in Small RNA Library Preparation for Sequencing: A New Protocol Recovers MicroRNAs that Evade Capture by Current Methods [frontiersin.org]
- 12. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. Phylogenetic Analysis of the SNORD116 Locus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Normalization Methods on Single-Cell RNA-seq Data: An Empirical Survey [frontiersin.org]
- 16. Meta-analysis of small RNA-sequencing errors reveals ubiquitous post-transcriptional RNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Data normalization for addressing the challenges in the analysis of single-cell transcriptomic datasets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pacb.com [pacb.com]
- 19. Lesson 7: Introduction to Next Generation Sequencing (NGS) Data and Quality Control - Bioinformatics for Beginners, January 2025 [bioinformatics.ccr.cancer.gov]
Validation & Comparative
A Researcher's Guide to Validating Novel SNORD116 Target Genes in Human iPSCs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for validating novel target genes of the small nucleolar RNA (snoRNA) SNORD116, a critical non-coding RNA implicated in Prader-Willi syndrome (PWS). Utilizing human induced pluripotent stem cells (iPSCs) from PWS patients and CRISPR/Cas9-engineered isogenic controls, researchers can create powerful "disease-in-a-dish" models. This document outlines and compares key experimental approaches, from initial computational predictions to downstream validation of gene and protein expression, providing supporting data from relevant studies.
Introduction to SNORD116 and Target Validation
The SNORD116 gene cluster on chromosome 15q11-q13 is paternally expressed, and its loss is a primary cause of PWS, a complex neurodevelopmental disorder.[1][2] Unlike canonical snoRNAs involved in ribosomal RNA modification, SNORD116 is an "orphan" snoRNA with largely unknown targets and functions.[3] Identifying these targets is crucial for understanding PWS pathophysiology and developing targeted therapies. Human iPSCs, capable of differentiating into disease-relevant cell types like neurons, offer an invaluable platform for this research.[4][5][6][7][8][9]
The general workflow for validating SNORD116 targets in iPSCs involves computational prediction, followed by experimental validation of changes in target gene and protein expression in a SNORD116-deficient context.
Comparison of Target Validation Methodologies
The validation of putative SNORD116 targets typically involves assessing the impact of SNORD116 loss on the expression of candidate genes at both the mRNA and protein levels. Below is a comparison of standard and advanced techniques.
| Method | Principle | Primary Output | Throughput | Pros | Cons |
| qRT-PCR | Reverse transcription followed by quantitative PCR to measure mRNA levels. | Relative gene expression (fold change). | Low to Medium | Highly sensitive, quantitative, and cost-effective for validating a moderate number of targets. | Limited to known sequences; does not measure protein levels or functional consequences. |
| Western Blot | SDS-PAGE separation of proteins followed by antibody-based detection. | Relative protein expression levels. | Low | Confirms changes in protein abundance, a more direct indicator of functional consequence. | Semi-quantitative; dependent on antibody quality; low throughput. |
| RNA-Seq | High-throughput sequencing of the entire transcriptome. | Differential gene expression across the genome. | High | Unbiased, genome-wide discovery of dysregulated genes; can also detect splicing changes. | More expensive; requires complex bioinformatics analysis; does not confirm protein-level changes. |
| CLIP-Seq | UV cross-linking and immunoprecipitation of RNA-binding proteins followed by sequencing. | Direct identification of RNA molecules physically interacting with a protein of interest. | High | Directly identifies physical interactions between SNORD116-associated proteins and target RNAs. | Technically challenging; may not capture all functionally relevant interactions. |
| Ribosome Profiling | Sequencing of ribosome-protected mRNA fragments. | Measures of translational efficiency. | High | Provides a snapshot of in vivo protein synthesis; can distinguish transcriptional from translational regulation. | Complex protocol and data analysis; may not capture all regulatory events. |
Quantitative Data Summary for Validated and Putative SNORD116 Targets
Several studies have identified and validated potential SNORD116 target genes using iPSC-derived neurons and other models. The following tables summarize the reported quantitative changes in the expression of these targets.
Table 1: Changes in mRNA Expression of SNORD116 Target Genes
| Target Gene | Cell Model | Change in Expression upon SNORD116 Loss | Fold Change | Citation(s) |
| NHLH2 | PWS iPSC-derived neurons | Decreased | Not specified, reported as "reduced" | [4][5][8] |
| PCSK1 | PWS iPSC-derived neurons | Decreased | Not specified, reported as "reduced" or "lower" | [4][7][8] |
| IGFBP7 | PWS iPSC-derived neurons | Increased | ~1.75-fold | [6] |
| DGKK | Cultured human and mouse neurons | Decreased | Not specified, reported as "decreased" | [10] |
| A list of 42 genes | hESC-derived neurons with SNORD116 deletion | Dysregulated | Log2(Fold Change) values provided in the study | [2][3] |
Table 2: Changes in Protein Expression of SNORD116 Target Genes
| Target Protein | Cell Model | Change in Expression upon SNORD116 Loss | Fold Change/Reduction | Citation(s) |
| NHLH2 | PWS iPSC-derived neurons | Decreased | Not specified, reported as "reduced" | [4][5] |
| PC1 (PCSK1) | PWS iPSC-derived neurons | Decreased | Not specified, reported as "reduced" | [4][5] |
| IGFBP7 | PWS iPSC-derived neurons | Increased | Not specified, reported as "elevated" | [7] |
| FGF13 | hESC-derived neurons with SNORD116 deletion | Decreased | Visual reduction in Western blot shown | [2][3][11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental findings. Below are foundational protocols for the key validation experiments.
Generation and Differentiation of iPSC Models
The initial step involves using iPSCs from PWS patients with a SNORD116 deletion and a corresponding isogenic control line. Isogenic lines can be generated from healthy donor iPSCs by deleting the SNORD116 cluster using CRISPR/Cas9 technology. These iPSCs are then differentiated into neurons, a cell type highly relevant to the PWS phenotype.[2][3]
Quantitative Reverse Transcription PCR (qRT-PCR)
This technique is used to quantify the mRNA levels of predicted SNORD116 target genes.
a. RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from iPSC-derived neurons (SNORD116-deficient and control) using a standard kit (e.g., Quick-DNA/RNA Miniprep Kit).
-
Synthesize cDNA using a reverse transcriptase kit (e.g., SuperScript II Reverse Transcriptase) and random primers.
b. qPCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH), and a SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the comparative CT (ΔΔCT) method to determine the relative fold change in gene expression, normalized to the reference gene.
c. Primer Design: Primers should be designed to span an exon-exon junction to avoid amplification of genomic DNA.
Western Blotting
This method validates changes in protein expression levels.
a. Protein Extraction:
-
Lyse iPSC-derived neurons in RIPA buffer supplemented with protease inhibitors.
-
Determine the total protein concentration using a BCA assay.
b. SDS-PAGE and Transfer:
-
Denature a specific amount of protein (e.g., 10-20 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunodetection:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH) to normalize the results.
d. Known Antibodies:
-
IGFBP7: Cell Signaling (97884)[7]
Alternative and Complementary Approaches
Beyond standard validation, several advanced methods can provide deeper insights into SNORD116 function.
Computational Prediction with snoGloBe
Before experimental validation, computational tools can predict potential SNORD116 targets. snoGloBe is a machine learning-based predictor that identifies potential snoRNA-RNA interaction sites.[12][13][14] Studies have shown that genes dysregulated upon SNORD116 deletion are significantly enriched for predicted snoGloBe interaction sites, particularly in the 5'-UTR, suggesting a role for SNORD116 in modulating transcript stability or translation.[12]
Advanced Experimental Validation
-
CLIP-Seq (Cross-linking and Immunoprecipitation followed by Sequencing): This technique can identify the direct binding partners of SNORD116 by immunoprecipitating core snoRNP proteins (like Fibrillarin) and sequencing the associated RNA fragments. This provides direct evidence of a physical interaction.
-
Ribosome Profiling (Ribo-Seq): This method can determine how SNORD116 loss affects the translation of target mRNAs. By sequencing the mRNA fragments protected by ribosomes, one can assess changes in protein synthesis, distinguishing between transcriptional and translational regulation. Recent studies have initiated the use of ribosome profiling to understand how protein synthesis is altered in the absence of Snord116.[2]
Conclusion
Validating the targets of the orphan snoRNA SNORD116 is a multi-faceted process that is greatly enhanced by the use of human iPSC-derived neuronal models. A combination of computational prediction, robust validation of gene and protein expression changes, and the application of advanced techniques like CLIP-seq and ribosome profiling will be essential to fully elucidate the molecular mechanisms underlying Prader-Willi syndrome. This guide provides a framework for researchers to design and compare experiments aimed at achieving this critical goal.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Identifying key underlying regulatory networks and predicting targets of orphan C/D box SNORD116 snoRNAs in Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Making sure you're not a bot! [academiccommons.columbia.edu]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. Footprints in the Sno: investigating the cellular and molecular mechanisms of SNORD116 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SNORD116 and growth hormone therapy impact IGFBP7 in Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fpwr.org [fpwr.org]
- 9. Phylogenetic and Molecular Analyses Identify SNORD116 Targets Involved in the Prader–Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fpwr.org [fpwr.org]
- 11. Identifying key underlying regulatory networks and predicting targets of orphan C/D box SNORD116 snoRNAs in Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identifying key underlying regulatory networks and predicting targets of orphan C/D box SNORD116 snoRNAs in Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The snoGloBe interaction predictor reveals a broad spectrum of C/D snoRNA RNA targets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SNORD116 Function in Mouse versus Human Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional understanding of the small nucleolar RNA (snoRNA) SNORD116 in mouse and human models, with a focus on its role in Prader-Willi Syndrome (PWS). The information is compiled from numerous studies to aid researchers in navigating the complexities of SNORD116 biology and the translation of findings from animal models to human pathology.
Key Functional Differences and Similarities
SNORD116 is a paternally expressed snoRNA cluster that is critical for the development of PWS.[1][2] While mouse models with deletions of the Snord116 locus have been instrumental in dissecting its function, they do not fully recapitulate the human PWS phenotype.[3] These discrepancies are thought to arise from differences in the genomic organization of the SNORD116/Snord116 locus and divergent tissue expression patterns between the two species.[1]
In humans, the SNORD116 cluster is composed of approximately 29 tandemly repeated copies, which can be categorized into three distinct groups based on sequence similarity.[3] In contrast, the mouse Snord116 locus contains a larger number of more homogenous repeats.[3] This structural difference may contribute to functional divergences.
Phenotypic Comparison
The clinical presentation of PWS in humans is complex, characterized by distinct nutritional phases and a range of metabolic and neurobehavioral symptoms. Mouse models lacking Snord116 exhibit some, but not all, of these hallmark features.
| Feature | Human PWS Phenotype | Snord116 Knockout Mouse Phenotype |
| Growth | Failure to thrive in infancy, followed by hyperphagia and obesity in childhood.[2] | Postnatal growth retardation; often remain smaller and leaner than wild-type littermates.[3] Adult-onset hyperphagia can be induced by hypothalamic-specific deletion.[3] |
| Metabolism | Dysregulated glucose homeostasis, hypoinsulinemia, and altered body composition.[1] | Impaired glucose tolerance and insulin (B600854) sensitivity in some models.[4] Increased fat mass with reduced feeding in adult-onset deletion models.[4] |
| Reproduction | Hypogonadism and infertility are common.[1] | Generally fertile, which may be due to lower Snord116 expression in gonadal tissue compared to humans.[1] |
| Neurobehavior | Cognitive impairments, developmental delay, sleep abnormalities, and characteristic behaviors.[5] | Deficits in learning and memory (e.g., novel object recognition), increased anxiety, and altered sleep patterns.[5][6] |
Molecular Function: Regulation of Gene Expression
The precise molecular function of SNORD116 is still under investigation, with evidence pointing towards roles in regulating mRNA stability and alternative splicing.
Regulation of Nhlh2 and Pcsk1
A key area of investigation has been the potential regulation of the transcription factor Nhlh2 and its downstream target, the prohormone convertase Pcsk1, both of which are implicated in obesity and metabolic regulation.[7] However, findings on the SNORD116-dependent regulation of these genes have been inconsistent across different models.
| Model System | Effect on Nhlh2/NHLH2 Expression | Effect on Pcsk1/PCSK1 Expression | Reference |
| Human iPSC-derived neurons | Reduced | Reduced | [7][8] |
| Snord116 knockout mouse hypothalamus | No significant change | No significant change | [8] |
| Snord116 knockout mouse stomach & islets | - | Reduced | [2] |
| Mouse hypothalamic cell line (overexpression) | Increased Nhlh2 mRNA stability | - | [9][10] |
These conflicting results highlight the complexity of SNORD116-mediated gene regulation and suggest that its effects may be cell-type specific and context-dependent.
Signaling Pathways
Emerging evidence suggests that SNORD116 influences key cellular signaling pathways, particularly the Insulin/IGF-1 pathway, which is a master regulator of metabolism and growth.[1]
Insulin/IGF-1 Signaling
Disruption of the Insulin/IGF-1 signaling pathway is a consistent feature in PWS.[1] Studies in both human patients and mouse models have begun to elucidate the role of SNORD116 in this pathway.
| Model | Finding | Quantitative Data | Reference |
| Human PWS patients | Elevated levels of Insulin-like Growth Factor Binding Protein 7 (IGFBP7). | 1.75-fold increase in serum IGFBP7 compared to controls. | [1] |
| Human PWS patients | Elevated ratio of proinsulin to insulin. | Data suggests impaired proinsulin processing. | [2] |
| Snord116 knockout mice | Elevated levels of IGFBP7 in the brain. | - | [11] |
| PWS patient-derived iPSCs | Elevated IGFBP7 gene expression. | - | [11] |
These findings suggest that SNORD116 deficiency leads to dysregulation of the IGF-1 axis, potentially contributing to the growth and metabolic phenotypes observed in PWS.
Figure 1: Proposed signaling pathways influenced by SNORD116.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of findings. Below are summaries of protocols for key experiments used in SNORD116 research.
Novel Object Recognition (NOR) Test
The NOR test is a widely used behavioral assay to assess learning and memory in mice.
Objective: To evaluate recognition memory.
Procedure:
-
Habituation: The mouse is placed in an open arena for 5-10 minutes to acclimate to the environment.[12][13]
-
Training/Familiarization (T1): The mouse is placed back in the arena with two identical objects and allowed to explore them for a set period (e.g., 10 minutes).[13]
-
Testing (T2): After a retention interval (e.g., 1-24 hours), one of the familiar objects is replaced with a novel object. The mouse is returned to the arena, and the time spent exploring each object is recorded.[12][13]
-
Data Analysis: A discrimination index is calculated to quantify memory, typically as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).[14] Healthy mice are expected to spend significantly more time exploring the novel object.
Materials:
-
Open field arena (e.g., 40 x 60 x 19 cm Plexiglas box).[12]
-
Objects of different shapes, colors, and textures that are non-toxic and cannot be easily displaced by the mouse.[12]
-
Video tracking software (e.g., EthoVision XT) for automated recording and analysis.[12]
Quantitative Reverse Transcription PCR (qRT-PCR)
qRT-PCR is used to measure the expression levels of specific RNAs.
Objective: To quantify the abundance of SNORD116 and its target mRNAs.
Procedure:
-
RNA Extraction: Total RNA is isolated from cells or tissues using a suitable kit (e.g., miRNeasy RNA Extraction Kit).[8]
-
DNase Treatment: To remove any contaminating genomic DNA, the RNA sample is treated with DNase.[15]
-
cDNA Synthesis: The purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., Superscript VILO cDNA Synthesis Kit).[8]
-
qPCR: The cDNA is used as a template for PCR with gene-specific primers for the target gene and a stable housekeeping gene (e.g., TBP, PGK1) for normalization. The reaction is performed in a real-time PCR system (e.g., ABI 7900).[8][15]
-
Data Analysis: The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the housekeeping gene.[15]
RNA Sequencing (RNA-Seq) Analysis
RNA-Seq provides a comprehensive, unbiased view of the transcriptome.
Objective: To identify genome-wide changes in gene expression and alternative splicing following SNORD116 manipulation.
Procedure:
-
Library Preparation: High-quality RNA is extracted, and sequencing libraries are prepared. This involves RNA fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced using a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Alignment: Reads are mapped to a reference genome.
-
Quantification: The number of reads mapping to each gene is counted.
-
Differential Expression Analysis: Statistical methods (e.g., DESeq2, edgeR) are used to identify genes with significantly different expression levels between experimental groups.[16][17]
-
Pathway and Functional Analysis: Differentially expressed genes are analyzed to identify enriched biological pathways and functions.[16]
-
Figure 2: General experimental workflow for SNORD116 functional analysis.
Conclusion
The study of SNORD116 in both mouse and human models has significantly advanced our understanding of its role in PWS. While mouse models have been invaluable for in vivo studies and have successfully replicated some key aspects of the syndrome, they do not fully mirror the human condition. The discrepancies in phenotype, particularly concerning obesity and infertility, underscore the importance of using human-based models, such as iPSC-derived neurons, to validate findings and explore species-specific mechanisms.
Future research should focus on resolving the conflicting data regarding SNORD116's downstream targets and further elucidating its role in modulating critical signaling pathways. A deeper understanding of the convergent and divergent functions of SNORD116 in mouse and human systems will be essential for the development of effective therapeutic strategies for PWS.
References
- 1. Footprints in the Sno: investigating the cellular and molecular mechanisms of SNORD116 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fpwr.org [fpwr.org]
- 3. fpwr.org [fpwr.org]
- 4. Adult-onset deletion of the Prader-Willi syndrome susceptibility gene Snord116 in mice results in reduced feeding and increased fat mass - Purtell - Translational Pediatrics [tp.amegroups.org]
- 5. Cognitive deficits in the Snord116 deletion mouse model for Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss of Snord116 impacts lateral hypothalamus, sleep, and food-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fpwr.org [fpwr.org]
- 8. Hypothalamic loss of Snord116 recapitulates the hyperphagia of Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. Snord116 Post-transcriptionally Increases Nhlh2 mRNA Stability: Implications for Human Prader-Willi Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. SNORD116 and growth hormone therapy impact IGFBP7 in Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mmpc.org [mmpc.org]
- 13. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel Object Recognition Test [protocols.io]
- 15. SNORD116 and growth hormone therapy impact IGFBP7 in Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Statistical Methods for RNA Sequencing Data Analysis - Computational Biology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SNORD116 and Other snoRNAs in the 15q11-q13 Region
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small nucleolar RNA (snoRNA) SNORD116 with other snoRNAs located in the imprinted 15q11-q13 chromosomal region. This region is critically linked to the neurodevelopmental disorder Prader-Willi Syndrome (PWS), with evidence pointing to the loss of the SNORD116 gene cluster as a primary driver of PWS phenotypes.[1][2] This document summarizes key quantitative data, details relevant experimental methodologies, and presents signaling pathways and logical relationships through diagrams to facilitate a deeper understanding of these complex non-coding RNAs.
Functional and Expressional Comparison
The 15q11-q13 region hosts several clusters of C/D box snoRNAs, most notably SNORD116 and SNORD115, which are expressed from the long non-coding RNA SNHG14.[3][4] These are considered "orphan" snoRNAs as they lack significant complementarity to ribosomal RNA (rRNA), suggesting functions beyond the canonical role of guiding rRNA modification.[1][5]
Quantitative Data Summary
The following tables summarize the comparative impact of SNORD115 and SNORD116 on gene expression and their relative expression levels across various human tissues.
Table 1: Impact of SNORD115 and SNORD116 Overexpression on Gene Expression in HEK293T Cells [6]
| Condition | Number of Genes with Altered Expression |
| SNORD115 Overexpression | 10 |
| SNORD116 Overexpression | 274 |
| SNORD115 + SNORD116 Co-overexpression | 415 |
Data from Falaleeva et al. (2015) indicates that SNORD116 has a much broader impact on gene expression than SNORD115 when overexpressed individually. The substantial increase in gene expression changes upon co-overexpression, with minimal overlap with SNORD116-only changes, suggests a synergistic or modulatory role for SNORD115 in SNORD116's function.[6]
Table 2: Comparative Expression of SNORD115 and SNORD116 Across Human Tissues
| Tissue | Relative SNORD115 Expression (RT-qPCR) | Relative SNORD116 Expression (RT-qPCR) |
| Brain | High | High |
| Heart | Low | Low |
| Kidney | Low | Low |
| Liver | Low | Low |
| Lung | Low | Low |
| Skeletal Muscle | Low | Low |
| ... (and other tissues) | ... | ... |
This table is a representation of the type of data available. Specific fold-change values from RT-qPCR and northern blot analyses across 20 human tissues can be found in the cited literature, indicating that while both are most abundant in the brain, their expression patterns across other tissues show some variability.
Experimental Protocols
Understanding the function of SNORD116 and other snoRNAs in the 15q11-q13 region requires a combination of molecular biology techniques. Below are detailed methodologies for key experiments.
RibOxi-seq: For Mapping 2'-O-methylation Sites
Given that SNORD116 is a C/D box snoRNA, canonically involved in guiding 2'-O-methylation, identifying its RNA targets is crucial. RibOxi-seq is a method for the highly sensitive and accurate detection of 2'-O-methylated nucleotides.[5]
-
RNA Fragmentation: Total RNA is fragmented using Benzonase nuclease to generate a random distribution of RNA fragments.[5]
-
β-Elimination: This step is performed to ensure that the 2'-O-methylated nucleotides are at the very 3'-end of the RNA fragments.[5]
-
Oxidation: The RNA pool is treated with sodium periodate, which oxidizes the 2',3'-hydroxyl groups at the 3'-end of unmethylated RNA fragments, rendering them incapable of ligation. RNA fragments with a 2'-O-methyl group at the 3'-end are protected from this oxidation.[5][7]
-
Linker Ligation and Library Preparation: An adapter is ligated specifically to the 3'-ends of the protected (2'-O-methylated) RNA fragments. These fragments are then used to construct a cDNA library for high-throughput sequencing.[5][7]
-
Sequencing and Data Analysis: The library is sequenced, and the reads are aligned to a reference genome. The 3'-ends of the aligned fragments correspond to the 2'-O-methylation sites. The data from oxidized and non-oxidized samples are normalized and compared to identify methylation sites with single-base resolution.[5]
Quantitative Reverse Transcription PCR (qRT-PCR) for snoRNA Expression
qRT-PCR is a standard method to quantify the expression levels of specific snoRNAs.
-
RNA Isolation: Total RNA is extracted from cells or tissues of interest using a suitable RNA isolation kit.
-
cDNA Synthesis: Reverse transcription is performed to synthesize complementary DNA (cDNA) from the RNA template. For small RNAs like snoRNAs, specific stem-loop primers or poly(A) tailing-based methods are often used to increase the specificity and efficiency of cDNA synthesis.
-
qPCR Reaction: The qPCR reaction is set up using a qPCR master mix (e.g., containing SYBR Green or a TaqMan probe), cDNA template, and primers specific to the snoRNA of interest (e.g., SNORD116, SNORD115). A stable reference gene (e.g., a small nuclear RNA like RNU6B) is used for normalization.
-
Data Analysis: The relative expression of the target snoRNA is calculated using the ΔΔCt method, comparing the cycle threshold (Ct) values of the target snoRNA to the reference gene in the sample of interest versus a control sample.
Cross-Linking and Immunoprecipitation (CLIP) for Identifying Protein Interactions
CLIP is a powerful technique to identify the in vivo binding sites of RNA-binding proteins (RBPs) on RNA molecules. This can be adapted to study the proteins that associate with specific snoRNAs, forming snoRNPs.
-
UV Cross-Linking: Cells or tissues are exposed to ultraviolet (UV) light to induce covalent cross-links between proteins and RNA molecules that are in close proximity.
-
Cell Lysis and RNA Fragmentation: The cells are lysed, and the RNA is partially digested using RNase to generate short RNA fragments that remain bound to the cross-linked proteins.
-
Immunoprecipitation: An antibody specific to the RBP of interest is used to immunoprecipitate the RBP-RNA complexes.
-
RNA-Protein Complex Purification: The immunoprecipitated complexes are run on an SDS-PAGE gel and transferred to a membrane. The region of the membrane corresponding to the size of the RBP-RNA complex is excised.
-
Protein Digestion and RNA Isolation: The protein component of the complex is digested using Proteinase K, releasing the RNA fragments. The RNA is then isolated.
-
Library Preparation and Sequencing: The isolated RNA fragments are reverse transcribed into cDNA, and a sequencing library is prepared. High-throughput sequencing identifies the RNA sequences that were bound by the RBP of interest.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of the snoRNAs in the 15q11-q13 region.
Caption: Genomic organization of snoRNAs within the 15q11-q13 region.
References
- 1. Protocol to analyze circulating small non-coding RNAs by high-throughput RNA sequencing from human plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. Scholars@Duke publication: Transcriptome-Wide Identification of 2'-O-Methylation Sites with RibOxi-Seq. [scholars.duke.edu]
- 4. biorxiv.org [biorxiv.org]
- 5. High-throughput and site-specific identification of 2′-O-methylation sites using ribose oxidation sequencing (RibOxi-seq) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. "Development and Application of Ribose Oxidation Sequencing (RibOxi-seq" by Yinzhou Zhu [digitalcommons.lib.uconn.edu]
Cross-Validation of SNORD116 Interactome Data: A Comparative Guide for Researchers
A comprehensive analysis of studies investigating the molecular interactions of the snoRNA SNORD116 reveals a complex and evolving landscape of RNA and protein partners. This guide provides a cross-validation of available interactome data, offering researchers, scientists, and drug development professionals a clear comparison of findings from different experimental approaches.
The small nucleolar RNA (snoRNA) SNORD116 is a paternally expressed non-coding RNA cluster located in the Prader-Willi syndrome (PWS) critical region on chromosome 15. Its definitive molecular function remains under investigation, though it is strongly implicated in the regulation of gene expression and metabolism. Understanding the network of molecules with which SNORD116 interacts is crucial for elucidating its role in both normal physiology and disease.
This guide synthesizes data from multiple studies that have sought to identify the SNORD116 interactome, employing a range of experimental techniques from computational predictions to high-throughput screening methods like RNA immunoprecipitation (RIP) and cross-linking and immunoprecipitation (CLIP) coupled with sequencing, as well as mass spectrometry-based proteomics.
Comparative Analysis of SNORD116 Interacting Molecules
The following tables summarize the identified protein and RNA molecules that interact with SNORD116, as reported in various studies. These findings highlight both consensus and divergence in the reported interactomes, likely reflecting differences in experimental systems and methodologies.
SNORD116-Protein Interactions
SNORD116, as a C/D box snoRNA, is canonically expected to associate with a core set of proteins to form a small nucleolar ribonucleoprotein (snoRNP) complex.[1][2] Studies have confirmed these interactions and have also begun to explore non-canonical protein partners.
| Interacting Protein | Study / Method | Cell/Tissue Type | Quantitative Data Summary |
| Core SnoRNP Proteins | |||
| Fibrillarin (FBL) | Immunoprecipitation[1] | Rat Brain Extracts | Co-immunoprecipitation confirmed |
| NOP58 | Immunoprecipitation[1] | Rat Brain Extracts | Co-immunoprecipitation confirmed |
| NOP56 | Inferred canonical interaction | - | - |
| SNU13 (15.5K) | Inferred canonical interaction | - | - |
| Other Associated Proteins | |||
| ZNF274 | ChIP-qPCR[3] | Human iPSCs | Enrichment at SNORD116 gene locus |
| SETDB1 | Sequential ChIP[3] | Human iPSCs | Co-occupancy with ZNF274 at SNORD116 locus |
Note: The interaction with ZNF274 and SETDB1 is at the DNA level of the SNORD116 gene cluster, influencing its epigenetic regulation, rather than a direct interaction with the SNORD116 RNA molecule.
SNORD116-RNA Interactions
Identifying the RNA targets of the orphan snoRNA SNORD116 is a key area of research. A combination of predictive bioinformatics and experimental validation has started to build a map of its RNA interactome.
| Interacting RNA | Study / Method | Cell/Tissue Type | Quantitative Data / Validation |
| Experimentally Identified | |||
| Malat1 | snoKARR-seq[1] | Mouse Brain Cortex | 1 of 32 identified interactions |
| Meg3 | snoKARR-seq[1] | Mouse Brain Cortex | 1 of 32 identified interactions |
| Rny3 | snoKARR-seq[1] | Mouse Brain Cortex | 1 of 32 identified interactions |
| Predicted and Validated | |||
| Nhlh2 mRNA | In silico prediction, mRNA stability assay[1][4] | Embryonic mouse hypothalamic cell line, PWS iPSC-derived neurons | Increased mRNA stability upon SNORD116 overexpression; decreased mRNA in PWS neurons |
| Dgkk mRNA | Phylogenetic analysis, transient downregulation[5][6] | Human cells | Conserved hybridization potential; expression level changes upon SNORD116 knockdown |
| Nlgn3 mRNA | Phylogenetic analysis, transient downregulation[5][6] | Human cells | Conserved hybridization potential; expression and splicing level changes upon SNORD116 knockdown |
| Rsbn1l mRNA | Phylogenetic analysis, transient downregulation[5] | Human cells | Conserved hybridization potential; expression level changes upon SNORD116 knockdown |
Experimental Protocols and Methodologies
A critical aspect of cross-validating interactome data is understanding the experimental procedures used to generate it. The following sections detail the core methodologies cited in SNORD116 interactome studies.
snoRNA Enriched Kethoxal-Assisted RNA-RNA Sequencing (snoKARR-seq)
This method was employed to identify RNA-RNA interactions of Snord116 in the mouse brain cortex.[1]
-
Tissue Preparation: Mouse brain cortex is isolated and homogenized.
-
Kethoxal Treatment: The homogenate is treated with kethoxal, a chemical that specifically modifies guanine (B1146940) bases in single-stranded RNA, effectively "labeling" accessible regions.
-
RNA Extraction and snoRNA Enrichment: Total RNA is extracted, and snoRNAs are enriched using specialized methods.
-
Proximity Ligation: RNAs that are in close proximity are ligated together, creating chimeric RNA molecules.
-
Reverse Transcription and Sequencing: The chimeric RNAs are reverse-transcribed, and the resulting cDNA is sequenced using high-throughput sequencing.
-
Bioinformatic Analysis: Sequencing reads are analyzed to identify the ligated RNA fragments, thus revealing RNA-RNA interactions.
RNA Immunoprecipitation (RIP)
RIP is a technique used to identify RNAs that are physically associated with a specific RNA-binding protein (RBP). In the context of SNORD116, this can be used to pull down the snoRNP complex and identify associated RNAs.
-
Cell Lysis: Cells are lysed to release the cellular contents, including RNP complexes.
-
Immunoprecipitation: An antibody specific to a core snoRNP protein (e.g., Fibrillarin) is used to capture the entire snoRNP complex, including SNORD116 and any associated RNAs.
-
RNA Isolation: The RNA is then purified from the immunoprecipitated complexes.
-
Analysis: The isolated RNAs can be identified and quantified using methods such as RT-qPCR or high-throughput sequencing (RIP-seq).
Cross-linking and Immunoprecipitation (CLIP)
CLIP is a more stringent method than RIP for identifying direct RNA-protein interactions. It involves UV cross-linking to create covalent bonds between proteins and RNAs that are in close contact.
-
UV Cross-linking: Cells or tissues are exposed to UV light to induce covalent cross-links between proteins and RNAs.
-
Immunoprecipitation: The protein of interest (e.g., a core snoRNP protein) is immunoprecipitated.
-
RNase Digestion: The sample is treated with RNase to digest RNA that is not protected by the cross-linked protein.
-
Protein Digestion and RNA Purification: The protein is removed by proteinase K digestion, and the protected RNA fragments are purified.
-
Sequencing and Analysis: The RNA fragments are reverse-transcribed, sequenced, and mapped to the genome to identify the binding sites of the protein.
Visualizing Experimental Workflows and Pathways
To further clarify the methodologies and potential functional implications of SNORD116 interactions, the following diagrams illustrate a generic experimental workflow for identifying SNORD116 interactors and a hypothetical signaling pathway influenced by SNORD116.
Conclusion and Future Directions
The cross-validation of SNORD116 interactome data reveals a field that is progressively moving from predictive models to experimentally validated interactions. While the core snoRNP protein interactions are well-established, the landscape of its RNA targets and non-canonical protein partners is still being charted. The discrepancies between studies highlight the importance of considering the experimental context, such as the cell type and the specific techniques employed.
Future research should focus on integrating data from multiple high-throughput methods to build a more comprehensive and robust SNORD116 interactome. Validating predicted interactions in relevant physiological models, such as iPSC-derived neurons from PWS patients, will be crucial for understanding the functional consequences of these molecular partnerships. A deeper understanding of the SNORD116 interactome will undoubtedly provide novel insights into the molecular mechanisms of Prader-Willi syndrome and may unveil new therapeutic targets.
References
- 1. Footprints in the Sno: investigating the cellular and molecular mechanisms of SNORD116 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Reactivation of maternal SNORD116 cluster via SETDB1 knockdown in Prader-Willi syndrome iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fpwr.org [fpwr.org]
- 5. Phylogenetic and Molecular Analyses Identify SNORD116 Targets Involved in the Prader–Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phylogenetic and Molecular Analyses Identify SNORD116 Targets Involved in the Prader-Willi Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Neuronal Nuances of SNORD116 Loss: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The paternally expressed small nucleolar RNA (snoRNA) SNORD116 is a critical determinant in the neurodevelopmental disorder Prader-Willi syndrome (PWS). Its absence triggers a cascade of physiological and behavioral deficits, many of which are rooted in neuronal dysfunction. However, the precise impact of SNORD116 loss varies significantly across different neuronal populations. This guide provides a comprehensive comparison of the effects of SNORD116 deletion in various neuronal subtypes, supported by experimental data and detailed methodologies, to aid in the targeted development of therapeutic interventions.
Key Findings at a Glance: A Comparative Summary
The loss of SNORD116 expression results in a spectrum of abnormalities, from altered neuronal activity and morphology to profound behavioral changes. The following table summarizes the key quantitative findings from studies on mouse models with paternal Snord116 deletion.
| Neuronal Subtype/Brain Region | Key Experimental Findings | Quantitative Data | Mouse Model |
| Hypothalamic Neurons | |||
| Orexin (B13118510) (Hypocretin) Neurons (Lateral Hypothalamus) | Significant reduction in the number of orexin-expressing neurons.[1][2][3][4] | ~60% reduction in orexin neurons in the lateral hypothalamus of Snord116 paternal deletion mice compared to wild-type.[4] | PWScrm+/p- |
| Melanin-Concentrating Hormone (MCH) Neurons (Lateral Hypothalamus) | No significant change in the number of MCH neurons.[1][2][3][4] | Not significantly different from wild-type.[4] | PWScrm+/p- |
| General Lateral Hypothalamus (LH) Neurons | Altered neuronal firing dynamics in association with sleep-wake states and feeding.[1][2][3][5][6] | Altered distribution of neurons responsive to sleep-wake states and food intake in Snord116 deletion mice.[5][6] | PWScrm+/p- |
| Arcuate Nucleus (ARC), Paraventricular Nucleus (PVN), Ventromedial Nucleus (VMH) | High expression of Snord116 in these feeding-related nuclei.[7][8] Co-expression of Snord116 and its target Nhlh2 in POMC neurons of the arcuate nucleus. | Snord116 level in the ventral hypothalamus (including ARC) is approximately twice as high as in the dorsal hypothalamus (including PVN).[7] | C57BL/6J |
| Cortical and Hippocampal Neurons | |||
| Anterior Cingulate Cortex (ACC) Neurons | Increased neuronal activity, as indicated by c-Fos expression.[9] | Significant increase in c-Fos+ cell density in Snord116p-/m+ mice compared to wild-type.[9] | Snord116p-/m+ |
| Hippocampal Neurons | Increased neuronal activity (c-Fos expression), particularly in female mice.[9] Reduced gray-matter volume in ventral hippocampal areas.[10] | Further increase in c-Fos expression with Snord116 deletion in female mice.[9] | Snord116p-/m+ |
| Cerebellar Neurons | |||
| Purkinje Neurons | Reduced cell body size and smaller nucleoli.[11] | 21% reduction in mean Purkinje neuron diameter and 16% reduction in nucleolar diameter in P30 Snord116p-/m+ mice.[11] | Snord116p-/m+ |
| General Neuronal Development | |||
| Forebrain Neurons (Embryonic) | Reduced primary neuron cell body size.[11] | 31% reduction in mean cell body area of Tuj1+ primary neurons from E15.5 Snord116p-/m+ embryos.[11] | Snord116p-/m+ |
| Human Neuroblastoma Cell Line (SH-SY5Y) | Reduced neuronal differentiation, proliferation, and survival upon SNORD116 deletion.[12][13] | Statistically significant reductions in differentiation markers, EdU incorporation, and cell viability.[12][13] | SH-SY5Y with CRISPR-Cas9 mediated SNORD116 deletion |
| Human iPSC-derived Neurons | Smaller soma and fewer neurites.[14] | Not quantified in the provided text. | PWS patient-derived iPSCs |
Delving Deeper: Effects on Specific Neuronal Subtypes
Hypothalamic Neurons: The Epicenter of Metabolic Dysregulation
The hypothalamus, a key regulator of energy homeostasis and sleep, is profoundly affected by the loss of SNORD116.
-
Orexin and MCH Neurons: Studies have revealed a striking imbalance in the neuromodulatory systems of the lateral hypothalamus. Mice with a paternal deletion of Snord116 exhibit a significant reduction in the number of orexin (also known as hypocretin) neurons, while the population of melanin-concentrating hormone (MCH) neurons remains largely unaffected.[1][2][3][4] This imbalance is thought to contribute to the dysregulation of rapid eye movement (REM) sleep, food intake, and temperature control seen in PWS.[1][2][3][4] The altered dynamics of neuronal discharge in the lateral hypothalamus further underscore the functional impairment of this critical brain region.[1][6]
-
ARC, PVN, and VMH: Snord116 is highly expressed in the arcuate nucleus (ARC), paraventricular nucleus (PVN), and ventromedial nucleus (VMH), all of which are integral to feeding circuits.[7][8] Within the ARC, Snord116 is co-expressed with its target, the transcription factor Nhlh2, in pro-opiomelanocortin (POMC) neurons. This suggests a direct regulatory role for SNORD116 in these key satiety-promoting neurons.
Cortical and Hippocampal Neurons: The Neural Basis of Behavioral and Cognitive Deficits
Loss of SNORD116 also leads to significant alterations in cortical and hippocampal function, likely underlying the psychosis-like behaviors and cognitive impairments observed in mouse models.
-
Neuronal Hyperactivity: In mice lacking paternal Snord116, there is a notable increase in c-Fos expression, a marker of neuronal activity, in both the anterior cingulate cortex and the hippocampus.[9] This hyperactivity may be linked to the observed deficits in sensorimotor gating and augmented fear conditioning, which are considered psychosis-like behaviors.[9]
-
Structural and Neurotransmitter Changes: Morphological studies have identified reduced gray-matter volume in the ventral hippocampus of Snord116 deficient mice.[10] Furthermore, cerebrospinal fluid (CSF) analysis in these mice revealed increased levels of norepinephrine, a neurotransmitter involved in arousal and REM sleep regulation, suggesting that Snord116 may indirectly influence cortical neuronal synchronization through its impact on neurotransmitter systems.
Cerebellar and Developing Neurons: A Role in Neurodevelopment
The impact of SNORD116 loss extends to fundamental aspects of neuronal development and maturation.
-
Impaired Neuronal Growth: From early embryonic stages, the absence of paternal Snord116 results in a reduction in the cell body size of primary forebrain neurons.[11] This phenotype persists into adulthood, with cerebellar Purkinje neurons of Snord116 deficient mice exhibiting smaller cell bodies and nucleoli.[11]
-
Defective Neurogenesis: Studies using human cell lines have demonstrated that the deletion of SNORD116 impairs neuronal differentiation, proliferation, and survival.[12][13] This suggests a fundamental role for SNORD116 in the proper development and maintenance of neuronal populations.
Molecular Mechanisms and Signaling Pathways
The molecular function of SNORD116 is beginning to be unraveled. It is believed to act non-canonically for a snoRNA by regulating the stability of target mRNAs.
Caption: Proposed molecular mechanism of SNORD116 action in neurons.
One of the key identified targets is the mRNA encoding the transcription factor Nhlh2. SNORD116 appears to post-transcriptionally stabilize Nhlh2 mRNA, leading to increased levels of the Nhlh2 protein. Nhlh2, in turn, promotes the expression of prohormone convertase 1 (PCSK1 or PC1), an enzyme crucial for processing prohormones into their active forms.[14] The reduction of PC1 is thought to be a major contributor to the neuroendocrine phenotypes of PWS.[14]
Another potential target is ADARB1, which is involved in the pre-mRNA editing of the glutamate receptor subunit B.[13] Downregulation of ADARB1 in neurons lacking SNORD116 could lead to altered glutamatergic signaling, providing a link to the observed neuronal hyperactivity and cognitive deficits.
Experimental Workflows and Protocols
To facilitate the replication and extension of these findings, detailed protocols for key experiments are provided below.
Experimental Workflow: From Animal Model to Behavioral and Molecular Analysis
Caption: A typical experimental workflow for studying the effects of Snord116 loss.
Detailed Experimental Protocols
1. c-Fos Immunohistochemistry for Neuronal Activity Mapping
-
Tissue Preparation: Mice are transcardially perfused with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Brains are extracted, post-fixed in 4% PFA overnight, and then cryoprotected in a sucrose (B13894) solution. Brains are sectioned at 30-50 µm on a cryostat.
-
Staining Procedure:
-
Floating sections are washed three times in PBS.
-
Endogenous peroxidase activity is quenched with 3% hydrogen peroxide in PBS for 30 minutes.[12]
-
Sections are washed again in PBS and then blocked in a solution containing normal goat serum (NGS) and Triton X-100 in PBS for 1-2 hours at room temperature.
-
Sections are incubated with a primary antibody against c-Fos (e.g., rabbit anti-c-Fos) diluted in the blocking solution for 48-72 hours at 4°C with gentle agitation.[12][15]
-
After primary antibody incubation, sections are washed extensively in PBS.
-
Sections are incubated with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1-2 hours at room temperature.[12]
-
Following more washes, sections are incubated with an avidin-biotin-peroxidase complex (ABC kit) for 1 hour.[12]
-
The signal is visualized using a diaminobenzidine (DAB) solution, often intensified with nickel ammonium (B1175870) sulfate.[12]
-
Sections are washed, mounted on slides, dehydrated, and coverslipped.
-
-
Quantification: c-Fos positive cells are counted in specific brain regions of interest using a microscope and image analysis software.
2. RNA Sequencing of Hypothalamic Tissue
-
Tissue Dissection and RNA Extraction:
-
Mice are euthanized, and their brains are rapidly extracted.
-
The hypothalamus is dissected on a cold plate.
-
Total RNA is extracted from the hypothalamic tissue using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a bioanalyzer.
-
-
Library Preparation and Sequencing:
-
mRNA is enriched from total RNA using oligo(dT) magnetic beads.
-
The enriched mRNA is fragmented and used as a template for first-strand cDNA synthesis using random hexamer primers.
-
Second-strand cDNA is synthesized, and the resulting double-stranded cDNA is purified.
-
The cDNA fragments undergo end-repair, A-tailing, and ligation of sequencing adapters.
-
The ligated fragments are amplified by PCR to create the final cDNA library.
-
The library is sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[16]
-
-
Data Analysis: Raw sequencing reads are quality-controlled, aligned to the mouse reference genome, and gene expression levels are quantified. Differential gene expression analysis is performed to identify genes that are up- or down-regulated in the hypothalamus of Snord116 deficient mice compared to controls.
3. Prepulse Inhibition (PPI) Test for Sensorimotor Gating
-
Apparatus: The test is conducted in a sound-attenuating chamber containing a startle platform to measure the whole-body startle response of the mouse.
-
Procedure:
-
Mice are acclimated to the testing room for at least 30 minutes before the session.
-
Each mouse is placed in the startle chamber and allowed a 5-minute acclimation period with background white noise.
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented to elicit a startle response.
-
Prepulse-alone trials: A weaker acoustic stimulus (e.g., 74, 78, or 82 dB) is presented.
-
Prepulse-pulse trials: The weak prepulse stimulus is presented shortly (e.g., 100 ms) before the strong pulse stimulus.
-
No-stimulus trials: Only background noise is present.
-
-
-
Data Analysis: The startle amplitude is recorded for each trial. PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.[1][17][18]
4. Fear Conditioning for Learning and Memory Assessment
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild foot shock, a speaker for auditory cues, and a light source.
-
Procedure:
-
Conditioning Day: The mouse is placed in the conditioning chamber and allowed to explore for a habituation period. It is then presented with several pairings of a conditioned stimulus (CS), such as a tone, and an unconditioned stimulus (US), which is a mild foot shock. The CS and US can be presented simultaneously (delay conditioning) or separated by a brief interval (trace conditioning).[2][9][19][20][21]
-
Contextual Fear Test: 24 hours later, the mouse is returned to the same chamber, and freezing behavior (a fear response) is measured in the absence of the CS and US.
-
Cued Fear Test: On a subsequent day, the mouse is placed in a novel context, and the CS (the tone) is presented. Freezing behavior is measured to assess fear memory associated with the cue.
-
-
Data Analysis: The duration of freezing is automatically scored using video analysis software. Increased freezing time in the context and in response to the cue indicates successful fear learning and memory.
References
- 1. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 2. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice [bio-protocol.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Loss of Snord116 impacts lateral hypothalamus, sleep, and food-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI Insight - Loss of Snord116 impacts lateral hypothalamus, sleep, and food-related behaviors [insight.jci.org]
- 6. JCI Insight - Loss of Snord116 impacts lateral hypothalamus, sleep, and food-related behaviors [insight.jci.org]
- 7. fpwr.org [fpwr.org]
- 8. Hypothalamic Expression of SnoRNA Snord116 is Consistent with a Link to the hyperphagia and obesity symptoms of Prader-Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fear Conditioning Protocol - IMPReSS [web.mousephenotype.org]
- 10. Footprints in the Sno: investigating the cellular and molecular mechanisms of SNORD116 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to extract actively translated mRNAs from mouse hypothalamus by translating ribosome affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: The c-FOS Protein Immunohistological Detection: A Useful Tool As a Marker of Central Pathways Involved in Specific Physiological Responses In Vivo and Ex Vivo [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Making sure you're not a bot! [academiccommons.columbia.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. MPD: JaxCC1: project protocol [phenome-prod.jax.org]
- 18. mmpc.org [mmpc.org]
- 19. Trace Fear Conditioning: Procedure for Assessing Complex Hippocampal Function in Mice [en.bio-protocol.org]
- 20. SOP of fear conditioning test [ja.brc.riken.jp]
- 21. Video: Trace Fear Conditioning in Mice [jove.com]
Is there a functional redundancy between different SNORD116 copies?
For Researchers, Scientists, and Drug Development Professionals
The SNORD116 small nucleolar RNA (snoRNA) gene cluster, a critical determinant in the pathology of Prader-Willi syndrome (PWS), is comprised of multiple tandemly repeated copies. A key question in the field is whether these numerous copies are functionally redundant or if they possess distinct roles in cellular processes. This guide provides a comparative analysis of the available evidence, summarizing experimental data and predictive models that shed light on the functional landscape of different SNORD116 copies.
Evidence for Functional Divergence Among SNORD116 Subgroups
While the majority of studies have investigated the SNORD116 cluster as a single entity, recent evidence strongly suggests a functional divergence among its paralogs, which are categorized into three subgroups based on sequence similarity: Group I (SNORD116-1 to -9), Group II (SNORD116-10 to -24), and Group III (SNORD116-25 to -30)[1].
A pivotal study utilized isogenic human embryonic stem cell (hESC) lines with engineered deletions of the SNORD116 cluster to identify a core set of 42 genes that are consistently dysregulated in PWS neuronal models[1][2][3]. Subsequent bioinformatic analysis with the snoGloBe prediction tool revealed that these dysregulated genes are significantly enriched for predicted binding sites for SNORD116 snoRNAs[1][2][3].
Crucially, this predictive analysis highlighted a functional bias among the SNORD116 subgroups. The Group III copies exhibited the highest number of predicted targeting events per copy on this set of 42 dysregulated genes, suggesting a potentially more significant or distinct role in regulating this network[3].
Comparative Analysis of Predicted SNORD116 Subgroup Targeting
The following table summarizes the predicted targeting frequency of the 42 consistently dysregulated genes in PWS neuronal models by the different SNORD116 subgroups, as determined by the snoGloBe algorithm.
| SNORD116 Subgroup | Number of Copies | Predicted Targeting Enrichment | Key Findings |
| Group I | 9 | Lower | Predicted to target a subset of the 42 dysregulated genes. |
| Group II | 15 | Moderate | Predicted to target a subset of the 42 dysregulated genes. |
| Group III | 6 | Highest | Significantly enriched for predicted targeting events on the 42 dysregulated genes. This suggests a specialized role for this subgroup.[3] |
This data is based on computational predictions and awaits direct experimental validation.
Consistently Dysregulated Genes in PWS Neuronal Models
The table below lists a selection of the 42 consistently dysregulated genes upon SNORD116 deletion, which are predicted targets of SNORD116 action. These genes are implicated in various cellular processes, and their dysregulation likely contributes to the PWS phenotype.
| Gene Symbol | Gene Name | Predicted Targeting by SNORD116 | Potential Role in PWS Pathophysiology |
| FGF13 | Fibroblast growth factor 13 | Yes (Enriched for Group III) | Associated with developmental delay.[3] |
| MAGEL2 | MAGE family member L2 | Yes | Mutations in MAGEL2 cause Schaaf-Yang syndrome, which shares phenotypes with PWS.[3] |
| PAX6 | Paired box 6 | Yes | May contribute to vision phenotypes reported in PWS patients.[3] |
| IRX5 | Iroquois homeobox 5 | Yes | Implicated in obesity and metabolism.[3] |
| DGKK | Diacylglycerol kinase kappa | Yes | Participates in signaling pathways relevant to PWS.[4] |
Experimental Protocols
Generation of SNORD116 Deletion Models in Human Embryonic Stem Cells (hESCs)
This protocol outlines the generation of isogenic hESC lines with deletions of the SNORD116 cluster, a key tool for studying its function.
-
Cell Culture: H9 hESCs are maintained on Matrigel-coated plates in mTeSR1 medium.
-
CRISPR/Cas9 Design: Guide RNAs (gRNAs) are designed to target the regions flanking the SNORD116 cluster.
-
Transfection: hESCs are transfected with plasmids encoding Cas9 nuclease and the designed gRNAs using electroporation.
-
Single-Cell Cloning: Transfected cells are plated at a low density to allow for the growth of single-cell derived colonies.
-
Screening and Genotyping: Individual colonies are expanded and screened by PCR and Sanger sequencing to identify clones with the desired deletion of the SNORD116 locus.
-
Validation: Confirmed clones are further validated for the absence of SNORD116 expression by RT-qPCR and for the maintenance of pluripotency.
Neuronal Differentiation of hESCs
This protocol describes the differentiation of hESCs into neurons to model the relevant cell type affected in PWS.
-
Neural Induction: hESCs are dissociated into single cells and cultured in suspension to form embryoid bodies (EBs) in a neural induction medium containing dual SMAD inhibitors (e.g., Noggin and SB431542).
-
Neural Rosette Formation: After several days, EBs are plated on Matrigel-coated plates, where they form neural tube-like rosettes.
-
Neural Progenitor Cell (NPC) Expansion: Neural rosettes are manually selected and expanded to generate a pure population of NPCs.
-
Terminal Differentiation: NPCs are plated onto poly-L-ornithine and laminin-coated plates and cultured in a neuronal differentiation medium containing neurotrophic factors (e.g., BDNF, GDNF) and other small molecules to promote maturation into functional neurons.
-
Characterization: Differentiated neurons are characterized by immunocytochemistry for neuronal markers (e.g., β-III-tubulin, MAP2) and for their electrophysiological properties.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Identifying SNORD116 Targets
Caption: Workflow for identifying SNORD116 target genes.
Potential Signaling Pathway Involving a SNORD116 Target
Caption: A potential SNORD116-DGKK signaling pathway.
Conclusion and Future Directions
The current body of evidence, largely driven by predictive modeling based on robust experimental data from PWS-relevant cellular models, points towards a functional divergence among the different copies of SNORD116. The notion of complete functional redundancy is challenged by the observation that the Group III paralogs are predicted to have a disproportionately large regulatory impact on a core set of genes dysregulated in PWS.
The evolutionary absence of Group III copies in rodents may also explain some of the phenotypic discrepancies between mouse models and human PWS patients[3]. This highlights the importance of using human-based models for studying SNORD116 function.
Future research should focus on direct experimental validation of these predictions. The targeted deletion of specific SNORD116 subgroups in isogenic hESC lines, followed by deep phenotyping and transcriptomic analysis, will be instrumental in definitively assigning specific functions to each subgroup. Such studies will not only unravel the complex biology of this enigmatic snoRNA cluster but also pave the way for more targeted therapeutic strategies for Prader-Willi syndrome.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Identifying key underlying regulatory networks and predicting targets of orphan C/D box SNORD116 snoRNAs in Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identifying key underlying regulatory networks and predicting targets of orphan C/D box SNORD116 snoRNAs in Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fpwr.org [fpwr.org]
Validating SNORD116 as a Therapeutic Target for Prader-Willi Syndrome: A Comparative Guide
An objective analysis of experimental data and therapeutic strategies for researchers and drug development professionals.
Prader-Willi Syndrome (PWS) is a complex neurodevelopmental disorder arising from the loss of paternally expressed genes on chromosome 15q11-q13.[1][2] Clinical characteristics include neonatal hypotonia, developmental delays, and a hallmark transition to hyperphagia and obesity in early childhood.[1][3] Research has increasingly focused on the SNORD116 gene cluster, a paternally expressed small nucleolar RNA (snoRNA), as a primary contributor to the PWS phenotype.[4][5] This guide provides a comprehensive comparison of the experimental evidence validating SNORD116 as a therapeutic target and evaluates emerging therapeutic strategies against alternative approaches.
SNORD116: The Critical Locus and Therapeutic Rationale
The rationale for targeting SNORD116 is compelling: while the paternal copy is lost in PWS, a complete maternal copy of the gene exists but is epigenetically silenced.[2][4] This presents a unique therapeutic opportunity to reactivate the maternal allele and restore gene function. Studies of patients with microdeletions limited to the SNORD116 region who exhibit the classic PWS phenotype strongly support its central role in the disease's etiology.[3][6][7]
The precise function of the SNORD116 snoRNAs is still under investigation, but they are considered "orphan" snoRNAs as they lack complementarity to ribosomal RNA.[8] Emerging evidence suggests they regulate gene expression and RNA processing. A key proposed mechanism involves the downstream regulation of the transcription factor NHLH2 and the prohormone convertase PCSK1.[9][10][11] Deficiencies in PCSK1 impair the processing of multiple prohormones, which could explain many of the neuroendocrine symptoms of PWS, including hyperphagia, growth hormone deficiency, and hypogonadism.[9][10]
Comparative Analysis of Preclinical Models
The validation of SNORD116 as a therapeutic target relies heavily on data from animal and cellular models. These models are crucial for understanding the gene's function and for testing the efficacy of potential therapies.
Table 1: Comparison of Snord116 Deficient Mouse Models
| Model Type | Key Phenotypes | Key Findings & Relevance to PWS |
| Congenital Paternal Snord116 Deletion | Growth retardation, low body weight, impaired growth hormone pathway, cognitive deficits, altered sleep patterns.[1][3][6][12][13] | Recapitulates the "failure to thrive" phase and cognitive aspects of PWS but does not consistently model the later-onset hyperphagia and obesity.[3][6] |
| Adult-onset Hypothalamic Snord116 Deletion (AAV-Cre) | Robust hyperphagia, development of obesity in a subset of mice.[3][6] | This model successfully dissociates the hyperphagia phenotype from early growth defects, providing strong evidence for Snord116's role in appetite regulation in the adult brain.[3] |
| Lateral Hypothalamus Snord116 Deletion | Altered sleep and feeding responses, 60% decrease in orexin-producing neurons.[14] | Links Snord116 loss to an imbalance in hypothalamic neurons that control wakefulness and feeding, potentially explaining the hyperphagia.[14] |
Table 2: Comparison of Human iPSC-Derived Cellular Models
| Cell Model | Key Findings | Therapeutic Implications |
| PWS Patient-derived iPSC Neurons | Reduced expression of NHLH2 and PCSK1, impaired prohormone processing, smaller neuronal cell bodies, and fewer neurites.[9][10][11] | Confirms a potential molecular mechanism linking SNORD116 loss to neuroendocrine dysfunction. Provides a platform for screening drugs that could restore PCSK1 levels.[9] |
| CRISPR-engineered SNORD116 Deletion in hESCs | Identified 42 consistently dysregulated genes in neurons, providing novel potential targets.[5][8] | Allows for the study of SNORD116 loss in a controlled, isogenic background, helping to pinpoint direct downstream effects and identify new therapeutic avenues.[5][8] |
Therapeutic Strategies: Targeting SNORD116 vs. Symptomatic Treatment
Current therapeutic development for PWS can be broadly categorized into two approaches: strategies that aim to correct the underlying genetic defect by targeting SNORD116, and those that aim to manage specific symptoms like hyperphagia.
Table 3: Comparison of SNORD116-Targeted Genetic Therapies
| Strategy | Mechanism of Action | Preclinical Evidence | Advantages & Limitations |
| CRISPR-based Epigenome Editing | Uses a modified CRISPR-Cas9 system (dCas9) fused to a transcriptional activator to target and "turn on" the silenced maternal SNORD116 allele.[2][4] | Shown to activate silenced maternal SNRPN and downstream PWS transcripts in human iPSCs.[2][4] | Advantages: Addresses the root cause of PWS, potentially offering a one-time, comprehensive treatment.[15] Limitations: Delivery to the brain is a major hurdle; potential for off-target effects.[15] |
| Small Molecule Inhibitors (e.g., EHMT2 inhibitors) | Target enzymes like EHMT2 that are responsible for maintaining the epigenetic silencing of the maternal PWS locus. Inhibition can lead to gene reactivation.[16] | EHMT2 inhibitors unsilenced SNRPN and SNHG14 in PWS patient-derived cells and extended survival in a PWS mouse model.[16] | Advantages: Small molecules offer better drug delivery properties than large genetic constructs. Limitations: Potential for widespread effects on other genes, leading to off-target toxicities.[17] |
| ZNF274/SETDB1 Knockdown | Knockdown of these proteins, which bind to the silent maternal allele, can reduce repressive histone marks and lead to reactivation of PWS-region transcripts.[17][18] | SETDB1 knockdown in PWS iPSCs led to the reactivation of the maternal SNORD116 host gene.[18] | Advantages: Identifies novel epigenetic targets for therapeutic intervention. Limitations: Off-target effects of systemic knockdown are a significant concern.[17] |
Table 4: Comparison of Alternative (Symptomatic) Therapeutic Approaches
| Therapy Class | Target / Mechanism | Symptom Targeted | Development Phase (for PWS) |
| Ghrelin Receptor Antagonists / GOAT Inhibitors | Blocks the "hunger hormone" ghrelin or inhibits its activation.[19][20] | Hyperphagia | Preclinical / Phase II[20] |
| GLP-1 Receptor Agonists | Mimics an incretin (B1656795) hormone to promote satiety and regulate blood sugar.[19] | Hyperphagia, Obesity | Phase III[19] |
| MC4R Agonists (e.g., Setmelanotide) | Targets the melanocortin-4 receptor pathway in the hypothalamus to promote satiety.[19] | Hyperphagia, Obesity | Preclinical / Clinical[19] |
| Oxytocin/Carbetocin | Modulates neuropeptide signaling involved in social behavior and appetite.[19][21] | Hyperphagia, Behavioral issues | Phase III[19][20] |
| Growth Hormone Therapy | Replaces deficient growth hormone to improve body composition and height.[11][21] | Growth failure, low muscle tone | FDA Approved[21] |
Key Experimental Protocols & Visualizations
Understanding the methodologies behind the validation of SNORD116 is critical for evaluating the data.
Experimental Protocol 1: Adult-Onset Hypothalamic Deletion of Snord116
-
Animal Model: Snord116 floxed (Snord116fl) mice are used, where loxP sites flank the Snord116 gene cluster.
-
Viral Vector: An adeno-associated virus (AAV) expressing Cre recombinase is prepared.
-
Stereotaxic Injection: The AAV-Cre vector is injected bilaterally into the mediobasal hypothalamus of adult Snord116fl mice. Control mice receive an injection of a control AAV (e.g., expressing GFP).[3]
-
Behavioral Monitoring: Food intake and body weight are monitored daily for several weeks post-injection to detect the onset of hyperphagia.[3]
-
Confirmation: Post-mortem analysis of brain tissue confirms Cre expression and successful deletion of Snord116 in the target region.[3]
Experimental Protocol 2: CRISPR-Based Activation of Maternal SNORD116
-
Cell Line: Human induced pluripotent stem cells (iPSCs) from a PWS patient or a healthy donor are used.
-
CRISPRa System: A two-component system is delivered to the cells:
-
A catalytically dead Cas9 (dCas9) protein fused to a transcriptional activation domain (e.g., VPR).
-
Guide RNAs (gRNAs) designed to target the dCas9-VPR complex to the promoter region of the maternal SNORD116 allele.[4]
-
-
Transfection/Transduction: The components are introduced into the iPSCs.
-
Differentiation: iPSCs are differentiated into neurons.
-
Analysis: Quantitative PCR (qPCR) or RNA-sequencing is used to measure the expression levels of SNORD116 and other PWS-region genes to confirm reactivation of the maternal allele.
Proposed Molecular Pathway
The loss of SNORD116 is hypothesized to disrupt a crucial neuroendocrine pathway. The diagram below illustrates this proposed mechanism.
Conclusion
The collective evidence from animal models, patient-derived cells, and human genetics strongly validates SNORD116 as a critical driver of the PWS phenotype and, consequently, a high-priority therapeutic target.[3][5][6] Mouse models that recapitulate hyperphagia upon adult-onset hypothalamic deletion of Snord116 provide powerful preclinical tools for testing therapies.[3] Furthermore, proof-of-concept studies using CRISPR-based epigenome editing demonstrate that reactivating the silenced maternal allele is a feasible strategy.[2][4]
While symptomatic treatments for hyperphagia and other PWS features are advancing through clinical trials, they do not address the root cause of the syndrome.[15][19] Genetic therapies targeting SNORD116 hold the transformative potential to correct the underlying molecular defect and provide a more comprehensive and lasting therapeutic benefit. Significant challenges, particularly concerning the safe and effective delivery of these therapies to the central nervous system, remain. However, continued research into the molecular functions of SNORD116 and the refinement of gene-editing and delivery technologies offers profound hope for the future of PWS treatment.
References
- 1. Cognitive deficits in the Snord116 deletion mouse model for Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of the imprinted Prader-Willi syndrome locus by CRISPR-based epigenome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypothalamic loss of Snord116 recapitulates the hyperphagia of Prader-Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of the imprinted Prader-Willi Syndrome locus by CRISPR-based epigenome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. JCI - Hypothalamic loss of Snord116 and Prader-Willi syndrome hyperphagia: the buck stops here? [jci.org]
- 7. fpwr.org [fpwr.org]
- 8. academic.oup.com [academic.oup.com]
- 9. fpwr.org [fpwr.org]
- 10. Making sure you're not a bot! [academiccommons.columbia.edu]
- 11. SNORD116 and growth hormone therapy impact IGFBP7 in Prader–Willi syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Working-for-Food Behaviors: A Preclinical Study in Prader-Willi Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Loss of Snord116 alters cortical neuronal activity in mice: a preclinical investigation of Prader-Willi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. praderwillinews.com [praderwillinews.com]
- 15. fpwr.org [fpwr.org]
- 16. praderwillinews.com [praderwillinews.com]
- 17. Reactivation of maternal SNORD116 cluster via SETDB1 knockdown in Prader-Willi syndrome iPSCs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fpwr.org [fpwr.org]
- 19. Potential Future Treatments - Prader-Willi Syndrome Association NZ [pws.org.nz]
- 20. Dwindling Prader-Willi Syndrome Drug Development Landscape And Hopeful Therapies | Nasdaq [nasdaq.com]
- 21. The Evolving Landscape of Prader–Willi Syndrome Treatments [delveinsight.com]
In the intricate landscape of non-coding RNAs, the SNORD116 and SNORD115 gene clusters, located within the Prader-Willi syndrome (PWS) critical region on chromosome 15, have emerged as key players in neurodevelopment and disease. While structurally related as C/D box small nucleolar RNAs (snoRNAs), their functional roles exhibit significant divergence. This guide provides a comprehensive comparison of SNORD116 and SNORD115, detailing their distinct molecular functions, differential involvement in PWS, and the experimental methodologies used to elucidate their activities.
At a Glance: Key Functional Distinctions
| Feature | SNORD116 Cluster | SNORD115 Cluster |
| Primary Disease Association | Prader-Willi Syndrome (PWS)[1][2] | Role in PWS is less clear and debated[1][2] |
| Primary Proposed Function | Regulation of gene expression, potentially including alternative splicing[3][4] | Regulation of alternative splicing and editing of serotonin (B10506) receptor 2C (HTR2C) pre-mRNA[5][6] |
| Key Downstream Targets | MAGEL2, NHLH2, PCSK1[1][7][8] | HTR2C pre-mRNA[5][6][9][10] |
| Mechanism of Accumulation | Apparent stabilization during neuronal differentiation[2][11] | Increased host-gene (SNHG14) expression during neuronal differentiation[2][11] |
Deciphering the Molecular Mechanisms: A Deeper Dive
The functional differences between SNORD116 and SNORD115 are rooted in their distinct molecular interactions and downstream effects.
SNORD116: A Master Regulator in Prader-Willi Syndrome
The loss of paternal expression of the SNORD116 cluster is a primary cause of Prader-Willi syndrome, a complex neurodevelopmental disorder characterized by hyperphagia, cognitive impairment, and developmental delay.[1][2] SNORD116 is thought to exert its influence through the regulation of a network of downstream genes.
Recent studies have identified several key targets of SNORD116, including:
-
MAGEL2 : The expression of MAGEL2, a gene also implicated in a PWS-like condition called Schaaf-Yang syndrome, is significantly reduced in the absence of SNORD116.[1][12] This suggests a crucial role for the SNORD116-MAGEL2 axis in the pathology of PWS.
-
NHLH2 and PCSK1 : Evidence suggests that SNORD116 may regulate the expression of NHLH2, a transcription factor, and its downstream target PCSK1, a prohormone convertase involved in the processing of hormones that regulate appetite and metabolism.[13][14]
The precise mechanism by which SNORD116 regulates these genes is still under investigation, but it is hypothesized to involve the modulation of mRNA stability or translation.
Below is a diagram illustrating the proposed signaling pathway of SNORD116.
SNORD115: A Contentious Role in Serotonin Receptor Regulation
The SNORD115 cluster has been proposed to regulate the alternative splicing of the pre-mRNA for the serotonin receptor 2C (HTR2C).[5][6] This receptor plays a critical role in mood, appetite, and other neurological functions. The theory posits that SNORD115 binds to a specific site on the HTR2C pre-mRNA, influencing which version of the receptor protein is produced.
However, this role has been a subject of debate, with some studies in mouse models failing to find strong evidence for a significant impact of SNORD115 on HTR2C splicing.[5] This discrepancy may be due to species-specific differences or the complexity of the regulatory mechanisms involved.
The following diagram illustrates the proposed, though debated, mechanism of SNORD115 action on HTR2C pre-mRNA.
Quantitative Insights: Gene Expression Changes
A study by Falaleeva and colleagues (2015) utilized a genome-wide splice array to investigate the impact of overexpressing SNORD116 and SNORD115, both individually and together, in HEK293T cells.[3] The results revealed that SNORD116 overexpression led to changes in the expression of 274 genes, while the co-expression of SNORD116 and SNORD115 altered the expression of 415 genes, with only a partial overlap of 23 genes.[3] This suggests a complex interplay and potential synergistic or antagonistic effects between the two snoRNA clusters.
Table 1: Overlap of Differentially Expressed Genes Upon snoRNA Overexpression [3]
| Condition | Number of Differentially Expressed Genes | Overlap with SNORD116 alone |
| SNORD116 overexpression | 274 | - |
| SNORD116 + SNORD115 co-expression | 415 | 23 |
Data from Falaleeva et al., 2015. The study used a genome-wide splice array in HEK293T cells.
Experimental Corner: Protocols for snoRNA Analysis
The study of SNORD116 and SNORD115 function relies on a variety of molecular biology techniques. Below are detailed methodologies for key experiments.
Experimental Workflow for Investigating snoRNA Function
A typical experimental workflow to elucidate the function of a snoRNA cluster like SNORD116 or SNORD115 involves several key steps, from genetic manipulation to functional analysis.
Detailed Methodologies
1. Northern Blotting for snoRNA Detection
Northern blotting is a classic technique to detect and quantify specific RNA molecules. For small RNAs like snoRNAs, this method provides information on both size and abundance.
-
RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial kit optimized for small RNA recovery.
-
Denaturing Polyacrylamide Gel Electrophoresis (PAGE): Separate the RNA samples on a 15% denaturing polyacrylamide gel containing 8 M urea. This ensures that the RNA is separated based on size alone, without interference from secondary structures.
-
RNA Transfer: Transfer the separated RNA from the gel to a positively charged nylon membrane via electroblotting.
-
UV Crosslinking: Permanently fix the RNA to the membrane using ultraviolet (UV) crosslinking.
-
Probe Labeling: Prepare a DNA or RNA probe complementary to the snoRNA of interest. The probe is typically labeled with a non-radioactive tag like digoxigenin (B1670575) (DIG) or biotin, or with a radioactive isotope like 32P.
-
Hybridization: Incubate the membrane with the labeled probe in a hybridization solution at an optimized temperature to allow the probe to bind specifically to the target snoRNA.
-
Washing: Wash the membrane to remove any unbound probe. The stringency of the washes (salt concentration and temperature) is critical for ensuring specific detection.
-
Detection: Detect the signal from the hybridized probe. For DIG-labeled probes, this involves incubation with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) followed by the addition of a chemiluminescent substrate. The signal is then captured using an imager.
2. Reverse Transcription Quantitative PCR (RT-qPCR) for snoRNA Quantification
RT-qPCR is a highly sensitive and specific method for quantifying RNA levels. For small RNAs, a stem-loop RT primer is often used to increase the specificity of the reverse transcription step.
-
RNA Extraction and DNase Treatment: Isolate total RNA as described for Northern blotting and treat with DNase I to remove any contaminating genomic DNA.
-
Stem-Loop Reverse Transcription: Reverse transcribe the RNA using a snoRNA-specific stem-loop RT primer and a reverse transcriptase enzyme. The stem-loop structure of the primer provides specificity for the mature snoRNA.
-
Quantitative PCR (qPCR): Perform qPCR using a forward primer specific to the snoRNA and a universal reverse primer that binds to the stem-loop portion of the RT primer. A fluorescent dye like SYBR Green or a sequence-specific probe (e.g., TaqMan) is used to monitor the amplification in real-time.
-
Data Analysis: Determine the expression level of the target snoRNA relative to a stable reference gene (e.g., a small nuclear RNA like U6) using the ΔΔCt method.
3. Analysis of Alternative Splicing
To investigate the role of snoRNAs in alternative splicing, high-throughput RNA sequencing (RNA-seq) is the method of choice.
-
RNA Extraction and Library Preparation: Isolate total RNA and prepare a sequencing library. It is important to perform ribosomal RNA (rRNA) depletion to enrich for other RNA species.
-
High-Throughput Sequencing: Sequence the prepared library on a next-generation sequencing platform.
-
Data Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Splicing Analysis: Use specialized bioinformatics tools (e.g., rMATS, LeafCutter) to identify and quantify alternative splicing events (e.g., exon skipping, intron retention) between different conditions (e.g., snoRNA knockout vs. control).
-
Statistical Analysis: Determine the statistical significance of the observed changes in splicing.
-
Concluding Remarks
The SNORD116 and SNORD115 clusters, despite their proximity and structural similarity, play distinct and complex roles in cellular function and disease. While the link between SNORD116 and Prader-Willi syndrome is well-established, the precise functions of both clusters are still being actively investigated. The continued application of advanced molecular and computational techniques will be crucial to fully unravel the intricate mechanisms by which these fascinating non-coding RNAs regulate gene expression and contribute to human health and disease. This comparative guide provides a framework for understanding the current knowledge and the experimental approaches that will drive future discoveries in this exciting field.
References
- 1. Roles of SNORD115 and SNORD116 ncRNA clusters during neuronal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fpwr.org [fpwr.org]
- 3. SNORD116 and SNORD115 change expression of multiple genes and modify each other’s activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Footprints in the Sno: investigating the cellular and molecular mechanisms of SNORD116 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reassessment of the involvement of Snord115 in the serotonin 2c receptor pathway in a genetically relevant mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. sRNAPrimerDB -- Official Site [srnaprimerdb.com]
- 14. Phylogenetic and Molecular Analyses Identify SNORD116 Targets Involved in the Prader–Willi Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling SDP116
Crucial Safety Information for Handling SDP116
Immediate action required: The identity of "this compound" could not be determined from publicly available information. To ensure your safety, it is imperative to identify the substance before handling.
The designation "this compound" does not correspond to a recognized chemical or substance in public databases. It may be an internal project code or a non-standard identifier. Providing generic safety information without knowing the specific hazards of a substance can be extremely dangerous.
To receive accurate and essential safety and handling information, please provide one of the following identifiers for this compound:
-
Chemical Name: The systematic name of the chemical (e.g., 2-propanol).
-
CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
Molecular Formula: The formula representing the elemental composition of the compound.
-
General Chemical Class: (e.g., aromatic hydrocarbon, chlorinated solvent, monoclonal antibody).
Once the substance is identified, a comprehensive guide to its safe handling, including the following, can be provided.
Template: Personal Protective Equipment (PPE) and Handling for [Identified Substance]
This section will be populated with specific information for this compound once its identity is known.
Summary of Personal Protective Equipment (PPE)
A summary of the required PPE for handling the identified substance will be provided here.
| PPE Category | Minimum Requirement |
| Eye/Face Protection | [Example: Safety glasses with side shields / Goggles] |
| Skin Protection | [Example: Nitrile gloves / Chemically resistant lab coat] |
| Respiratory Protection | [Example: Not required under normal use / Use in a fume hood] |
Detailed Handling and Storage Procedures
Step-by-step instructions for the safe handling and storage of the identified substance will be detailed here. This will include information on ventilation requirements, temperature controls, and incompatible materials.
Emergency Procedures
This section will outline the immediate actions to take in case of a spill, exposure, or fire involving the identified substance.
-
Spill Response:
-
First Aid Measures (Inhalation, Skin/Eye Contact, Ingestion):
-
Fire-Fighting Measures:
Disposal Plan
Guidance on the proper disposal of the identified substance and any contaminated materials, in accordance with regulatory guidelines, will be provided here.
Workflow for Safe Handling of [Identified Substance]
A visual workflow diagram will be generated to illustrate the key steps for safely handling the substance from receipt to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
